MP-TMT
Description
Properties
Molecular Formula |
N/A |
|---|---|
Synonyms |
Macroporous Polystyrene-bound Trimercaptotriazine; |
Origin of Product |
United States |
Foundational & Exploratory
The Core Principles of Metal Scavenging Using MP-TMT: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern pharmaceutical development and fine chemical synthesis, the removal of residual metal catalysts from reaction mixtures is a critical step to ensure the purity, safety, and efficacy of the final active pharmaceutical ingredient (API).[1][2] Among the various techniques available, the use of solid-supported scavengers has emerged as a highly effective and efficient method. This guide delves into the core principles, applications, and experimental protocols of metal scavenging using Macroporous Polystyrene-bound Trimercaptotriazine (MP-TMT), a leading scavenger for palladium and other transition metals.[1][3][4]
Introduction to this compound: A High-Affinity Metal Scavenger
This compound is a functionalized resin composed of a highly cross-linked macroporous poly(styrene-co-divinylbenzene) backbone to which 2,4,6-trimercaptotriazine (TMT) is covalently bound.[1][4][5] This unique structure provides a robust, low-swelling material with a high density of reactive thiol groups, making it an exceptional scavenger for a variety of metals, most notably palladium.[1][3][5] The macroporous nature of the resin allows for greater access to the active sites, leading to faster reaction kinetics and higher scavenging capacity compared to non-porous or gel-type resins.[1][3][5]
The primary application of this compound lies in the purification of products from palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations, which are cornerstones of modern organic synthesis.[3] Residual palladium from these reactions must be reduced to low parts-per-million (ppm) levels to meet the stringent requirements of regulatory bodies like the FDA.[1]
The Mechanism of Metal Scavenging
The scavenging action of this compound is based on the strong affinity of the sulfur atoms in the trimercaptotriazine moiety for soft metals like palladium. The thiol groups act as potent ligands, chelating the metal ions and effectively removing them from the solution onto the solid support. This process is typically irreversible, ensuring that the captured metal does not leach back into the product stream. The solid nature of this compound allows for simple removal from the reaction mixture by filtration, a significant advantage over solution-phase scavenging agents which can be difficult to separate from the desired product.
Quantitative Data on Scavenging Efficiency
The effectiveness of this compound in scavenging various metals has been extensively documented. The following tables summarize key quantitative data from various studies, providing a clear comparison of its performance under different conditions.
Table 1: Scavenging of Palladium(II) from THF Solution with this compound
| Equivalents of this compound | Initial Pd Concentration (M) | % Pd Scavenged |
| 1.1 | 0.0045 | 79 |
| 2 | 0.0045 | 96 |
| 5 | 0.0045 | 98 |
| 10 | 0.0045 | 96 |
Data sourced from a study on the scavenging of PdCl2(PPh3)2 from a THF solution.[6]
Table 2: Comparative Scavenging of Palladium from a Suzuki-Miyaura Reaction Mixture
| Scavenger | Equivalents (relative to Pd) | Initial Pd (ppm) | Final Pd (ppm) | % Reduction |
| Biotage® this compound | 4 | ~852 | <5 | >99.4 |
| Competitor TMT Resin | 16 | ~852 | <5 | >99.4 |
This table highlights the higher efficiency of Biotage® this compound, requiring fewer equivalents to achieve the same level of purification.[7][8]
Table 3: Scavenging of Various Metal Catalysts in DMF
| Metal Catalyst | Initial Concentration (ppm) | Final Concentration with this compound (ppm) |
| Pd(OAc)2 | 2000 | <0.5 |
| CuCl2·2H2O | 2000 | 3 |
| ZnCl2 | 2000 | 904 |
| CoCl2·6H2O | 2000 | 957 |
| Ni(OAc)2·4H2O | 2000 | 946 |
| FeCl3·6H2O | 2000 | 1079 |
This data demonstrates the high selectivity of this compound for palladium and copper over other common transition metals. "0 ppm" indicates a concentration below the detection limit of 0.5 ppm.[9]
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are representative experimental protocols for metal scavenging using this compound.
Batch Scavenging of Residual Palladium from a Suzuki-Miyaura Coupling Reaction
Objective: To reduce the concentration of residual palladium in a biaryl product to <10 ppm.
Materials:
-
Crude reaction mixture containing the biaryl product and residual palladium catalyst.
-
Biotage® this compound resin.
-
Appropriate organic solvent for the product (e.g., Toluene, THF, DMF).
-
Filtration apparatus (e.g., Buchner funnel, filter paper).
-
Rotary evaporator.
-
ICP-MS or Atomic Absorption (AA) spectrometer for metal analysis.
Procedure:
-
Following the completion of the Suzuki-Miyaura coupling reaction, perform a standard aqueous work-up to remove water-soluble impurities.
-
Dissolve the crude organic extract containing the product and palladium catalyst in a suitable solvent.
-
Determine the initial concentration of palladium in the solution via ICP-MS or AA analysis of a small aliquot.
-
Add 3–5 equivalents of Biotage® this compound resin relative to the molar amount of residual palladium.[4][6]
-
Stir the suspension at room temperature for 2 to 24 hours.[4][6][9] The optimal time may need to be determined empirically.
-
After the desired stirring time, filter the mixture to remove the this compound resin.
-
Wash the collected resin with a fresh portion of the solvent to ensure complete recovery of the product.
-
Combine the filtrate and the washings.
-
Concentrate the solution under reduced pressure using a rotary evaporator to obtain the purified product.
-
Analyze a sample of the purified product by ICP-MS or AA to determine the final palladium concentration.
General Procedure for Metal Scavenging Screening
Objective: To determine the most effective scavenger and optimal conditions for a specific metal-catalyzed reaction.
Materials:
-
Aliquots of the crude reaction mixture.
-
A panel of metal scavengers, including this compound and others (e.g., Si-Thiol, Si-TMT).
-
Vials or a multi-well plate for parallel screening.
-
Shaker or orbital mixer.
-
Analytical instrumentation for metal quantification.
Procedure:
-
Dispense equal volumes of the crude reaction mixture into a series of vials.
-
To each vial, add a different metal scavenger at a specific weight percentage (e.g., 10 wt% with respect to the API).[10]
-
Seal the vials and place them on a shaker at a controlled temperature (typically room temperature) for a set period (e.g., 16 hours).[10]
-
After incubation, filter the contents of each vial.
-
Analyze the filtrate from each vial to determine the residual metal concentration.
-
Compare the results to identify the most efficient scavenger for the given reaction system.
Visualizing Workflows and Principles
Diagrams are invaluable tools for understanding complex processes. The following Graphviz diagrams illustrate key workflows and logical relationships in metal scavenging with this compound.
Caption: A typical workflow for metal scavenging using this compound in a post-reaction purification process.
Caption: A logical workflow for selecting and optimizing a metal scavenger for a specific application.
Conclusion
This compound stands out as a highly effective and versatile tool for the removal of residual metal catalysts, particularly palladium, in the pharmaceutical and fine chemical industries. Its robust physical properties, high scavenging capacity, and ease of use make it a preferred choice for ensuring the purity and safety of final products. By understanding the core principles of its mechanism and following well-defined experimental protocols, researchers and drug development professionals can confidently and efficiently achieve their purification goals, accelerating the path to regulatory approval and commercialization.
References
- 1. sopachem.com [sopachem.com]
- 2. data.biotage.co.jp [data.biotage.co.jp]
- 3. Buy this compound [smolecule.com]
- 4. biotage.com [biotage.com]
- 5. Biotage this compound palladium scavenger | Norlab [norlab.fi]
- 6. biotage.com [biotage.com]
- 7. biotage.com [biotage.com]
- 8. sopachem.com [sopachem.com]
- 9. nexgenpurifications.com [nexgenpurifications.com]
- 10. selekt.biotage.com [selekt.biotage.com]
An In-depth Technical Guide to the Mechanism of Action of the Mitochondrial Permeability Transition Pore (MPTP) Investigated by Tandem Mass Tag (TMT) Proteomics
Audience: Researchers, scientists, and drug development professionals.
This guide details the mechanism of action of the Mitochondrial Permeability Transition Pore (MPTP), a critical regulator of cell death, and illustrates how Tandem Mass Tag (TMT) based quantitative proteomics can be employed to elucidate its complex signaling pathways.
The mitochondrial permeability transition pore (MPTP) is a multi-protein complex located in the inner mitochondrial membrane.[1][2] Under pathological conditions such as ischemic events, traumatic brain injury, and stroke, the pore opens, leading to an increase in the permeability of the mitochondrial membrane to small solutes (<1,500 daltons).[1] This event triggers a cascade of detrimental effects, including the loss of mitochondrial membrane potential, organelle swelling, rupture of the outer membrane, and ultimately, cell death.[1] The regulation of the MPTP is thought to involve several mitochondrial proteins, with Cyclophilin D and the translocator protein (TSPO) being historically considered key components.[1][3]
The opening of the MPTP can be triggered by various stimuli, including elevated mitochondrial Ca2+ levels and oxidative stress.[2] Its activation leads to significant consequences for cellular bioenergetics, such as the impairment of ATP synthesis and the accumulation of Ca2+.[2] The release of cytochrome c from the mitochondria following MPTP opening can initiate the apoptotic cascade.[1][2] Due to its central role in programmed cell death, the MPTP is a significant pharmacological target for the discovery of drugs aimed at preventing pathological cell loss.[2]
Tandem Mass Tag (TMT) labeling is a powerful technique in quantitative proteomics that allows for the simultaneous analysis of multiple samples.[4][5] In this method, peptides from different samples are chemically labeled with isobaric tags.[5] While the labeled peptides are indistinguishable in the initial mass spectrometry (MS) scan, fragmentation during the subsequent MS/MS scan generates reporter ions of unique masses, allowing for the relative quantification of peptides—and thus proteins—across the different samples.[4][5] This high-throughput and accurate quantification makes TMT-based proteomics an invaluable tool for studying complex biological processes like the signaling cascades associated with MPTP opening.[4][6]
Experimental Protocols
A representative experimental workflow to investigate MPTP-mediated signaling using TMT proteomics is outlined below. This protocol is a composite of standard procedures in the field and can be adapted based on specific experimental goals.
1. Sample Preparation and Treatment:
-
Cell Culture and Treatment: Culture relevant cells (e.g., primary neurons, cardiomyocytes) to a sufficient density. Induce MPTP opening using a known inducer (e.g., Ca2+ ionophore like ionomycin, or an oxidative stress agent like H2O2). Include a control group (no treatment) and potentially a group treated with an MPTP inhibitor (e.g., cyclosporin A) for comparison.
-
Mitochondrial Isolation (Optional but Recommended): For a more focused analysis, isolate mitochondria from the treated and control cells. This can be achieved through differential centrifugation or using commercially available kits.
-
Protein Extraction and Digestion: Lyse the cells or isolated mitochondria to extract total protein. Quantify the protein concentration (e.g., using a BCA assay). Reduce and alkylate the proteins, followed by enzymatic digestion (typically with trypsin) to generate peptides.[7]
2. TMT Labeling of Peptides:
-
Reagent Preparation: Equilibrate the TMT reagents to room temperature and dissolve them in an anhydrous solvent like acetonitrile.[8]
-
Labeling Reaction: Add the appropriate TMT label to each peptide sample. The reaction targets the primary amines on the N-terminus of peptides and the side chains of lysine residues.[9] Incubate for 1 hour at room temperature.[10]
-
Quenching: Stop the labeling reaction by adding a quenching agent, such as hydroxylamine.[8][10]
-
Sample Pooling: Combine the labeled samples in equal amounts.[9]
3. Peptide Fractionation and Mass Spectrometry:
-
Desalting: Remove salts and other contaminants from the pooled peptide mixture using a C18 column.[11]
-
Fractionation: To reduce sample complexity and increase the depth of proteome coverage, fractionate the peptides using techniques like high-pH reversed-phase chromatography.[7]
-
LC-MS/MS Analysis: Analyze the fractionated peptides using a high-resolution mass spectrometer (e.g., an Orbitrap). The instrument will perform both MS1 scans for peptide identification and MS2 scans for fragmentation and quantification of the TMT reporter ions.[5]
4. Data Analysis:
-
Database Searching: Use a proteomics data analysis software (e.g., Proteome Discoverer, MaxQuant) to search the raw mass spectrometry data against a protein database to identify the peptides and proteins.
-
Quantification and Statistical Analysis: The software will also quantify the TMT reporter ion intensities to determine the relative abundance of each protein across the different experimental conditions. Perform statistical analysis to identify proteins that are significantly up- or down-regulated upon MPTP induction.
-
Bioinformatics Analysis: Utilize bioinformatics tools to perform pathway analysis (e.g., KEGG, Gene Ontology) on the list of differentially expressed proteins to identify the signaling pathways that are modulated by MPTP opening.
Data Presentation
The quantitative data from a TMT proteomics experiment investigating MPTP signaling can be summarized in tables for clear comparison.
Table 1: Hypothetical TMT Quantification of Key Proteins Involved in MPTP-Mediated Apoptosis
| Protein Name | Gene Symbol | Fold Change (MPTP Inducer vs. Control) | p-value | Function |
| Cytochrome c | CYCS | 1.5 (Released to Cytosol) | < 0.05 | Pro-apoptotic factor |
| Apoptosis-inducing factor | AIFM1 | 1.3 (Released to Cytosol) | < 0.05 | Pro-apoptotic factor |
| Hexokinase-2 | HK2 | -2.0 (Mitochondrial) | < 0.01 | Glycolysis, anti-apoptotic |
| B-cell lymphoma 2 | BCL2 | -1.8 (Mitochondrial) | < 0.01 | Anti-apoptotic |
| Cyclophilin D | PPIF | No significant change | > 0.05 | MPTP component |
Mandatory Visualization
The signaling pathways and experimental workflows can be visualized using Graphviz.
Caption: Signaling cascade initiated by MPTP opening leading to apoptosis.
Caption: Experimental workflow for TMT-based quantitative proteomics.
References
- 1. Mitochondrial permeability transition pore - Wikipedia [en.wikipedia.org]
- 2. Mitochondrial Permeability Transition Pore Analysis - Creative Proteomics [creative-proteomics.com]
- 3. Mitochondrial permeability transition pore as a selective target for anti-cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TMT Labeling for Optimized Sample Preparation in Quantitative Proteomics - Aragen Life Sciences [aragen.com]
- 5. Mechanism of TMT Labeling in Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]
- 6. mdpi.com [mdpi.com]
- 7. cores.imp.ac.at [cores.imp.ac.at]
- 8. uib.no [uib.no]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. TMT Labeling for the Masses: A Robust and Cost-efficient, In-solution Labeling Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. qb3.berkeley.edu [qb3.berkeley.edu]
A Technical Guide to the Synthesis of Macroporous Polystyrene Resins
For Researchers, Scientists, and Drug Development Professionals
Macroporous polystyrene resins are a cornerstone of modern chemistry and biotechnology, serving as robust solid supports for solid-phase synthesis, catalysis, and chromatography.[1] Their unique physical structure, characterized by a network of large, permanent pores, provides high surface area and excellent solvent accessibility, overcoming the mass transfer limitations often seen in traditional gel-type resins.[1][2] This guide provides an in-depth overview of the core principles and methodologies for synthesizing these versatile materials, with a focus on suspension polymerization, the most prevalent manufacturing technique.
Core Principles of Macropore Formation
The defining characteristic of macroporous resins is their rigid pore structure, which is created during the polymerization process through phase separation. This is achieved by incorporating an inert, pore-forming agent, known as a porogen or diluent, into the monomer mixture.[3]
The synthesis is typically a free-radical crosslinking copolymerization of styrene and a cross-linking agent, most commonly divinylbenzene (DVB), initiated by a radical initiator like benzoyl peroxide.[2] The porogen is selected to be a good solvent for the monomers (styrene, DVB) but a poor solvent for the resulting polystyrene-co-DVB polymer.[2] As polymerization proceeds, the growing polymer chains precipitate from the solution within the monomer droplets, forming aggregates of crosslinked microspheres. The porogen fills the voids between these aggregates. After polymerization is complete, the porogen is washed away, leaving a network of permanent, interconnected pores, or macropores.[3][4]
The timing of this phase separation is critical and is determined by the quality of the porogen. A "poor" solvent for the polymer will cause early phase separation, leading to a more defined macroporous structure. Conversely, a "good" solvent will delay phase separation, resulting in a more gel-like structure with smaller pores.[3]
Primary Synthesis Method: Suspension Polymerization
Suspension polymerization is the most common industrial method for producing spherical, bead-form macroporous resins.[4][5] The process involves dispersing an organic phase (containing monomers, initiator, and porogen) as fine droplets in a continuous aqueous phase. The aqueous phase contains a suspending agent or stabilizer (like polyvinyl alcohol or cellulose derivatives) to prevent the droplets from coalescing.[2][6] Polymerization occurs within each individual droplet, effectively acting as a "micro-reactor," to form solid polymer beads.
Detailed Experimental Protocol: Suspension Polymerization
This protocol is a representative synthesis based on common laboratory procedures.[5][6]
Materials:
-
Aqueous Phase: Deionized water, Polyvinyl alcohol (PVA) as a suspending agent.
-
Organic Phase: Styrene (monomer), Divinylbenzene (DVB, cross-linker), Benzoyl peroxide (initiator), n-Heptane (porogen).
-
Washing: Methanol or Ethanol.
Procedure:
-
Aqueous Phase Preparation: In a reaction vessel equipped with a mechanical stirrer, condenser, and nitrogen inlet, dissolve the suspending agent (e.g., 0.1 g PVA) in deionized water (e.g., 70 mL). Heat may be required to fully dissolve the agent; allow to cool before use.[6]
-
Organic Phase Preparation: In a separate beaker, prepare the organic phase by dissolving the initiator (e.g., 0.1 g benzoyl peroxide) in the monomer mixture (e.g., 10 mL styrene and 1-2 mL DVB) and the porogen (e.g., 5-15 mL n-heptane).[6][7]
-
Forming the Suspension: Begin vigorous stirring of the aqueous phase. Slowly add the prepared organic phase to the aqueous phase. The stirring speed is critical as it controls the size of the monomer droplets, which in turn determines the final bead size.[6]
-
Polymerization: Once a stable suspension of fine droplets is formed, begin heating the mixture to 80-90°C under a nitrogen atmosphere to initiate polymerization. Maintain this temperature for several hours (e.g., 4-8 hours) to ensure complete conversion.
-
Cooling and Washing: After the polymerization period, cool the mixture while maintaining stirring. Filter the resulting polymer beads and wash them several times with water to remove the suspending agent.
-
Extraction and Drying: Transfer the beads to a Soxhlet extractor or wash repeatedly with a suitable solvent like methanol or ethanol to completely remove the porogen and any unreacted monomers.[4][7] Dry the purified beads in a vacuum oven at a moderate temperature (e.g., 60°C) until a constant weight is achieved.[5]
Influence of Synthesis Parameters on Resin Properties
The structural properties of the final resin can be precisely tuned by adjusting the synthesis variables. The key relationships are summarized below.
| Parameter | Variable | Effect on Resin Properties | Citation |
| Cross-linker | Increasing DVB Concentration | Increases polymer network rigidity and strength; generally increases surface area and micropore/mesopore volume. Can hinder kinetics by making beads too resistant to swelling. | [4][7][8] |
| Porogen | Increasing Porogen Volume | Increases total pore volume, particularly the volume of meso- and macropores. | [4][7][9] |
| Porogen | Changing Porogen Type | A "poor" solvent (e.g., n-heptane, alkanols) for the polymer promotes early phase separation, creating larger macropores and higher surface area. A "good" solvent (e.g., toluene) delays phase separation, resulting in a more gel-like, microporous structure. | [3][4][7] |
| Initiator | Increasing Initiator Concentration | Increases the rate of polymerization. May affect bead morphology and molecular weight distribution. | [6][10] |
| Monomer Fraction | Increasing Monomer % in Organic Phase | Decreases relative porogen volume, leading to lower porosity and surface area. | [7] |
Alternative Synthesis Method: Polymerization of Foamed Emulsions
An alternative route to macroporous polymers involves using a foamed emulsion as a template. This method can produce materials with highly interconnected, open-cell structures.[11][12]
The process begins by creating a stable oil-in-water emulsion, where the oil phase is the monomer (e.g., styrene).[11] This emulsion is then foamed by bubbling an inert gas like nitrogen through it. The resulting foamed emulsion, stabilized by a surfactant, is then polymerized, typically using a photoinitiator and UV light. The gas bubbles in the foam act as the template for the large pores. After polymerization, the water is removed to yield the final macroporous structure.[11][12]
Detailed Experimental Protocol: Foamed Emulsion Polymerization
This protocol is based on the work of Koop et al.[11]
Materials:
-
Styrene, Water, Glycerol, Sodium dodecyl sulfate (SDS) as surfactant, Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO) as photoinitiator.
Procedure:
-
Emulsion Formulation: Prepare a mixture of 65 vol% styrene, 20 vol% water, and 15 vol% glycerol. Add 5 wt% SDS (relative to total sample mass) as the surfactant and homogenize using ultrasonication to form a stable oil-in-water emulsion.[11]
-
Initiator Addition: Mix in the photoinitiator (e.g., 2 wt% TPO).[11]
-
Foaming: Foam the emulsion by bubbling nitrogen gas through it to achieve a gas content of 60-70%.[11]
-
Polymerization: Expose the foamed emulsion to UV light for a sufficient time (e.g., 2 hours) to ensure complete polymerization. An optical filter may be used to block infrared radiation and prevent excessive heating that could destabilize the foam.[11]
-
Purification: Dry the resulting polymeric foam and purify it using Soxhlet extraction to remove the surfactant and any unreacted components.[11]
Quantitative Data for Foamed Emulsion Synthesis
The following table summarizes key quantitative parameters from a representative synthesis.[11]
| Parameter | Value/Type | Notes |
| Optimal Emulsion Composition | 65% Styrene, 20% Water, 15% Glycerol (by volume) | Glycerol is added to enhance foam stability. |
| Surfactant | 5 wt% Sodium Dodecyl Sulfate (SDS) | Provides the best foaming performance and stability. |
| Photoinitiator | 2 wt% TPO | Yields the highest molecular weight polymer. |
| Polymerization Time | 2 hours | Sufficient for conversion of the foamed emulsion. |
| Resulting Pore Structure | Densely packed cells with windows between adjacent pores. | The windows are formed by the destabilization of thin aqueous films between bubbles during polymerization. |
Conclusion
The synthesis of macroporous polystyrene resins is a well-established yet highly tunable process. For researchers and drug development professionals, understanding the fundamental principles of porogen-induced phase separation is key to designing materials with desired properties. Suspension polymerization remains the workhorse method, offering robust control over bead size, surface area, and pore volume by manipulating variables such as cross-linker density and porogen selection. Alternative methods like foamed emulsion polymerization provide pathways to novel, open-cell structures. By carefully selecting the synthesis methodology and controlling the experimental parameters, scientists can create tailored macroporous supports for a wide array of applications.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Porous Copolymer Resins: Tuning Pore Structure and Surface Area with Non Reactive Porogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uotechnology.edu.iq [uotechnology.edu.iq]
- 5. researchgate.net [researchgate.net]
- 6. eng.uc.edu [eng.uc.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Comparison of porosity characteristics of macroporous poly(styrene–divinylbenzene) resins determined from mercury intrusion data and image analysis of transmission electron micrographs - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. ntrs.nasa.gov [ntrs.nasa.gov]
- 11. Synthesis of Macroporous Polystyrene by the Polymerization of Foamed Emulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Technical Guide to Trimercaptotriazine Functionalized Polymers: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of trimercaptotriazine (TMT) functionalized polymers, materials gaining significant attention for their versatile applications ranging from environmental remediation to advanced drug delivery systems. The unique chemical architecture of the triazine ring, coupled with the reactive thiol groups of TMT, imparts these polymers with exceptional properties for heavy metal chelation and as scaffolds for therapeutic agent delivery. This document details the synthesis and characterization of these polymers, presents quantitative data on their performance, and outlines detailed experimental protocols. Particular focus is given to their emerging role in drug development, including the formulation of nanoparticulate systems for controlled release.
Introduction to Trimercaptotriazine Functionalized Polymers
Trimercaptotriazine (TMT), also known as 2,4,6-trimercapto-1,3,5-triazine or trithiocyanuric acid, is a heterocyclic compound characterized by a triazine core with three thiol (-SH) functional groups. The presence of these thiol groups makes TMT an excellent chelating agent for heavy metals. When TMT is functionalized onto polymer backbones, the resulting materials combine the advantageous properties of the polymer (e.g., mechanical stability, processability, and diverse architectures) with the high reactivity and binding affinity of the TMT moieties.
These functionalized polymers have been extensively explored as superior adsorbents for the removal of toxic heavy metal ions, such as mercury (Hg²⁺), lead (Pb²⁺), and cadmium (Cd²⁺), from aqueous solutions. More recently, the triazine framework has been investigated for its potential in the biomedical field. The ability to create s-triazine polyamides allows for the development of biodegradable and biocompatible nanoparticles for drug delivery applications. These systems can encapsulate therapeutic agents, offering sustained release profiles and potentially targeted delivery.
Synthesis of TMT Functionalized Polymers
The synthesis of TMT functionalized polymers can be broadly categorized into two main approaches: polymerization of TMT-containing monomers and post-modification of pre-existing polymers. A notable application in the pharmaceutical space involves the creation of s-triazine polyamides.
Synthesis of s-Triazine Polyamide for Drug Delivery
A key strategy for creating drug delivery vehicles involves the synthesis of polyamides containing s-triazine rings. This process typically involves a two-step approach: the synthesis of a di-substituted s-triazine monomer followed by polycondensation with a suitable diamine.
dot
Caption: Workflow for the synthesis of s-triazine polyamides.
Characterization Techniques
Proper characterization is essential to confirm the successful synthesis and functionalization of the polymers. Standard analytical techniques are employed to elucidate the chemical structure, thermal stability, and morphology.
-
Fourier Transform Infrared (FTIR) Spectroscopy: Used to identify functional groups. For s-triazine polyamides, characteristic peaks include N-H stretching (around 3300 cm⁻¹), C=O stretching of the amide I band (around 1640 cm⁻¹), and a combination of N-H bending and C-N stretching for the amide II band (around 1540 cm⁻¹)[1][2][3]. The C=N bond of the triazine ring also shows characteristic peaks around 1590 and 1550 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the detailed molecular structure. In ¹H NMR of s-triazine polyamides, aromatic protons typically appear in the range of 6.10-7.82 ppm, while the amide proton (-NH-) shows a signal around 8.70-8.93 ppm[4]. In ¹³C NMR, the carbons of the s-triazine ring can be found at approximately 191.0 ppm and 163.7 ppm[5].
-
Thermogravimetric Analysis (TGA): This technique is used to evaluate the thermal stability of the synthesized polymers.
-
Scanning Electron Microscopy (SEM) / Transmission Electron Microscopy (TEM): These imaging techniques are used to study the surface morphology and size of the polymers, particularly when they are formulated into nanoparticles.
Applications in Drug Development
The versatility of s-triazine-based polymers makes them promising candidates for drug delivery systems. Their ability to be formulated into nanoparticles allows for the encapsulation of therapeutic agents, potentially enhancing bioavailability and providing controlled release.
Nanoparticle Formulation and Drug Loading
Polymeric nanoparticles can be formulated using methods like nanoprecipitation. This technique involves dissolving the polymer and the drug in a suitable organic solvent and then adding this solution to a non-solvent phase, causing the nanoparticles to precipitate with the drug encapsulated.
dot
Caption: Workflow for drug loading via nanoprecipitation.
Quantitative Data Presentation
The performance of TMT-functionalized polymers can be quantified for various applications.
Table 1: Drug Loading and Release from s-Triazine Polyamide Nanoparticles
| Polymer ID | Drug | Entrapment Efficiency (%) | Drug Loading (%) | Cumulative Release after 48h (%) |
|---|---|---|---|---|
| Polymer 26 | Celecoxib | 62.3 - 99.8 | 1.58 - 4.19 | 46.90 |
| Polymer 43 | Celecoxib | 62.3 - 99.8 | 1.58 - 4.19 | 64.20 |
| Polymer 44 | Celecoxib | 62.3 - 99.8 | 1.58 - 4.19 | 57.81 |
| Polymer 45 | Celecoxib | 62.3 - 99.8 | 1.58 - 4.19 | 53.95 |
| Polymer 46 | Celecoxib | 62.3 - 99.8 | 1.58 - 4.19 | 49.43 |
Data sourced from[6]. The range in efficiency and loading reflects different polymer formulations.
Table 2: Heavy Metal Adsorption Capacities of TMT-Functionalized Polymers
| Polymer Type | Target Metal | Adsorption Capacity (mg/g) | pH | Contact Time |
|---|---|---|---|---|
| Modified PAN-g-AG | Pb²⁺ | 1017 | 1-6 | 4 h |
| Modified PAN-g-AG | Cd²⁺ | 413 | 1-6 | 4 h |
| Modified PAN-g-AG | Cu²⁺ | 396 | 1-6 | 4 h |
| PAMAM-grafted NCC | Cu²⁺ | >18x raw NCC | 5-7 | 30 min - 24 h |
Data sourced from[7][8]. PAN-g-AG: Polyacrylonitrile-grafted-Arabic Gum; PAMAM-grafted NCC: Polyamidoamine-grafted nanocrystalline cellulose.
Applications in Environmental Remediation
The primary and most studied application of TMT-functionalized polymers is the removal of heavy metals from wastewater. The thiol groups on the TMT moiety have a strong affinity for soft heavy metals, leading to high adsorption capacities and selectivity.
dot
Caption: Chelation of a heavy metal ion by TMT functional groups.
Biocompatibility and Cytotoxicity
For any material to be used in drug delivery, its biocompatibility is of paramount importance. While extensive data on TMT-polyamides is still emerging, studies on related sulfur-containing polymers and compounds provide initial insights. Sulfur-containing polymers are often noted for their biodegradability and biocompatibility[9]. However, specific formulations must be rigorously tested. Standard in vitro cytotoxicity assays, such as the MTT assay, are used to evaluate the effect of the nanoparticles on cell viability. Studies on sulfur-containing compounds have shown that their cytotoxic effects can be selective towards cancer cell lines[10][11]. For instance, biogenic sulfur nanoparticles exhibited higher cytotoxicity against various cancer cell lines (A549, A431, HL60) compared to normal fibroblast cell lines (IMR90), suggesting a degree of specificity[12][13].
Experimental Protocols
Protocol for Synthesis of 2,4-Dichloro-6-Substituted s-Triazine Monomer
This protocol is adapted from the general method for nucleophilic substitution on 2,4,6-trichloro-1,3,5-triazine (TCT)[9].
-
Dissolve TCT (1 equivalent) in a suitable solvent such as dichloromethane (DCM) in a round-bottom flask.
-
Cool the solution to 0°C using an ice bath and stir for 5 minutes.
-
Add the first nucleophile (e.g., thioglycolic acid, 1 equivalent) to the stirring solution.
-
Add N,N-diisopropylethylamine (DIEA) (1 equivalent) dropwise to the reaction mixture.
-
Continue stirring at 0°C for 30 minutes, monitoring the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, dilute the mixture with DCM and wash several times with water to remove DIEA salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the di-substituted s-triazine monomer.
Protocol for Nanoparticle Formulation by Nanoprecipitation
This protocol is a generalized procedure based on established nanoprecipitation methods[14][15].
-
Dissolve the s-triazine polyamide polymer and the drug (e.g., celecoxib) in an appropriate organic solvent (e.g., Dimethyl sulfoxide - DMSO) to form the organic phase.
-
Prepare the aqueous non-solvent phase by dissolving a surfactant (e.g., Poloxamer 188) in deionized water.
-
Under moderate magnetic stirring, add the organic phase dropwise into the aqueous phase. Nanoparticles will form instantaneously.
-
Continue stirring the suspension (e.g., overnight) to allow for the complete evaporation of the organic solvent.
-
Collect the formed nanoparticles by centrifugation.
-
Wash the nanoparticle pellet with deionized water to remove any unentrapped drug and excess surfactant.
-
Lyophilize the nanoparticles to obtain a dry powder for storage and characterization.
Protocol for In Vitro Drug Release Study
This protocol is based on the standard dialysis bag method for nanoparticle drug release[6].
-
Disperse a known amount of drug-loaded nanoparticles in a release medium (e.g., Phosphate Buffered Saline, pH 7.4).
-
Transfer the nanoparticle suspension into a dialysis bag with a suitable molecular weight cut-off (MWCO) that allows the diffusion of the free drug but retains the nanoparticles.
-
Place the sealed dialysis bag into a larger vessel containing a known volume of the same release medium, maintained at 37°C with constant stirring.
-
At predetermined time intervals, withdraw aliquots from the external release medium and replace with an equal volume of fresh medium to maintain sink conditions.
-
Analyze the drug concentration in the collected samples using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.
-
Calculate the cumulative percentage of drug released over time.
Protocol for Batch Adsorption of Heavy Metals
This is a general protocol for evaluating the adsorption performance of functionalized polymers[7][16].
-
Prepare stock solutions of the target heavy metal ions (e.g., Pb²⁺, Cd²⁺, Cu²⁺) of a known concentration.
-
In a series of flasks, add a fixed amount of the TMT-functionalized polymer adsorbent (e.g., 0.05 g) to a fixed volume of the metal ion solution (e.g., 50 mL).
-
Adjust the pH of the solutions to the desired value (e.g., using HCl or NaOH) as pH is a critical parameter for adsorption.
-
Place the flasks on a shaker and agitate at a constant speed (e.g., 120 rpm) and temperature (e.g., 28°C) for a predetermined contact time to reach equilibrium.
-
After shaking, separate the adsorbent from the solution by filtration or centrifugation.
-
Determine the final concentration of the metal ions remaining in the supernatant using Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma (ICP) analysis.
-
Calculate the amount of metal adsorbed per unit mass of the adsorbent (qₑ in mg/g).
Conclusion and Future Outlook
Trimercaptotriazine functionalized polymers represent a versatile and powerful class of materials. Their well-established efficacy in heavy metal remediation is now being complemented by exciting developments in the field of drug delivery. The ability to synthesize s-triazine polyamides and formulate them into drug-loaded nanoparticles opens new avenues for creating advanced therapeutic systems. Future research will likely focus on optimizing the biocompatibility and biodegradability of these polymers, exploring targeted drug delivery by conjugating specific ligands, and expanding the range of therapeutic agents that can be delivered using this platform. The unique chemistry of the TMT moiety and the broader s-triazine framework ensures that these polymers will remain a fertile ground for innovation in both environmental and biomedical sciences.
References
- 1. Configuration of a Simple Method for Different Polyamides 6.9 Recognition by ATR-FTIR Analysis Coupled with Chemometrics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. An Update to Dialysis-Based Drug Release Testing—Data Analysis and Validation Using the Pharma Test Dispersion Releaser - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Super Effective Removal of Toxic Metals Water Pollutants Using Multi Functionalized Polyacrylonitrile and Arabic Gum Grafts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Cytotoxic and Apoptotic Effects of Chemogenic and Biogenic Nano-sulfur on Human Carcinoma Cells: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ecampus.paris-saclay.fr [ecampus.paris-saclay.fr]
- 16. preprints.org [preprints.org]
The Advent of MP-TMT: A Paradigm Shift in Palladium Scavenging for Pharmaceutical Synthesis
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
The efficient removal of residual palladium from active pharmaceutical ingredients (APIs) is a critical challenge in the pharmaceutical industry. Palladium catalysts, while indispensable for a vast array of carbon-carbon and carbon-heteroatom bond-forming reactions, are also a source of potential contamination that must be strictly controlled to meet regulatory standards. This technical guide delves into the discovery, mechanism, and application of Macroporous Polystyrene-bound Trimercaptotriazine (MP-TMT), a highly effective scavenger that has emerged as a leading solution for palladium removal.
Discovery and Superior Performance
The development of this compound arose from a rigorous screening of 29 different adsorbent resins by scientists at Merck.[1] In this comprehensive evaluation, this compound demonstrated unparalleled performance in selectively removing palladium from a solution containing a Suzuki-Miyaura biaryl coupling reaction product.[1] It exhibited a remarkable ability to extract over 90% of the palladium while leaving more than 95% of the desired organic product in the supernatant.[1] This high selectivity, with a calculated factor of over 190, positioned this compound as significantly superior to the other materials tested, the second-best of which had a selectivity of just under 120.[1]
This compound is a resin-bound equivalent of 2,4,6-trimercaptotriazine (TMT), a known metal-binding agent.[2] The innovation of immobilizing TMT on a macroporous polystyrene support addressed the solubility issues of TMT-palladium complexes in organic solvents, thereby enhancing its practical application in API purification.[2] The robust, low-swelling nature of the macroporous polystyrene copolymer provides excellent mechanical handling characteristics and greater access to the reactive TMT sites, leading to faster reaction kinetics and higher product recoveries.[2]
Mechanism of Palladium Scavenging
The core of this compound's efficacy lies in the strong chelating ability of the trimercaptotriazine moiety. The sulfur atoms of the TMT group act as soft nucleophiles, exhibiting a high affinity for the soft acid, palladium. This interaction leads to the formation of a stable, insoluble palladium-TMT complex, which can be easily removed from the reaction mixture by simple filtration.
Figure 1: Workflow for Palladium Removal Using this compound.
Quantitative Performance Data
The effectiveness of this compound in removing palladium from various reaction systems has been well-documented. The following tables summarize key quantitative data from different studies.
Table 1: Palladium Scavenging from a Suzuki-Miyaura Reaction Mixture [1]
| Parameter | Value |
| Initial Palladium Concentration | 330 ppm |
| Final Palladium Concentration | 10-30 ppm |
| This compound Loading | 0.20 wt |
| Solvent | DMF |
| Reaction Time | Overnight |
| Scale | 3.2 kg starting material |
Table 2: Scavenging of PdCl2(PPh3)2 from THF Solution [2]
| Equivalents of this compound | Palladium Scavenged (%) |
| 1.1 | 79 |
| 2 | 96 |
| 5 | 98 |
| 10 | 96 |
Initial Palladium Concentration = 0.0045 M
Table 3: Comparison of this compound with Activated Carbon [3]
| Scavenger | Scavenger Loading (g) | Palladium Removal (%) | API Recovery (%) |
| This compound | 0.2 | >98.2 | 100 |
| Activated Carbon | 0.2 | <87 | ~95 |
| Activated Carbon | 1.0 | ~90 | ~90 |
| Activated Carbon | 2.0 | ~87 | ~85 |
Initial Palladium Concentration = 500 ppm
Table 4: General Performance in a Heavily Loaded System [4]
| Parameter | Value |
| Initial Palladium Concentration | 33,000 ppm |
| Final Palladium Concentration | < 200 ppm |
| Equivalents of this compound | 5 |
| Reaction Time | Overnight |
| Temperature | Room Temperature |
Detailed Experimental Protocols
The following are representative experimental protocols for the application of this compound in palladium scavenging.
General Batch Scavenging Protocol
This protocol is a general guideline and can be optimized for specific applications.
Figure 2: Experimental Workflow for Batch Scavenging.
Materials:
-
Reaction mixture containing residual palladium
-
Biotage® this compound resin (Loading: ~0.66 mmol/g)[2]
-
Anhydrous solvent (e.g., THF, dichloroethane, toluene, acetonitrile)[2]
-
Filtration apparatus (e.g., Büchner funnel, filter paper)
-
Rotary evaporator
Procedure:
-
To the reaction mixture containing the dissolved product and residual palladium, add 3 to 5 equivalents of this compound resin relative to the initial amount of palladium catalyst used.[2]
-
Stir the resulting suspension at room temperature for a period of up to 24 hours.[2] The optimal time may vary depending on the specific reaction and should be determined empirically.
-
After the scavenging period, filter the mixture to separate the resin from the solution containing the purified product.
-
Wash the collected resin with a small volume of the reaction solvent to ensure complete recovery of the product.
-
Combine the filtrate and the washings.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.
-
Determine the residual palladium content in the final product using a suitable analytical technique, such as Inductively Coupled Plasma (ICP) analysis.
Protocol for Scavenging from a Suzuki Coupling Reaction in Toluene
This protocol provides a more specific example of palladium removal.[2]
Materials:
-
Filtrate from a Suzuki coupling reaction in toluene containing the product and residual palladium.
-
Biotage® this compound resin
-
Toluene
-
Empty cartridge with a 20-μm frit
-
Orbital mixer
Procedure:
-
Transfer a known volume (e.g., 15 mL) of the filtrate from the Suzuki coupling reaction into an empty cartridge.[2]
-
Add this compound resin (e.g., 0.6 g, 0.48 mmol, corresponding to 5 equivalents relative to the starting palladium) to the cartridge.[2]
-
Agitate the sealed cartridge at room temperature for 18 hours on an orbital mixer.[2]
-
Filter the solution to remove the resin.
-
Wash the resin with two portions of toluene (e.g., 2 x 10 mL).[2]
-
Combine the filtrates and evaporate the solvent to obtain the purified product.
-
Analysis of a similar procedure showed a reduction of palladium to less than 190 ppm.[2]
Conclusion
This compound has established itself as a highly efficient and selective scavenger for palladium in the pharmaceutical industry. Its discovery through systematic screening and its well-understood chelation mechanism provide a robust solution for achieving the stringent low ppm levels of residual palladium required for APIs. The straightforward experimental protocols and the commercial availability of this compound make it an invaluable tool for researchers, scientists, and drug development professionals in streamlining purification processes and ensuring the safety and quality of pharmaceutical products.
References
A Technical Guide to Solid-Supported Scavengers: Principles and Practices in Modern Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern chemical synthesis, particularly within drug discovery and development, the demand for high-purity compounds and efficient purification methodologies is paramount. Solid-supported scavengers have emerged as a powerful tool to meet these demands, offering a streamlined approach to reaction work-up and product isolation. This technical guide provides an in-depth exploration of the core principles of solid-supported scavengers, their diverse applications, and practical guidance for their implementation in a laboratory setting.
Fundamental Principles of Solid-Supported Scavengers
Solid-supported scavengers are functionalized solid materials, typically polymers or silica, designed to react selectively with and immobilize excess reagents, byproducts, or catalysts from a reaction mixture.[1] The underlying principle is the conversion of a solution-phase purification challenge into a simple solid-liquid separation. By tethering a reactive functional group to an insoluble support, the scavenger can be introduced into the reaction vessel post-reaction, where it "scavenges" the target impurities. The solid material, now containing the bound impurities, is then easily removed by filtration, leaving the desired product in the purified solution.[2] This approach circumvents the need for traditional and often time-consuming purification techniques like liquid-liquid extraction, chromatography, or crystallization.[1]
The efficacy of a solid-supported scavenger is contingent on several factors, including the nature of the solid support, the type of linker, and the reactivity of the functional group. The solid support provides the insoluble matrix, with common choices being polystyrene resins and silica gel. Polystyrene resins can be either lightly cross-linked, which swell in appropriate solvents to allow reagent access, or highly cross-linked and macroporous, offering a rigid structure with high surface area.[1] Silica-based supports offer excellent solvent compatibility and mechanical stability.
Classification of Solid-Supported Scavengers
Solid-supported scavengers can be broadly categorized based on the type of species they are designed to remove.
Electrophilic Scavengers
These scavengers possess nucleophilic functional groups and are employed to remove excess electrophilic reagents. Common examples include polymer-bound amines, such as tris(aminoethyl)amine (trisamine), which are effective at scavenging unreacted acid chlorides, sulfonyl chlorides, and isocyanates.[2]
Nucleophilic Scavengers
Conversely, nucleophilic scavengers feature electrophilic functional groups and are used to quench excess nucleophiles. A prominent example is isocyanate resin, which readily reacts with and immobilizes primary and secondary amines.[3] Other examples include resins functionalized with aldehydes or sulfonyl chlorides.[3]
Acid and Base Scavengers
These scavengers are used to neutralize and remove excess acidic or basic reagents and byproducts. Polymer-bound carbonates and amines serve as effective acid scavengers, while sulfonic acid resins are commonly used to sequester basic compounds.[2]
Metal Scavengers
In the realm of transition metal-catalyzed reactions, the removal of residual metal catalysts is a critical concern, especially in the synthesis of active pharmaceutical ingredients (APIs).[4] Solid-supported metal scavengers, functionalized with ligands that exhibit a high affinity for specific metals, are instrumental in this purification step. Thiol- and triaminetetraacetate (TAAcONa)-functionalized supports are widely used to scavenge palladium, platinum, rhodium, and other precious metals.[5][6]
Quantitative Data on Scavenger Performance
The selection and application of a solid-supported scavenger are often guided by its loading capacity and scavenging efficiency. The loading capacity refers to the concentration of active functional groups on the solid support, typically expressed in millimoles per gram (mmol/g).
Table 1: Typical Loading Capacities of Common Solid-Supported Scavengers
| Scavenger Type | Functional Group | Solid Support | Typical Loading Capacity (mmol/g) |
| Nucleophilic Scavenger | Isocyanate | Polystyrene | 1.0 - 2.0 |
| Electrophilic Scavenger | Tris(aminoethyl)amine | Polystyrene | 2.0 - 4.0 |
| Acid Scavenger | Carbonate | Polystyrene | 2.0 - 3.5 |
| Base Scavenger | Sulfonic Acid | Polystyrene | 2.5 - 4.0 |
| Metal Scavenger | Thiol | Silica | 1.0 - 1.5 |
| Metal Scavenger | Dimercaptotriazine (DMT) | Silica | 0.5 - 1.0 |
Table 2: Comparative Performance of Purification with and without Solid-Supported Scavengers
| Reaction Type | Impurity | Scavenger Used | Purity without Scavenger | Purity with Scavenger | Reference |
| Suzuki Coupling | Residual Palladium | MP-TMT | ~800 ppm Pd | <10 ppm Pd | [4] |
| Amide Coupling | Excess Amine | Isatoic Anhydride Resin | Mixture of product and starting material | >95% | |
| Reductive Amination | Excess Amine | Aldehyde Resin | 59-82% (scavenging efficacy) | Not directly comparable | |
| Acetylation | Excess Acetylating Agent | Tris(aminoethyl)amine Resin | Mixture of product and reagents | >95% | [2] |
Detailed Experimental Protocols
The following protocols provide standardized procedures for the use of common solid-supported scavengers.
Protocol for Amine Scavenging using Isocyanate Resin
Objective: To remove excess primary or secondary amine from a reaction mixture.
Materials:
-
Reaction mixture containing the desired product and excess amine.
-
Isocyanate-functionalized polystyrene resin.
-
Anhydrous dichloromethane (DCM) or a compatible solvent.
-
Reaction vessel (e.g., round-bottom flask).
-
Filtration apparatus (e.g., fritted funnel or filter paper).
Procedure:
-
Once the primary reaction is complete, add the isocyanate resin to the reaction mixture. A typical stoichiometry is 2-3 equivalents of isocyanate functionality relative to the excess amine.
-
Seal the reaction vessel and agitate the suspension at room temperature. The reaction time can vary from 1 to 16 hours, depending on the reactivity of the amine.
-
Monitor the disappearance of the excess amine from the solution using an appropriate analytical technique (e.g., TLC, LC-MS).
-
Upon complete scavenging of the amine, filter the reaction mixture to remove the resin.
-
Wash the collected resin with a small volume of the reaction solvent to ensure complete recovery of the product.
-
Combine the filtrate and the washings.
-
Concentrate the solution under reduced pressure to yield the purified product.
Protocol for Metal Scavenging using Thiol-Functionalized Silica
Objective: To remove residual palladium catalyst from a cross-coupling reaction.
Materials:
-
Reaction mixture containing the desired product and residual palladium catalyst.
-
Thiol-functionalized silica gel (SiliaMetS® Thiol or equivalent).
-
A suitable solvent (e.g., THF, DCM, Ethyl Acetate).
-
Reaction vessel.
-
Filtration apparatus.
Procedure:
-
To the crude reaction mixture, add the thiol-functionalized silica. A typical starting point is 4-5 equivalents of the scavenger relative to the initial amount of palladium catalyst.
-
Stir the suspension at room temperature. For less reactive palladium species or to expedite the process, the temperature can be elevated to 40-60 °C. Scavenging is typically complete within 1-4 hours.
-
Monitor the removal of palladium from the solution by TLC (the palladium catalyst is often visible on the baseline) or by taking small aliquots for ICP-MS analysis.
-
Once the scavenging is complete, filter the mixture through a pad of celite or a fritted funnel.
-
Wash the silica cake with the reaction solvent.
-
Combine the filtrate and washings and concentrate under reduced pressure to obtain the product with significantly reduced palladium content.
Protocol for Scavenging Excess Acid with Carbonate Resin
Objective: To remove excess acidic reagent (e.g., carboxylic acid) or an acidic byproduct from a reaction mixture.
Materials:
-
Reaction mixture containing the desired product and excess acid.
-
Polymer-supported carbonate resin (MP-Carbonate or equivalent).
-
A suitable aprotic solvent.
-
Reaction vessel.
-
Filtration apparatus.
Procedure:
-
Add the carbonate resin (typically 3-5 equivalents relative to the acid) to the reaction mixture.
-
Stir the suspension at room temperature. The scavenging is usually rapid, often complete within 30 minutes to 2 hours.
-
Monitor the neutralization of the acid by checking the pH of the solution or by an appropriate analytical method.
-
Filter the resin and wash with the reaction solvent.
-
Combine the filtrate and washings and concentrate to obtain the purified product.
Visualizing Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate key reaction mechanisms and logical workflows associated with the use of solid-supported scavengers.
Reaction Mechanisms
References
An In-depth Technical Guide to the Binding Affinity of MP-TMT
For researchers, scientists, and professionals engaged in drug development and fine chemical synthesis, the removal of residual heavy metal catalysts is a critical step in ensuring product purity and safety. Macroporous Polystyrene-bound Trimercaptotriazine (MP-TMT) has emerged as a highly effective scavenger for a variety of metals, most notably palladium. This technical guide provides a comprehensive overview of the binding affinity of this compound, including quantitative data, detailed experimental protocols, and a visualization of the underlying binding mechanisms.
Core Principles of this compound Binding
This compound is a functionalized resin consisting of a highly cross-linked macroporous polystyrene backbone, providing a large surface area and robust physical properties. The key to its scavenging capability lies in the covalently bound 2,4,6-trimercaptotriazine (TMT) ligand. The three thiol (-SH) groups on the triazine ring act as potent metal-binding sites, exhibiting a strong affinity for soft heavy metals.[1] The binding mechanism is primarily based on the formation of stable coordination complexes between the sulfur atoms of the thiol groups and the metal ions.[2]
Quantitative Binding Affinity Data
The binding affinity of this compound is typically quantified by its loading capacity and its efficiency in reducing metal concentrations in solution. The following tables summarize key quantitative data for the binding of various metals to this compound.
Table 1: Loading Capacity and General Specifications of this compound
| Parameter | Value | Reference |
| Chemical Name | Macroporous polystyrene-2,4,6-trimercaptotriazine | [3] |
| Resin Type | Highly cross-linked macroporous poly(styrene-co-divinylbenzene) | [3] |
| Typical Loading Capacity | 0.5 - 0.7 mmol/g | [1][3] |
| Particle Size | 150-355 microns | [3] |
| Bulk Density | 450 g/L | [3] |
Table 2: Palladium Scavenging Efficiency of this compound
| Initial Pd Concentration | Equivalents of this compound | Reaction Time | Final Pd Concentration | Reduction Factor | Reference |
| 33,000 ppm | 5 | Overnight | < 200 ppm | > 165-fold | [4] |
| 500-800 ppm | 5 | Overnight | < 10 ppm | 50 to 80-fold | [4][5] |
| 0.0045 M | 3-5 | up to 24 h | - | 100 to 1000-fold | [6][7] |
| 852 ppm | Not specified | 16 h | Significantly reduced | - | [5][8] |
| 3.34% by weight | 5 | 18 h | < 190 ppm | > 175-fold | [7] |
Table 3: Scavenging of Various Metal Ions by this compound
| Metal Ion | Initial Concentration (ppm) | Equivalents of this compound | Final Concentration (ppm) | Reference |
| Pd(OAc)₂ | 2000 | 3 | 0 | [9] |
| CuCl₂·2H₂O | 2000 | 3 | Not analyzed (color visible) | [9] |
| ZnCl₂ | 2000 | 3 | Not analyzed (color visible) | [9] |
| CoCl₂·6H₂O | 2000 | 3 | Not analyzed (color visible) | [9] |
| Ni(OAc)₂·4H₂O | 2000 | 3 | Not analyzed (color visible) | [9] |
| FeCl₃·6H₂O | 2000 | 3 | Not analyzed (color visible) | [9] |
Note: "0 ppm" indicates a concentration below the detection limit of the analytical method used (e.g., 0.5 ppm for Atomic Absorption)[9]. "Not analyzed" suggests that a significant amount of the colored metal ion remained in the solution, indicating lower binding affinity compared to palladium under the tested conditions.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the binding affinity of this compound.
This protocol outlines a typical batch experiment to determine the effectiveness of this compound in removing residual palladium from a reaction mixture.
Materials:
-
This compound resin
-
Reaction mixture containing residual palladium
-
Appropriate solvent (e.g., THF, DMF, Toluene, Acetonitrile)[3][6][7]
-
Stirring apparatus (e.g., orbital shaker or magnetic stirrer)
-
Filtration apparatus (e.g., filter paper, syringe filter)
-
Analytical instrument for metal quantification (e.g., Inductively Coupled Plasma - ICP, Atomic Absorption - AA)
Procedure:
-
Sample Preparation: Take a representative sample of the reaction mixture and determine the initial palladium concentration using ICP or AA.
-
Resin Addition: To the bulk reaction mixture, add 3-5 equivalents of this compound resin relative to the molar amount of residual palladium.[3][6][7]
-
Incubation: Stir the mixture at room temperature for up to 24 hours.[3][6][7] For optimization, smaller aliquots can be taken at different time points (e.g., 2, 4, 8, 16, 24 hours) to determine the optimal scavenging time.
-
Separation: Separate the this compound resin from the reaction mixture by filtration.
-
Washing: Wash the recovered resin with a fresh portion of the solvent to ensure complete recovery of the product.
-
Analysis: Combine the filtrate and the washings, and determine the final palladium concentration using ICP or AA.
-
Calculation: Calculate the scavenging efficiency as the percentage reduction in palladium concentration.
To obtain a more detailed understanding of the binding affinity, adsorption isotherm models such as the Langmuir and Freundlich models can be applied. These models provide insights into the maximum adsorption capacity and the nature of the adsorption process.
Materials:
-
This compound resin
-
Stock solutions of the metal ion of interest (e.g., PdCl₂, CuCl₂) of known concentration
-
Appropriate solvent
-
A series of reaction vessels (e.g., flasks or vials)
-
Thermostatic shaker
Procedure:
-
Preparation of Metal Solutions: Prepare a series of standard solutions of the metal ion with varying concentrations.
-
Batch Adsorption: To a fixed amount of this compound resin in each reaction vessel, add a known volume of the different metal ion solutions.
-
Equilibration: Agitate the vessels in a thermostatic shaker at a constant temperature until equilibrium is reached (typically determined from preliminary kinetic studies, e.g., 24 hours).
-
Analysis: After equilibration, measure the concentration of the metal ion remaining in each solution.
-
Data Analysis:
-
Calculate the amount of metal ion adsorbed per unit mass of the resin (qₑ) for each initial concentration.
-
Plot qₑ against the equilibrium concentration of the metal ion in the solution (Cₑ).
-
Fit the experimental data to the linearized forms of the Langmuir and Freundlich isotherm equations to determine the respective constants.
-
Langmuir Isotherm: Assumes monolayer adsorption onto a homogeneous surface. Cₑ/qₑ = 1/(Kₗ * qₘ) + Cₑ/qₘ where qₘ is the maximum adsorption capacity and Kₗ is the Langmuir constant related to the energy of adsorption.
Freundlich Isotherm: An empirical model for adsorption on heterogeneous surfaces. log(qₑ) = log(Kբ) + (1/n) * log(Cₑ) where Kբ and n are Freundlich constants related to the adsorption capacity and intensity, respectively.
Visualizations: Mechanisms and Workflows
Visual representations are crucial for understanding the complex processes involved in this compound binding. The following diagrams, generated using the DOT language, illustrate key aspects of this compound's function.
References
- 1. xray.uky.edu [xray.uky.edu]
- 2. JEE Notes on Freundlich and Langmuir Adsorption Isotherms [unacademy.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Thiol-Functionalized Adsorbents through Atomic Layer Deposition and Vapor-Phase Silanization for Heavy Metal Ion Removal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Chemistry of 2,4,6-trimercapto-1,3,5-triazine (TMT): acid dissociation constants and group 2 complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Palladium Scavenging using MP-TMT
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis, particularly within the pharmaceutical and fine chemical industries.[1][2] However, the removal of residual palladium from active pharmaceutical ingredients (APIs) and other high-purity compounds is a critical and often challenging step to meet the stringent regulatory limits set by authorities such as the FDA and EMA.[3][4][5] Macroporous triethylenetetramine (MP-TMT) is a highly effective scavenger resin for removing palladium and other transition metals from reaction mixtures, ensuring the production of materials with low parts-per-million (ppm) levels of metal impurities.[1][3][6]
This compound is a macroporous polystyrene-bound 2,4,6-trimercaptotriazine (TMT) resin.[1][3][7] Its unique, robust, and low-swelling macroporous structure provides excellent accessibility to the active scavenging sites, leading to faster reaction kinetics and high efficiency in both aqueous and non-aqueous solvents.[1][3][6] This document provides detailed application notes and experimental protocols for the use of this compound in palladium scavenging.
Data Presentation: Palladium Scavenging Efficiency
The following table summarizes the quantitative data on the efficiency of this compound in scavenging palladium from various reaction mixtures. The data highlights the ability of this compound to significantly reduce palladium concentrations to levels suitable for pharmaceutical applications.
| Reaction Type | Catalyst | Initial Pd Concentration | This compound Equivalents (relative to Pd) | Conditions | Final Pd Concentration | Reduction Factor | Reference |
| Suzuki-Miyaura Coupling | PdCl₂(PPh₃)₂ | 3.34% (33,400 ppm) | 5 | Toluene, Room Temp, 18h | < 190 ppm | > 175 | [1][6] |
| Suzuki-Miyaura Coupling | Not Specified | 33,000 ppm | 5 | Room Temp, Overnight | < 200 ppm | > 165 | [2] |
| Suzuki-Miyaura Coupling | Not Specified | 500-800 ppm | 5 | Room Temp, Overnight | < 10 ppm | 50 - 80 | [2] |
| Suzuki-Miyaura Coupling | Not Specified | ~800 ppm | 5 | Room Temp | < 10 ppm (typically < 5 ppm) | ~80 - 160 | [8] |
| Generic | Pd(OAc)₂ | 330 ppm | 0.20 wt% | DMF, Overnight | 10-30 ppm | 11 - 33 | [9] |
| Generic | Not Specified | 1550 ppm | 0.8 wt% | Methanol | 3 ppm | ~517 | [9] |
| Generic | PdCl₂(PPh₃)₂ | 852 ppm | 4 | THF/DMF (50:50), Room Temp, 16h | Near 0 ppm | > 213 | [10][11] |
Experimental Protocols
General Protocol for Batch Scavenging of Palladium
This protocol provides a general procedure for the removal of residual palladium from a solution containing the desired organic product.
Materials:
-
Crude reaction mixture containing the product and residual palladium catalyst.
-
This compound resin (e.g., Biotage® this compound, with a loading of ~0.66 mmol/g).[1][6]
-
An appropriate solvent (e.g., THF, DCM, toluene, acetonitrile, methanol).[12]
-
Reaction vessel (e.g., round-bottom flask, vial).
-
Stirring apparatus (e.g., magnetic stirrer, orbital shaker).
-
Filtration apparatus (e.g., filter funnel with filter paper, SPE cartridge).
Procedure:
-
Determine the amount of palladium: Quantify the amount of palladium in the reaction mixture (in moles or ppm) through techniques like Inductively Coupled Plasma (ICP) analysis or based on the initial catalyst loading.
-
Calculate the required amount of this compound: Based on the amount of palladium, calculate the mass of this compound resin required. Typically, 3-5 equivalents of the scavenger relative to the palladium content are used for efficient removal.[1][6][12]
-
Calculation Example: If a reaction used 0.1 mmol of a palladium catalyst, and you decide to use 5 equivalents of this compound with a loading of 0.66 mmol/g:
-
Moles of this compound needed = 0.1 mmol Pd * 5 = 0.5 mmol
-
Mass of this compound needed = 0.5 mmol / 0.66 mmol/g ≈ 0.76 g
-
-
-
Add this compound to the solution: Add the calculated amount of this compound resin to the solution containing the crude product.
-
Agitation: Stir the mixture at room temperature. The scavenging time can range from a few hours to 24 hours.[1][6] For many applications, an overnight stir is sufficient.[2]
-
Isolation of the product: After the scavenging period, separate the product solution from the resin by filtration. The resin can be washed with a small amount of fresh solvent to ensure complete recovery of the product.
-
Solvent removal: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.
-
Analysis: Analyze the final product for residual palladium content using ICP or a similar sensitive analytical technique to confirm the effectiveness of the scavenging process.
Specific Protocol: Palladium Removal after a Suzuki-Miyaura Cross-Coupling Reaction
This protocol details the scavenging of palladium from a crude product mixture following a Suzuki-Miyaura reaction, as adapted from literature examples.[1][6]
Reaction Work-up (Prior to Scavenging):
-
After the Suzuki-Miyaura reaction is complete, cool the reaction mixture to room temperature.
-
Perform an aqueous work-up to remove water-soluble byproducts. For example, wash the organic layer with brine.[1][6]
-
Dry the organic layer over a suitable drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Filter to remove the drying agent. The resulting solution contains the desired product and the palladium catalyst.
Palladium Scavenging Procedure:
-
Quantify Initial Palladium: Take an aliquot of the organic solution, concentrate it, and determine the palladium content by ICP analysis.[1][6]
-
Resin Addition: To the main batch of the organic solution, add 3-5 equivalents of this compound resin relative to the initial amount of palladium catalyst used in the reaction.
-
Agitation: Stir the mixture at room temperature for 18-24 hours.[1][6]
-
Filtration: Filter the mixture to remove the this compound resin.
-
Washing: Wash the resin with two portions of the reaction solvent (e.g., toluene) to recover any adsorbed product.[1][6]
-
Final Product: Combine the filtrates and concentrate under reduced pressure to yield the purified product with significantly reduced palladium content.
Visualizations
Experimental Workflow for Palladium Scavenging
Caption: Workflow for palladium removal using this compound.
Logical Relationship of this compound Palladium Scavenging
Caption: Palladium binding to the this compound solid support.
References
- 1. biotage.com [biotage.com]
- 2. biotage.com [biotage.com]
- 3. sopachem.com [sopachem.com]
- 4. biotage.com [biotage.com]
- 5. researchgate.net [researchgate.net]
- 6. norlab.com [norlab.com]
- 7. Biotage Biotage this compound, 25 gram, macroporous polystyrene-bound trimercaptotriazine, | Fisher Scientific [fishersci.com]
- 8. biotage.com [biotage.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. sopachem.com [sopachem.com]
- 11. data.biotage.co.jp [data.biotage.co.jp]
- 12. biotage.com [biotage.com]
Application Notes and Protocols for Utilizing MP-TMT in Suzuki Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryls, a common motif in pharmacologically active compounds.[1] This reaction is catalyzed by palladium complexes. A significant challenge in the pharmaceutical industry is the removal of residual palladium from the final active pharmaceutical ingredient (API) to meet the stringent limits set by regulatory bodies, often requiring levels below 5-10 parts per million (ppm).[2]
Macroporous polystyrene-bound trimercaptotriazine (MP-TMT) is a highly effective scavenger for removing residual palladium from reaction mixtures.[3] Its macroporous structure provides excellent access to the reactive thiol sites, leading to efficient palladium capture.[3] This document provides detailed application notes and protocols for a typical Suzuki-Miyaura coupling reaction followed by palladium removal using this compound.
The Suzuki-Miyaura Coupling and this compound Scavenging Workflow
The overall process involves two main stages: the palladium-catalyzed Suzuki-Miyaura coupling reaction to form the desired product, followed by a scavenging step where this compound is used to capture and remove the residual palladium catalyst.
Caption: Experimental workflow for Suzuki coupling followed by this compound scavenging.
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling Reaction
This protocol describes a typical Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid.
Materials:
-
Aryl bromide (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)
-
Triphenylphosphine (PPh₃) (0.08 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane, anhydrous
-
Water, degassed
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide, arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to establish an inert atmosphere.
-
Add the palladium(II) acetate and triphenylphosphine to the flask.
-
Under a positive flow of the inert gas, add anhydrous 1,4-dioxane followed by degassed water via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
The crude reaction mixture containing the product and residual palladium is now ready for the scavenging step. A standard aqueous workup can be performed before scavenging if necessary to remove inorganic salts.
Protocol for Palladium Scavenging using this compound
This protocol details the removal of residual palladium from the crude product solution obtained from the Suzuki-Miyaura coupling reaction.
Materials:
-
Crude reaction mixture from the Suzuki coupling.
-
Biotage® this compound resin.
-
Suitable solvent (e.g., THF, DCM, Toluene, Acetonitrile).[4]
Procedure:
-
Transfer the crude reaction mixture (or the organic extract after work-up) to a suitable flask.
-
Add 3-5 equivalents of this compound resin relative to the initial amount of palladium catalyst used in the Suzuki reaction.[4]
-
Stir the mixture at room temperature. The scavenging time can range from a few hours to overnight (up to 24 hours).[4] For initial trials, an overnight stir is recommended to ensure maximum palladium removal.[1]
-
After the desired stirring time, filter the mixture to remove the this compound resin, which now contains the bound palladium.
-
Wash the resin with a small amount of fresh solvent to ensure complete recovery of the product.
-
Combine the filtrate and the washings. The resulting solution contains the purified product with significantly reduced palladium content.
-
The solvent can then be removed under reduced pressure to yield the final product.
Data Presentation: Efficacy of this compound in Palladium Removal
The following tables summarize the performance of this compound in reducing palladium content from solutions following Suzuki-Miyaura coupling reactions.
Table 1: General Palladium Scavenging Efficiency of this compound
| Initial Palladium Concentration (ppm) | Equivalents of this compound | Scavenging Conditions | Final Palladium Concentration (ppm) | Reduction Factor |
| ~33,000 | 5 | Room Temperature, Overnight | < 200 | > 165x |
| 500 - 800 | 5 | Room Temperature, Overnight | < 10 | 50 - 80x |
| ~852 | 4 | Room Temperature, 16 hours | ~0 | > 200x |
| ~800 | 5 | Room Temperature | < 10 (typically < 5) | ~80x - 160x |
Data compiled from multiple sources demonstrating typical performance.[1][5]
Table 2: Case Study - Palladium Removal in the Synthesis of a c-Met Kinase Inhibitor
| Step | Initial Palladium (ppm) | Scavenging Agent & Conditions | Final Palladium (ppm) |
| Post-Suzuki Coupling | 330 | 0.20 wt this compound in DMF, overnight | 10 - 30 |
This case study by Merck demonstrates the effectiveness of this compound in a pharmaceutical development setting.[4]
Mechanism of Palladium Scavenging by this compound
This compound is a macroporous polystyrene resin functionalized with 2,4,6-trimercaptotriazine (TMT). The thiol groups on the triazine ring have a high affinity for palladium and other heavy metals.[3] The scavenging process involves the chelation of the palladium species by the thiol groups on the resin, effectively immobilizing the metal and allowing for its removal by simple filtration.
Caption: Mechanism of palladium chelation by this compound resin.
Conclusion
This compound is a robust and highly efficient scavenger for removing residual palladium from Suzuki-Miyaura coupling reaction mixtures. Its ease of use, high capacity, and effectiveness at room temperature make it an ideal choice for researchers and drug development professionals who require APIs with very low levels of palladium contamination. The protocols and data presented in these application notes provide a comprehensive guide for the successful implementation of this compound in the purification of products from palladium-catalyzed cross-coupling reactions.
References
Revolutionizing Pharmaceutical Manufacturing: Applications of Tandem Mass Tag (TMT) Proteomics
Introduction: In the landscape of pharmaceutical manufacturing, from early-stage drug discovery to quality control of biologics, a deep understanding of cellular protein dynamics is paramount. Tandem Mass Tag (TMT) technology, a powerful isobaric labeling technique for quantitative proteomics, has emerged as a cornerstone for researchers and scientists in the field. By enabling the simultaneous identification and quantification of thousands of proteins across multiple samples, TMT-based proteomics offers unparalleled insights into drug mechanisms of action, biomarker discovery, and the optimization of biopharmaceutical production.[1][2] This document provides detailed application notes and protocols for the use of TMT in pharmaceutical manufacturing, tailored for researchers, scientists, and drug development professionals.
Application Note 1: Elucidating Drug Mechanism of Action and Off-Target Effects
Application: A critical step in drug development is to understand how a therapeutic candidate interacts with its intended target and to identify any off-target effects that could lead to adverse events. TMT-based proteomics allows for a global, unbiased view of the proteome's response to a drug. By comparing the proteomes of treated versus untreated cells or tissues, researchers can identify proteins and cellular pathways that are significantly altered, providing a comprehensive picture of the drug's a-pharmacological footprint.[3]
Key Advantages:
-
Comprehensive Profiling: Quantify thousands of proteins simultaneously to uncover novel drug targets and mechanisms.
-
Off-Target Identification: Identify unintended protein interactions that may contribute to toxicity.
-
Dose-Response Studies: Multiplexing capabilities allow for the analysis of multiple drug concentrations in a single experiment.[4]
-
Time-Course Analysis: Understand the dynamic proteomic changes that occur over time upon drug exposure.[4]
Application Note 2: Biomarker Discovery and Validation
Application: The identification of robust biomarkers is crucial for patient stratification, monitoring disease progression, and assessing therapeutic response. TMT proteomics is a powerful tool for discovering potential protein biomarkers by comparing the proteomes of healthy and diseased states, or responders and non-responders to a particular therapy.[1] The high-throughput nature of TMT allows for the analysis of large patient cohorts, increasing the statistical power of biomarker discovery studies.
Key Advantages:
-
High-Throughput Screening: Analyze multiple patient samples simultaneously to identify statistically significant protein alterations.
-
Deep Proteome Coverage: Identify low-abundance proteins that may serve as sensitive biomarkers.
-
Quantitative Accuracy: Precisely measure changes in protein expression levels between different sample groups.
Application Note 3: Host Cell Protein (HCP) Analysis in Biopharmaceutical Manufacturing
Application: During the production of biologic drugs, such as monoclonal antibodies, host cells (e.g., CHO cells) produce their own proteins, known as host cell proteins (HCPs). These HCPs are considered process-related impurities and must be monitored and controlled to ensure product safety and efficacy.[5][6] TMT-based proteomics provides a sensitive and comprehensive method for the identification and quantification of HCPs, complementing traditional methods like ELISA.[6][7]
Key Advantages:
-
Comprehensive Identification: Detect a broad range of HCPs that may not be recognized by ELISA antibodies.[8]
-
Accurate Quantification: Determine the abundance of individual HCPs to assess the effectiveness of purification processes.[7]
-
Process Optimization: Identify problematic HCPs early in process development to optimize purification strategies.
Experimental Workflows and Protocols
The following sections provide a generalized experimental workflow for a TMT-based proteomics study, followed by a specific protocol for analyzing drug-induced proteomic changes in a cancer cell line.
General TMT Experimental Workflow
The overall workflow for a TMT-based quantitative proteomics experiment involves several key stages, from sample preparation to data analysis.
Detailed Protocol: Analysis of Drug-Induced Proteomic Changes in a Cancer Cell Line
This protocol outlines the steps for a TMT-10plex experiment to analyze the proteomic response of a cancer cell line to a novel therapeutic compound.
1. Cell Culture and Treatment:
-
Culture cancer cells (e.g., MCF-7) to ~80% confluency.
-
Treat cells with the therapeutic compound at a predetermined concentration (e.g., IC50) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
Prepare five biological replicates for both the treated and control groups.
-
Harvest cells by scraping, wash with ice-cold PBS, and pellet by centrifugation.
2. Protein Extraction, Reduction, Alkylation, and Digestion:
-
Lyse cell pellets in a suitable lysis buffer (e.g., 8M urea in 50mM triethylammonium bicarbonate (TEAB)) containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
For each sample, take 100 µg of protein.
-
Reduce disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 10 mM and incubating at 37°C for 1 hour.
-
Alkylate cysteine residues by adding iodoacetamide (IAA) to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.
-
Dilute the urea concentration to less than 2M with 50mM TEAB.
-
Digest the proteins into peptides by adding trypsin at a 1:50 (trypsin:protein) ratio and incubating overnight at 37°C.
3. TMT Labeling:
-
Desalt the peptide digests using a C18 solid-phase extraction (SPE) cartridge and dry the peptides under vacuum.
-
Resuspend each peptide sample in 100 µL of 100mM TEAB.
-
Equilibrate the TMT-10plex reagents to room temperature and dissolve each in anhydrous acetonitrile.
-
Add the appropriate TMT label to each peptide sample and incubate at room temperature for 1 hour.
-
Quench the labeling reaction by adding hydroxylamine to a final concentration of 0.5% and incubating for 15 minutes.
4. Sample Pooling and Fractionation:
-
Combine the 10 labeled samples in equal amounts into a single tube.
-
Desalt the pooled sample using a C18 SPE cartridge and dry under vacuum.
-
Fractionate the peptide mixture using high-pH reversed-phase liquid chromatography to reduce sample complexity.
5. LC-MS/MS Analysis:
-
Analyze each fraction by nano-liquid chromatography coupled to a high-resolution tandem mass spectrometer (e.g., Orbitrap).
-
The mass spectrometer should be operated in a data-dependent acquisition mode, with MS/MS scans acquired for the most abundant precursor ions.
6. Data Analysis:
-
Process the raw mass spectrometry data using a software package such as Proteome Discoverer or MaxQuant.
-
Search the data against a human protein database to identify peptides and proteins.
-
Quantify the relative abundance of proteins based on the reporter ion intensities from the TMT tags.
-
Perform statistical analysis to identify proteins that are significantly differentially expressed between the drug-treated and control groups.
-
Conduct pathway analysis using tools like Gene Set Enrichment Analysis (GSEA) or Ingenuity Pathway Analysis (IPA) to identify cellular pathways affected by the drug.
Data Presentation
Quantitative data from TMT experiments are typically presented in tables summarizing the identified proteins and their relative abundance changes between different conditions.
Table 1: Representative Quantitative Proteomics Data of a Drug-Treated Cancer Cell Line
| Protein Accession | Gene Symbol | Protein Name | Log2 Fold Change (Treated/Control) | p-value | Regulation |
| P04637 | TP53 | Cellular tumor antigen p53 | 1.58 | 0.001 | Upregulated |
| P62258 | HSP90AA1 | Heat shock protein HSP 90-alpha | -1.25 | 0.005 | Downregulated |
| P08670 | VIM | Vimentin | -2.10 | <0.001 | Downregulated |
| Q06830 | PRKCD | Protein kinase C delta type | 0.95 | 0.012 | Upregulated |
| P10415 | VCL | Vinculin | -0.88 | 0.021 | Downregulated |
| P31749 | AKT1 | RAC-alpha serine/threonine-protein kinase | 1.15 | 0.008 | Upregulated |
| P42336 | PIK3R1 | Phosphatidylinositol 3-kinase regulatory subunit alpha | 1.32 | 0.003 | Upregulated |
Visualization of Signaling Pathways
TMT proteomics can reveal drug-induced changes in key signaling pathways. The following diagrams illustrate the PI3K/Akt and Calcium signaling pathways, which are frequently implicated in cancer and other diseases.
References
- 1. Tandem Mass Tag (TMT) Technology in Proteomics - Creative Proteomics [creative-proteomics.com]
- 2. Tandem Mass Tags [proteomics.com]
- 3. TMT Labeling for Optimized Sample Preparation in Quantitative Proteomics - Aragen Life Sciences [aragen.com]
- 4. google.com [google.com]
- 5. Omics Technologies - The Leader in Omics Services [proteomics.omicstech.com]
- 6. creative-proteomics.com [creative-proteomics.com]
- 7. Comprehensive host cell proteins profiling in biopharmaceuticals by a sensitivity enhanced mass spectrometry strategy using TMT-labeling and signal boosting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. media.seer.bio [media.seer.bio]
Application Notes and Protocols for MP-TMT Resin in Flow Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
In modern synthetic chemistry, particularly within the pharmaceutical and fine chemical industries, the removal of residual metal catalysts from reaction products is a critical purification step. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyura coupling, are powerful tools for C-C bond formation; however, stringent regulations from bodies like the FDA necessitate the reduction of palladium levels in active pharmaceutical ingredients (APIs) to low parts-per-million (ppm) concentrations.[1]
MP-TMT is a macroporous polystyrene-bound trimercaptotriazine resin designed for the efficient scavenging of residual palladium and other transition metals from solution.[1][2] Its robust, low-swelling nature and unique pore structure provide excellent access to the metal-binding sites, leading to rapid and effective metal removal.[2][3] While traditionally used in batch processes, the integration of this compound resin into continuous flow chemistry setups offers significant advantages, including process automation, enhanced efficiency, and consistent product quality.
These application notes provide detailed protocols and guidelines for the utilization of this compound resin in a packed bed reactor for the purification of a product stream in a continuous flow system.
Principle of Operation in Flow Chemistry
In a flow chemistry setup, the crude reaction mixture containing the desired product and residual metal catalyst is continuously passed through a column packed with this compound resin. The trimercaptotriazine functional groups on the resin selectively chelate the metal ions, effectively removing them from the solution. The purified product stream then elutes from the column, ready for downstream processing or analysis. This method allows for an integrated and automated synthesis and purification workflow.
Advantages of this compound in Flow Chemistry
-
High Scavenging Efficiency: Effectively reduces palladium levels to low ppm concentrations.
-
Process Intensification: Enables the integration of reaction and purification steps, reducing overall processing time.
-
Automation: Lends itself to automated and continuous manufacturing processes.
-
Robustness: The macroporous nature of the resin ensures good flow characteristics and minimal backpressure in a packed bed.[3]
-
Versatility: Compatible with a wide range of organic solvents.[2]
Experimental Protocols
Protocol 1: Preparation and Packing of the this compound Scavenger Column
Objective: To prepare a packed bed reactor with this compound resin for use in a continuous flow purification system.
Materials:
-
This compound Resin (e.g., Biotage® this compound)[2]
-
Empty chromatography column with frits
-
Slurry packing solvent (e.g., isopropanol or the solvent used in the reaction)
-
Pump (HPLC or syringe pump)
-
Connecting tubing and fittings
Procedure:
-
Resin Swelling: Weigh the desired amount of this compound resin and suspend it in the chosen packing solvent. Allow the resin to swell for at least 30 minutes. This step is crucial to prevent swelling within the column, which could lead to high backpressure.
-
Column Preparation: Ensure the column is clean and dry. Install a frit at the bottom of the column.
-
Slurry Packing: Create a homogeneous slurry of the swollen this compound resin in the packing solvent.
-
Packing the Column: Carefully pour the slurry into the column. Connect the column to the pump and begin to flow the packing solvent through the column at a low flow rate.
-
Bed Compression: Gradually increase the flow rate to compress the resin bed. Maintain a constant flow until the bed height is stable.
-
Finalization: Once the bed is packed and stable, disconnect the pump and carefully place a frit on top of the resin bed to secure it in place.
-
Equilibration: Before introducing the crude product stream, equilibrate the packed column by flowing the reaction solvent through it for several column volumes.
Protocol 2: Continuous Flow Purification of a Suzuki-Miyura Coupling Reaction Product
Objective: To remove residual palladium from the product of a Suzuki-Miyura coupling reaction using a packed bed of this compound resin in a continuous flow setup.
Experimental Setup:
A typical flow chemistry setup for this application would consist of a pump to introduce the crude reaction mixture, the packed this compound scavenger column, a back-pressure regulator to maintain a stable flow, and a collection vessel for the purified product.
Materials:
-
Crude reaction mixture from a Suzuki-Miyura coupling reaction containing residual palladium.
-
Packed this compound scavenger column (prepared as in Protocol 1).
-
Flow chemistry system (pump, tubing, back-pressure regulator).
-
Analytical equipment for determining palladium concentration (e.g., ICP-MS or ICP-OES).
Procedure:
-
System Priming: Prime the entire flow system with the reaction solvent to remove any air bubbles.
-
Introducing the Crude Mixture: Begin pumping the crude reaction mixture through the packed this compound column at a predetermined flow rate.
-
Monitoring and Collection: Monitor the system pressure to ensure there are no blockages. Collect the eluent from the column.
-
Steady State: Allow the system to reach a steady state before collecting the bulk of the purified product.
-
Analysis: Collect fractions of the purified product at different time points and analyze for residual palladium concentration using a suitable analytical technique.
-
Column Flushing: Once all the crude mixture has been processed, flush the column with fresh solvent to recover any remaining product.
Data Presentation
The following tables summarize representative quantitative data for the scavenging of palladium from a Suzuki-Miyura coupling reaction product stream using this compound resin in a continuous flow setup.
Table 1: this compound Resin Specifications
| Parameter | Value | Reference |
| Resin Type | Macroporous polystyrene-bound trimercaptotriazine | [2] |
| Functional Group | 2,4,6-trimercaptotriazine (TMT) | [2] |
| Capacity | ~0.66 mmol/g | [4] |
| Particle Size | 150-355 µm | [2] |
| Bulk Density | ~450 g/L | [2] |
Table 2: Representative Performance Data for Palladium Scavenging in Flow
| Parameter | Value |
| Reaction Scale | 10 mmol |
| Initial Pd Concentration | 850 ppm |
| This compound Bed Mass | 5.0 g |
| Column Dimensions | 10 mm ID x 100 mm |
| Solvent | THF |
| Flow Rate | 1.0 mL/min |
| Residence Time | ~7.8 min |
| Final Pd Concentration | < 10 ppm |
| Product Recovery | > 95% |
Note: The data in Table 2 is representative and may vary depending on the specific reaction conditions, solvent, and the nature of the palladium catalyst used.
Mandatory Visualizations
Caption: Experimental workflow for this compound resin in flow chemistry.
Caption: Logical relationship of synthesis and purification.
Troubleshooting and Considerations
-
High Backpressure: This can be caused by improper packing of the column, swelling of the resin, or precipitation of material. Ensure the resin is fully swollen before packing and that the crude product is fully dissolved in the solvent.
-
Sub-optimal Scavenging: If the palladium levels in the purified product are too high, consider decreasing the flow rate (increasing the residence time) or using a larger scavenger column.
-
Resin Choice: While this compound is highly effective, for some applications, a silica-based scavenger like Si-TMT may offer better packing characteristics and flow performance in fixed-bed setups.[5]
-
Solvent Compatibility: this compound is compatible with a wide range of common organic solvents such as THF, DCM, toluene, and acetonitrile.[2] Always ensure compatibility with your specific reaction solvent system.
Conclusion
The use of this compound resin in a continuous flow setup provides a highly effective and efficient method for the removal of residual palladium from reaction products. By integrating this scavenging step into a continuous workflow, researchers and drug development professionals can streamline their purification processes, leading to faster development times and higher quality products. The protocols and data presented in these application notes serve as a valuable starting point for the implementation of this technology.
References
Application Notes and Protocols for Magnetic Particle-Based Phosphopeptide Enrichment and TMT Labeling (MP-TMT)
Audience: Researchers, scientists, and drug development professionals.
Introduction: Phosphorylation is a critical post-translational modification that regulates a vast array of cellular signaling pathways. The study of the phosphoproteome provides invaluable insights into cellular function and disease states, making it a key area of focus in drug development and biological research. However, the low stoichiometry of phosphopeptides in complex biological samples necessitates highly selective enrichment methods prior to mass spectrometry (MS) analysis. This document provides a detailed protocol for the enrichment of phosphopeptides using magnetic particles (MP), followed by isobaric labeling with Tandem Mass Tags (TMT) for quantitative proteomics analysis. This MP-TMT workflow enables the simultaneous identification and quantification of phosphopeptides from multiple samples, enhancing throughput and providing robust quantitative data.
The following protocols are based on established methods utilizing magnetic beads for immobilized metal affinity chromatography (IMAC) or metal oxide affinity chromatography (MOAC), such as Fe-NTA or TiO2 beads, which selectively capture phosphopeptides.[1][2] Following enrichment, the peptides are labeled with TMT reagents, allowing for multiplexed analysis.[3][4]
Experimental Protocols
Protocol 1: Phosphopeptide Enrichment using Magnetic Beads
This protocol outlines the steps for the selective enrichment of phosphopeptides from a digested protein sample using magnetic beads.
Materials:
-
Magnetic beads (e.g., Thermo Scientific™ Pierce™ Fe-NTA Magnetic Agarose Beads or TiO2 Magnetic Beads)[1][2]
-
Digested peptide sample
-
Binding/Loading Buffer (e.g., 80% Acetonitrile (ACN), 5% Trifluoroacetic Acid (TFA), 0.1 M glycolic acid)[5]
-
Washing Buffer 1 (e.g., 80% ACN, 1% TFA)[5]
-
Washing Buffer 2 (e.g., 10% ACN, 0.2% TFA)[5]
-
Elution Buffer (e.g., 1% Ammonium Hydroxide (NH4OH))[5]
-
Magnetic stand or automated magnetic particle processor (e.g., KingFisher)[1]
-
Protein Lo-Bind tubes[6]
-
Thermo-shaker or rotator
Procedure:
-
Bead Preparation:
-
If using a bead slurry, thoroughly resuspend the beads by vortexing.
-
Transfer the required amount of bead slurry to a new Lo-Bind tube. The optimal bead-to-peptide ratio should be determined empirically, but a starting point is 5 µL of a 20 mg/mL bead suspension per sample.[5]
-
Place the tube on a magnetic stand to pellet the beads and carefully remove the supernatant.
-
Wash the beads by resuspending them in 100% ACN, pelleting, and removing the supernatant. Repeat this step once.[5]
-
-
Peptide Binding:
-
Washing:
-
After incubation, pellet the beads on a magnetic stand and discard the supernatant.
-
Add 500 µL of Washing Buffer 1 to the beads, resuspend, pellet, and discard the supernatant.[5]
-
Repeat the wash step with 500 µL of Washing Buffer 2.[5]
-
Perform an additional wash with 10% ACN to remove residual TFA.
-
-
Elution:
-
Add 200 µL of Elution Buffer to the washed beads.[5]
-
Incubate for 10-15 minutes at room temperature with occasional vortexing.
-
Pellet the beads on the magnetic stand and carefully transfer the supernatant containing the enriched phosphopeptides to a new Lo-Bind tube.
-
Immediately acidify the eluted phosphopeptides with an acid such as formic acid to neutralize the basic elution buffer, which is crucial for subsequent steps like TMT labeling and mass spectrometry.[6]
-
Protocol 2: TMT Labeling of Enriched Phosphopeptides
This protocol describes the chemical labeling of the enriched phosphopeptides with TMT reagents for multiplexed quantitative analysis.
Materials:
-
Enriched and dried phosphopeptide sample
-
TMT Labeling Reagents (e.g., TMTpro™ 16plex Label Reagent Set)[1]
-
Anhydrous Acetonitrile (ACN)
-
Resuspension Buffer (e.g., 200 mM HEPES, pH 8.5)[7]
Procedure:
-
Reagent Preparation:
-
Allow the TMT label reagents to equilibrate to room temperature before opening.
-
Resuspend the TMT reagent in anhydrous ACN. For an 0.8 mg vial, 41 µL of ACN is typically used.[7] Vortex briefly to dissolve.
-
-
Peptide Labeling:
-
Quenching:
-
Sample Pooling and Clean-up:
-
Combine the labeled samples from each channel into a single new tube.
-
Desalt the pooled sample using a C18 StageTip or a similar clean-up method to remove unreacted TMT reagent and other contaminants.[7]
-
Dry the cleaned, pooled sample in a vacuum concentrator before LC-MS/MS analysis.
-
Data Presentation
Table 1: Summary of Recommended Buffer Compositions for Phosphopeptide Enrichment
| Buffer Type | Composition | Purpose | Reference |
| Binding/Loading Buffer | 80% ACN, 5% TFA, 0.1 M glycolic acid | Promotes selective binding of phosphopeptides | [5] |
| Washing Buffer 1 | 80% ACN, 1% TFA | Removes non-specifically bound peptides | [5] |
| Washing Buffer 2 | 10% ACN, 0.2% TFA | Removes residual non-specifically bound peptides | [5] |
| Elution Buffer | 1% Ammonium Hydroxide (NH4OH) | Elutes bound phosphopeptides from the beads | [5] |
Table 2: Key Parameters for TMT Labeling
| Parameter | Recommended Value/Condition | Purpose | Reference |
| Resuspension Buffer | 200 mM HEPES, pH 8.5 | Provides optimal pH for the labeling reaction | [7] |
| TMT Reagent:Peptide Ratio | 8:1 (w/w) | Ensures efficient labeling of peptides | [7] |
| Incubation Time | 1 hour at room temperature | Allows for complete labeling reaction | [7][8] |
| Quenching Reagent | 5% Hydroxylamine | Stops the labeling reaction by consuming excess TMT reagent | [7][8] |
Visualizations
Caption: Workflow for this compound phosphopeptide analysis.
Caption: A generic kinase signaling cascade.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. youtube.com [youtube.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Systematic Optimization of Automated Phosphopeptide Enrichment for High-Sensitivity Phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cube-biotech.com [cube-biotech.com]
- 7. qb3.berkeley.edu [qb3.berkeley.edu]
- 8. Sample Preparation for Relative Quantitation of Proteins Using Tandem Mass Tags (TMT) and Mass Spectrometry (MS) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ruthenium Catalyst Removal using MP-TMT
For Researchers, Scientists, and Drug Development Professionals
Introduction
In modern organic synthesis, particularly within the pharmaceutical and fine chemical industries, ruthenium-based catalysts such as Grubbs and Hoveyda-Grubbs catalysts are indispensable tools for olefin metathesis.[1] While highly efficient, the removal of residual ruthenium from the final products is a critical challenge due to the potential toxicity of the metal and its ability to interfere with downstream processes.[2] Macroporous Polymer-bound Trimercaptotriazine (MP-TMT) is a highly effective scavenger for removing residual ruthenium catalysts from reaction mixtures, ensuring the purity of active pharmaceutical ingredients (APIs) and other high-value compounds.[3][4]
This compound is a macroporous polystyrene resin functionalized with 2,4,6-trimercaptotriazine (TMT), a ligand with a strong affinity for various transition metals, including ruthenium.[4][5] Its high surface area and porous nature allow for excellent accessibility of the metal catalyst to the scavenging sites, leading to efficient removal.[5][6] These application notes provide detailed protocols and data for the use of this compound in the purification of products from ruthenium-catalyzed reactions.
Key Features of this compound
-
High Scavenging Efficiency: Effectively removes a broad range of ruthenium catalysts to low ppm levels.
-
Broad Compatibility: Compatible with a wide range of common organic solvents.[4]
-
Ease of Use: Simple batch-stir protocols allow for easy integration into existing workflows.[3]
-
High Purity: Low levels of leachables ensure the integrity of the final product.
Data Presentation
Table 1: General Specifications of this compound
| Parameter | Specification |
| Chemical Name | Macroporous polystyrene-2,4,6-trimercaptotriazine |
| Resin Type | Highly cross-linked macroporous poly(styrene-co-divinylbenzene) |
| Typical Application | Scavenging of residual transition metals (including Ru, Pd, Pt, Cu, etc.) from aqueous and non-aqueous solutions.[4] |
| Capacity | 0.6-0.7 mmol/g |
| Particle Size | 150-355 microns |
| Bulk Density | 450 g/L |
| Compatible Solvents | Dichloromethane (DCM), Tetrahydrofuran (THF), Toluene, Acetonitrile (ACN), Methanol (MeOH), Water.[4] |
| Storage | Cool, dry location |
Table 2: Performance of this compound in Ruthenium Scavenging (Unoptimized Protocol)
| Catalyst Type | Reaction Type | Initial Ru Concentration (ppm) | This compound Equivalents | Conditions | Final Ru Concentration (ppm) | Product Yield (%) |
| Grubbs 2nd Generation | Ring-Closing Metathesis (RCM) | ~500 | Not specified | DCM, Room Temperature, 16 hours stirring | 60 | 88 |
Data sourced from an unoptimized experiment, demonstrating the potential for significant ruthenium removal even under non-ideal conditions.[3][7]
Experimental Protocols
Protocol 1: General Procedure for Ruthenium Catalyst Removal in a Batch-Stir Workflow
This protocol is a general guideline for the removal of residual ruthenium catalysts from a reaction mixture using this compound in a batch process. The optimal conditions, particularly the equivalents of this compound and the reaction time, may need to be determined empirically for specific applications.
Materials:
-
Crude reaction mixture containing residual ruthenium catalyst
-
Biotage® this compound resin
-
Anhydrous solvent (e.g., Dichloromethane)
-
Round bottom flask
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., fritted funnel or SPE column)
Procedure:
-
Dissolution: Dissolve the crude reaction product in a suitable solvent (e.g., DCM) to a concentration that allows for efficient stirring.
-
Addition of this compound: To the stirred solution, add 3-5 equivalents of this compound resin relative to the initial amount of ruthenium catalyst used in the reaction.
-
Scavenging: Stir the suspension at room temperature for up to 24 hours. The optimal time should be determined by monitoring the disappearance of the ruthenium catalyst (e.g., by TLC, LC-MS, or color change). For more challenging scavenging applications, a longer duration (e.g., 16 hours) may be beneficial.[3][7]
-
Filtration: After the scavenging is complete, filter the mixture through a fritted funnel or a fritted SPE column to remove the this compound resin.[3]
-
Washing: Wash the resin with two to three portions of fresh solvent to ensure complete recovery of the product.[3]
-
Concentration: Combine the filtrate and the washes, and remove the solvent under reduced pressure to obtain the purified product.
-
Analysis: Analyze the purified product for residual ruthenium content using techniques such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption (AA) spectroscopy.
Protocol 2: Example Application - Purification of a Ring-Closing Metathesis Product
This protocol provides a specific example of using this compound to remove Grubbs 2nd Generation catalyst from a ring-closing metathesis reaction.[3][7]
Reaction: Ring-closing metathesis of diethyl diallylmalonate catalyzed by Grubbs 2nd Generation catalyst.
Materials:
-
10 mL of the crude reaction mixture in Dichloromethane (DCM)
-
20 mL of fresh DCM
-
5 g of Biotage® this compound dry resin
-
100 mL round bottom flask
-
Magnetic stirrer and stir bar
-
Fritted SPE column
Procedure:
-
Dilution: In a 100 mL round bottom flask, dilute the 10 mL of crude product in DCM with an additional 20 mL of DCM.[3]
-
Addition of Scavenger: Add 5 g of Biotage® this compound dry resin to the diluted solution.[3]
-
Stirring: Stir the mixture at room temperature for 16 hours.[3][7]
-
Filtration and Washing: Filter the mixture through a fritted SPE column and wash the collected resin with two 20 mL portions of DCM.[3]
-
Work-up: Combine the filtrates and evaporate the solvent to dryness to yield the purified product.[3]
-
Analysis: The final product can be analyzed for ruthenium content by ICP-MS. In a reported unoptimized experiment, this procedure reduced the ruthenium content to 60 ppm with an 88% product yield.[3][7]
Visualizations
Caption: Experimental workflow for ruthenium catalyst removal using this compound.
Caption: Logical diagram of the this compound ruthenium scavenging process.
References
- 1. Ring-opening metathesis polymerization with the second generation Hoveyda-Grubbs catalyst: an efficient approach toward high-purity functionalized macrocyclic oligo(cyclooctene)s - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficient Removal of Ruthenium Byproducts from Olefin Metathesis Products by Simple Aqueous Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biotage.com [biotage.com]
- 4. biotage.com [biotage.com]
- 5. data.biotage.co.jp [data.biotage.co.jp]
- 6. sopachem.com [sopachem.com]
- 7. biotage.com [biotage.com]
Practical Guide to Multiplexed Proteomics using Tandem Mass Tags (TMT)
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Tandem Mass Tag (TMT) labeling is a powerful isobaric labeling technique used in quantitative proteomics to enable the simultaneous identification and quantification of proteins in multiple samples.[1][2] This method allows for the analysis of up to 18 samples in a single mass spectrometry run, significantly increasing throughput and reducing experimental variability.[2][3] TMT reagents are chemical tags with three components: a reporter group, a balancer group, and a reactive group that covalently binds to the primary amines of peptides.[4][5] While the tags have the same total mass, fragmentation during tandem mass spectrometry (MS/MS) generates unique reporter ions for each sample, allowing for relative quantification of peptides and, by extension, proteins.[4][6] This technology is widely applied in various research areas, including biomarker discovery, drug development, and the elucidation of cellular signaling pathways.[4][7]
This guide provides a detailed, practical overview of the TMT workflow, from sample preparation to data analysis, with a specific focus on applications in studying signaling pathways.
Experimental Workflow Overview
The general workflow for a TMT-based quantitative proteomics experiment involves several key stages: protein extraction and digestion, peptide labeling with TMT reagents, pooling of labeled samples, fractionation, and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] For phosphoproteomic studies, an additional enrichment step is incorporated to isolate phosphorylated peptides.[6][8][9]
Detailed Experimental Protocols
The following protocols provide a step-by-step guide for a typical TMT experiment. It is crucial to maintain consistency in sample handling to ensure accurate quantification.
Protocol 1: Protein Extraction, Digestion, and Peptide Desalting
-
Protein Extraction:
-
Lyse cell pellets or ground tissue in a suitable lysis buffer (e.g., 8 M urea in 100 mM TEAB, pH 8.5) containing protease and phosphatase inhibitors.[10]
-
Sonicate or homogenize the samples to ensure complete cell lysis and shear nucleic acids.
-
Centrifuge the lysate at high speed (e.g., 12,000 x g) to pellet cell debris and collect the supernatant containing the protein extract.[11]
-
Determine the protein concentration using a compatible protein assay, such as the BCA assay.[12][13]
-
-
Reduction and Alkylation:
-
For a typical sample of 100 µg of protein, add dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) to a final concentration of 5-10 mM to reduce disulfide bonds.[14] Incubate at 37-56°C for 1 hour.
-
Alkylate cysteine residues by adding iodoacetamide (IAA) or 2-chloroacetamide to a final concentration of 15-20 mM.[14] Incubate in the dark at room temperature for 30-45 minutes.
-
-
Protein Digestion:
-
Dilute the urea concentration to less than 2 M with a digestion buffer (e.g., 100 mM TEAB, pH 8.5) to ensure enzyme activity.
-
Add sequencing-grade trypsin at an enzyme-to-protein ratio of 1:50 to 1:100 (w/w).[10]
-
Incubate at 37°C overnight (12-16 hours).
-
-
Peptide Desalting:
-
Acidify the peptide solution with formic acid (FA) or trifluoroacetic acid (TFA) to a final concentration of 0.1-1%.
-
Use a C18 desalting column or spin tip to remove salts and other impurities that can interfere with mass spectrometry.[10][13]
-
Elute the peptides with a solution containing a high percentage of organic solvent (e.g., 50-80% acetonitrile in 0.1% FA).
-
Dry the desalted peptides completely using a vacuum centrifuge.
-
Protocol 2: TMT Labeling and Sample Pooling
-
Peptide Reconstitution:
-
TMT Reagent Preparation:
-
Labeling Reaction:
-
Quenching the Reaction:
-
Sample Pooling and Desalting:
-
Combine the labeled samples in equal amounts into a single tube.
-
Perform a final desalting step on the pooled sample using a C18 column or spin tip to remove the quenching reagent and other byproducts.[13]
-
Dry the pooled, labeled peptide sample in a vacuum centrifuge.
-
Protocol 3: Phosphopeptide Enrichment (Optional)
For studies focusing on phosphorylation, an enrichment step is necessary due to the low stoichiometry of most phosphopeptides.[8]
-
Enrichment:
-
Reconstitute the pooled TMT-labeled peptides in an appropriate loading buffer.
-
Use immobilized metal affinity chromatography (IMAC) or titanium dioxide (TiO2) chromatography to selectively capture phosphopeptides.[6][9][16]
-
Wash the enrichment material to remove non-phosphorylated peptides.
-
Elute the enriched phosphopeptides.
-
Desalt the eluted phosphopeptides using a C18 StageTip or equivalent.
-
Data Presentation: Quantitative Analysis
The output of a TMT experiment is a list of identified proteins and their relative abundance across the different samples. This data is typically presented in tables and visualized using heatmaps or volcano plots.
Table 1: Example of a Quantitative Proteomics Data Summary
| Protein Accession | Gene Symbol | Description | Log2 Fold Change (Treatment vs. Control) | p-value |
| P04637 | TP53 | Cellular tumor antigen p53 | 1.58 | 0.001 |
| P60709 | ACTB | Actin, cytoplasmic 1 | 0.05 | 0.95 |
| Q06609 | MAPK1 | Mitogen-activated protein kinase 1 | -1.21 | 0.012 |
| P27361 | MAPK3 | Mitogen-activated protein kinase 3 | -1.15 | 0.015 |
| P28482 | PIK3R1 | Phosphoinositide-3-kinase regulatory subunit 1 | 1.89 | 0.0005 |
| P42336 | PIK3CA | Phosphatidylinositol 4,5-bisphosphate 3-kinase catalytic subunit alpha | 1.75 | 0.0008 |
This table represents a simplified example of quantitative data obtained from a TMT experiment comparing a treated sample to a control. Positive log2 fold changes indicate upregulation, while negative values indicate downregulation.
Data Analysis Workflow
The analysis of TMT data requires specialized software and a multi-step bioinformatics pipeline.[3][7]
-
Database Searching: Raw mass spectrometry data is searched against a protein sequence database (e.g., UniProt) to identify peptides. Common search engines include Sequest, Mascot, and MSFragger.[17]
-
Peptide-Spectrum Match (PSM) Validation: Identified peptide-spectrum matches are filtered to a specific false discovery rate (FDR), typically 1%, to ensure high confidence identifications.[17]
-
Quantification: The intensities of the TMT reporter ions for each PSM are extracted.
-
Normalization: Reporter ion intensities are normalized to correct for variations in sample loading and mixing.[18][19]
-
Protein Inference and Quantification: Peptides are grouped into proteins, and protein-level abundance is calculated, often by summing the reporter ion intensities of the constituent unique peptides.
-
Statistical Analysis: Statistical tests (e.g., t-tests) are performed to identify proteins that are significantly differentially expressed between conditions.[20]
Commonly used software packages that encompass this workflow include Proteome Discoverer, MaxQuant, and FragPipe.[21][22]
Application in Signaling Pathway Analysis
TMT-based proteomics, particularly phosphoproteomics, is a powerful tool for dissecting cellular signaling pathways. By quantifying changes in protein and phosphoprotein abundance in response to stimuli or perturbations, researchers can infer the activation or inhibition of specific signaling cascades.[11][23]
For example, a study investigating the effects of a drug on the PI3K/Akt signaling pathway might use TMT to compare the proteome and phosphoproteome of drug-treated versus untreated cells. An increase in the phosphorylation of Akt and its downstream targets would provide evidence for the drug's on-target effect.[11]
In a TMT experiment, activation of this pathway could be observed as an increase in the abundance of phosphorylated forms of Akt and its downstream targets in the treated samples compared to the control. This quantitative data provides direct insight into the functional consequences of a given perturbation on cellular signaling.
References
- 1. Tandem Mass Tag (TMT) Technology in Proteomics - Creative Proteomics [creative-proteomics.com]
- 2. TMT Quantitative Proteomics: A Comprehensive Guide to Labeled Protein Analysis - MetwareBio [metwarebio.com]
- 3. GitHub - ccmeyer/TMT-analysis: Pipeline to analyze TMT-labeled proteomics data, assign gene ontological functions and compare global protein changes across samples. [github.com]
- 4. TMT Labeling for Optimized Sample Preparation in Quantitative Proteomics - Aragen Life Sciences [aragen.com]
- 5. Top considerations for TMT mass spectrometry analysis | Drug Discovery News [drugdiscoverynews.com]
- 6. researchgate.net [researchgate.net]
- 7. TMT MS2 [proteomics.com]
- 8. SL-TMT: A Streamlined Protocol for Quantitative (Phospho)proteome Profiling using TMT-SPS-MS3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. content.protocols.io [content.protocols.io]
- 11. Proteomic Response Revealed Signaling Pathways Involving in the Mechanism of Polymyxin B-Induced Melanogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. TMT Labeling for the Masses: A Robust and Cost-efficient, In-solution Labeling Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. qb3.berkeley.edu [qb3.berkeley.edu]
- 14. A benchmarking protocol for intact protein-level Tandem Mass Tag (TMT) labeling for quantitative top-down proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. TMT Labeling for the Masses: A Robust and Cost-efficient, In-solution Labeling Approach. | Broad Institute [broadinstitute.org]
- 16. Optimized Workflow for Proteomics and Phosphoproteomics with Limited Tissue Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Phosphoproteomics Workflow Explained: From Sample to Data - Creative Proteomics [creative-proteomics.com]
- 18. Analysis of isobaric quantitative proteomic data using TMT-Integrator and FragPipe computational platform - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Optimized sample preparation and data analysis for TMT proteomic analysis of cerebrospinal fluid applied to the identification of Alzheimer’s disease biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 20. TMT Sample Preparation for Proteomics Facility Submission and Subsequent Data Analysis [jove.com]
- 21. TMT analyses with FragPipe | FragPipe [fragpipe.nesvilab.org]
- 22. MaxQuant Software: Comprehensive Guide for Mass Spectrometry Data Analysis - MetwareBio [metwarebio.com]
- 23. researchgate.net [researchgate.net]
Application Notes and Protocols for MP-TMT in Heck Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of MP-TMT in Heck Coupling Reactions
The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the palladium-catalyzed cross-coupling of unsaturated halides with alkenes to form substituted alkenes. This reaction is integral to the synthesis of a wide array of fine chemicals, natural products, and active pharmaceutical ingredients (APIs). A significant challenge in employing palladium-catalyzed reactions, particularly in the pharmaceutical industry, is the removal of the palladium catalyst from the final product to meet stringent regulatory limits, often requiring levels below 5 parts per million (ppm).
Contrary to a potential misunderstanding of its name, This compound (Macroporous Polystyrene-bound Trimercaptotriazine) is not a triphenylphosphine-based ligand or catalyst for the Heck reaction itself. Instead, it is a highly effective metal scavenger. Its primary and critical application in the context of Heck coupling reactions is the removal of residual palladium from the reaction mixture during the workup and purification stages.
The this compound resin consists of a trimercaptotriazine functional group immobilized on a macroporous polystyrene support. The thiol groups of the trimercaptotriazine moiety exhibit a strong affinity for soft metals like palladium, enabling the efficient capture of the residual catalyst from the solution. The macroporous nature of the resin provides a large surface area and easy access for the solution to the active scavenging sites, leading to fast and effective metal removal.
Advantages of Using this compound for Palladium Scavenging:
-
High Scavenging Efficiency: this compound can reduce palladium levels to low ppm or even parts per billion (ppb) levels.
-
Selectivity: It selectively binds to the metal catalyst, minimizing the loss of the desired organic product.
-
Ease of Use: As a solid-supported resin, this compound is easily separated from the reaction mixture by simple filtration, eliminating the need for complex chromatographic purification for catalyst removal.
-
Broad Compatibility: It is compatible with a wide range of organic solvents commonly used in Heck reactions.
-
Improved Product Purity: Ensures the final product meets the rigorous purity standards required for pharmaceutical applications.
Data Presentation: Palladium Scavenging Efficiency of this compound
The following tables summarize the typical performance of this compound in removing residual palladium from organic solutions. While the data may not be exclusively from Heck reactions, it is representative of the scavenging efficiency for palladium catalysts used in such cross-coupling reactions.
Table 1: General Palladium Scavenging with this compound
| Catalyst Source | Initial Pd Concentration (ppm) | This compound Equivalents (relative to Pd) | Time (h) | Final Pd Concentration (ppm) | % Pd Removal |
| Pd(OAc)₂ | 330 | 0.20 wt% | 12 (overnight) | 10-30 | >90% |
| PdCl₂(PPh₃)₂ | 852 | 4 | 16 | <5 | >99% |
| Pd(PPh₃)₄ | ~33,000 | 5 | 12 (overnight) | <200 | >99% |
| Generic Pd catalyst | 500-800 | 5 | 12 (overnight) | <10 | >98% |
Data compiled from various sources demonstrating the general efficacy of this compound.
Table 2: Comparative Scavenging of PdCl₂(PPh₃)₂ from a THF Solution [1]
| Equivalents of this compound | Initial Pd Concentration (M) | Final Pd Concentration (M) | % Pd Removal |
| 2 | 0.0045 | 0.0003 | 93.3% |
| 3 | 0.0045 | 0.00005 | 98.9% |
| 5 | 0.0045 | <0.0000045 | >99.9% |
Experimental Protocols
This section provides a general protocol for a typical Heck coupling reaction followed by a detailed protocol for the removal of the palladium catalyst using this compound.
Protocol 1: General Procedure for a Heck Coupling Reaction
This protocol describes a representative Heck reaction between an aryl halide and an alkene. The specific conditions (catalyst, ligand, base, solvent, temperature) may need to be optimized for different substrates.
Materials:
-
Aryl halide (e.g., bromobenzene, 1.0 mmol, 1.0 equiv)
-
Alkene (e.g., styrene or an acrylate, 1.2-1.5 mmol, 1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 0.01-0.05 mmol, 1-5 mol%)
-
Phosphine ligand (e.g., PPh₃, P(o-tol)₃, 0.02-0.1 mmol, 2-10 mol%)
-
Base (e.g., triethylamine (Et₃N), K₂CO₃, 1.5-2.0 mmol, 1.5-2.0 equiv)
-
Anhydrous, degassed solvent (e.g., DMF, acetonitrile, toluene, 5-10 mL)
-
Inert gas (Nitrogen or Argon)
-
Reaction vessel (e.g., Schlenk flask or round-bottom flask with condenser)
-
Stirring plate and stir bar
-
Heating mantle or oil bath
Procedure:
-
Reaction Setup: To a dry reaction vessel equipped with a magnetic stir bar and under an inert atmosphere, add the palladium catalyst, phosphine ligand, and the base.
-
Reagent Addition: Add the anhydrous, degassed solvent to the vessel, followed by the aryl halide and the alkene via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-140 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Cooling: Once the reaction is complete (typically after 2-24 hours), cool the mixture to room temperature.
-
Initial Workup: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water or a saturated aqueous solution of ammonium chloride to remove the base and other water-soluble salts. Separate the organic layer.
Protocol 2: Palladium Scavenging using this compound
This protocol details the use of this compound to remove residual palladium from the organic solution obtained after the initial workup of the Heck reaction.
Materials:
-
Crude reaction mixture in an organic solvent (from Protocol 1)
-
This compound resin (typically 3-5 equivalents relative to the initial amount of palladium catalyst)
-
Flask or vessel for scavenging
-
Stirring plate and stir bar or orbital shaker
-
Filtration apparatus (e.g., Büchner funnel with filter paper or a fritted glass filter)
Procedure:
-
Preparation: The crude organic solution from the Heck reaction workup should be filtered to remove any precipitated salts before adding the scavenger.
-
Addition of this compound: Add the this compound resin to the flask containing the crude product solution. A typical loading is 3-5 equivalents of the resin's functional group capacity relative to the moles of palladium used in the reaction.
-
Agitation: Stir or agitate the mixture at room temperature. The duration of scavenging can range from 1 to 24 hours. For optimization, the progress can be monitored by taking small aliquots of the solution and analyzing for residual palladium content using techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
-
Filtration: Once the scavenging is complete, separate the this compound resin from the solution by filtration.
-
Washing: Wash the resin with a small amount of the same solvent to ensure complete recovery of the product.
-
Product Isolation: Combine the filtrate and the washings. The resulting solution contains the purified product, now with significantly reduced palladium content. The solvent can be removed under reduced pressure to yield the final product.
-
Final Analysis: It is recommended to analyze the final product for residual palladium to confirm that it meets the required purity specifications.
Mandatory Visualizations
References
Scaling Up Palladium Removal with MP-TMT: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the efficient removal of residual palladium from reaction mixtures on a large scale using macroporous polystyrene-bound trimercaptotriazine (MP-TMT). The information compiled herein is intended to guide researchers, scientists, and drug development professionals in implementing a robust and scalable palladium scavenging strategy, a critical step in the synthesis of active pharmaceutical ingredients (APIs) to meet stringent regulatory requirements.
Introduction
Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations, are indispensable tools in modern organic synthesis, particularly within the pharmaceutical industry.[1] However, the final API must be purified to remove residual palladium to levels often below 5-10 parts per million (ppm) to comply with regulatory standards set by bodies like the FDA.[2] Traditional purification methods like chromatography, activated carbon treatment, and recrystallization can be non-selective, leading to significant product loss.[2]
This compound is a highly effective scavenger resin designed for the selective removal of palladium and other transition metals from both aqueous and non-aqueous solutions.[1][2][3] It is a macroporous polystyrene-bound equivalent of 2,4,6-trimercaptotriazine (TMT).[1][2] The macroporous nature of the resin provides excellent accessibility to the active scavenging sites, leading to faster reaction kinetics and high efficiency.[2][3] Furthermore, its low swelling characteristics make it ideal for use in volume-restricted industrial environments.[1][2][3] A significant advantage of this compound is its high selectivity for palladium over the desired organic product, minimizing yield loss.[4]
Key Advantages of this compound for Scale-Up Applications:
-
High Scavenging Efficiency: Capable of reducing palladium levels from several hundred ppm to well below 10 ppm.[4][5]
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Excellent Selectivity: Minimizes non-specific binding of the API, leading to high product recovery.[4]
-
Robust Physical Properties: The macroporous polystyrene backbone provides good mechanical and chemical stability, suitable for large-scale reactors.[1][2]
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Broad Solvent Compatibility: Effective in a wide range of common organic solvents.[1][6]
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Proven Scalability: Successfully implemented in multi-kilogram scale pharmaceutical manufacturing processes.[4]
Quantitative Data Summary
The following tables summarize the performance of this compound in various palladium scavenging applications, providing a clear comparison of its effectiveness under different conditions.
Table 1: General Palladium Scavenging Efficiency of this compound
| Initial Pd Concentration (ppm) | Equivalents of this compound (relative to Pd) | Treatment Time (hours) | Temperature | Final Pd Concentration (ppm) | Reference |
| 852 | 4 | 16 | Room Temperature | < 10 | [5][7] |
| 800 | 5 | Room Temperature | Room Temperature | < 10 (typically < 5) | [5][8] |
| 330 | 0.20 wt | Overnight | Not Specified | 10-30 | [4] |
| 1550 | 0.8 wt | Not Specified | Not Specified | 3 | [4] |
Table 2: Large-Scale Palladium Removal Case Studies with this compound
| Reaction Type | Scale | Initial Pd (ppm) | This compound Loading | Solvent | Final Pd (ppm) | Reference |
| Suzuki Cross-Coupling | 3.2 kg | 330 | 0.20 wt | DMF | 7 | [4] |
| Allyl Deprotection | 8.17 kg | 1550 | 0.8 wt | Methanol | 3 | [4] |
| Amination | 33 kg | Not Specified | Not Specified | Xylene | 11 | [9] |
Experimental Protocols
Below are detailed protocols for palladium scavenging using this compound in both batch and flow applications.
Protocol 1: Batch Scavenging of Residual Palladium
This protocol is suitable for most lab-scale and large-scale applications where the reaction mixture can be stirred with the scavenger resin.
Materials:
-
Crude reaction mixture containing residual palladium.
-
This compound resin (e.g., Biotage this compound).
-
Suitable reaction vessel with overhead or magnetic stirring.
-
Filtration apparatus (e.g., filter funnel, filter press).
-
Appropriate organic solvent for washing.
Procedure:
-
Quantify Palladium Content: If the initial palladium concentration is unknown, it is recommended to determine it using techniques like Inductively Coupled Plasma (ICP) analysis. This will allow for a more precise calculation of the required amount of this compound.
-
Determine this compound Amount: A general guideline is to use 3-5 equivalents of this compound relative to the molar amount of residual palladium.[1][6] For initial screening or when the palladium concentration is high, a higher loading (e.g., 5-10 equivalents) may be beneficial. In some large-scale processes, loading is reported as weight percent (wt) relative to the crude product.[4]
-
Add this compound to the Reaction Mixture: Add the calculated amount of this compound resin to the crude reaction mixture in a suitable vessel.
-
Agitation and Incubation: Stir the mixture at room temperature. The required time can range from a few hours to overnight (up to 24 hours).[1][6] Gentle to moderate agitation is typically sufficient.[8] For challenging scavenging situations or to expedite the process, the temperature can be elevated, though room temperature is often adequate.
-
Monitor Palladium Removal (Optional): For process optimization, small aliquots of the solution can be taken at different time points, filtered, and analyzed for palladium content to determine the optimal scavenging time.
-
Isolate the Product: Once the scavenging is complete, separate the this compound resin from the solution by filtration. On a large scale, this can be achieved using a filter press or a similar industrial filtration setup.
-
Wash the Resin: Wash the collected resin with a suitable solvent to recover any entrained product. Combine the washings with the main filtrate.
-
Product Work-up: The palladium-free filtrate can then be subjected to standard work-up procedures such as concentration, crystallization, or extraction to isolate the final product.
-
Analyze Final Product: Determine the final palladium concentration in the isolated product to confirm the effectiveness of the scavenging process.
Protocol 2: Fixed-Bed or Flow Scavenging
For continuous processes or very large-scale operations, a fixed-bed or flow-through setup can be more efficient. While silica-based TMT scavengers (Si-TMT) are often preferred for fixed-bed applications due to their smaller particle size and better packing properties, this compound can also be utilized in this format.[5][8]
Materials:
-
Crude reaction mixture containing residual palladium.
-
This compound resin.
-
Column or cartridge suitable for packing the resin.
-
Pump for continuous flow of the reaction mixture.
-
Collection vessel.
Procedure:
-
Pack the Column: Pack a suitable column or cartridge with the required amount of this compound resin to create a fixed bed. The amount of resin will depend on the scale of the reaction and the palladium concentration.
-
Equilibrate the Column: Pass the reaction solvent through the column to equilibrate the packed bed.
-
Load the Reaction Mixture: Pump the crude reaction mixture through the packed column at a controlled flow rate. The optimal flow rate will need to be determined empirically to ensure sufficient residence time for effective scavenging.
-
Collect the Eluate: Collect the palladium-free solution as it elutes from the column.
-
Wash the Column: After the entire batch has been passed through, wash the column with fresh solvent to recover any remaining product.
-
Analyze and Work-up: Combine the eluate and washings. Analyze the palladium content and proceed with the standard product work-up.
Experimental Workflow and Logic Diagrams
The following diagrams, generated using Graphviz, illustrate the decision-making process and experimental workflows for scaling up palladium removal with this compound.
Caption: Batch palladium scavenging workflow with this compound.
Caption: Decision tree for selecting a palladium scavenging strategy.
Troubleshooting and Considerations
-
Sub-optimal Palladium Removal: If the final palladium levels are still too high, consider increasing the equivalents of this compound, extending the reaction time, or moderately increasing the temperature. The choice of solvent can also play a crucial role; screening different solvents may be necessary.[4]
-
Product Loss: While this compound is highly selective, some non-specific binding of the product to the resin can occur. Ensure thorough washing of the resin after filtration to maximize product recovery.
-
Regeneration: It is important to note that this compound resins are generally not considered regenerable, which is a drawback for some processes.[4]
-
Competitor Products: Comparative studies have shown that Biotage's this compound can be more efficient than other TMT-functionalized resins, requiring a lower amount of scavenger to achieve the same level of palladium removal.[2][5][7][8]
By following these detailed application notes and protocols, researchers and process chemists can effectively and efficiently scale up the removal of palladium from their reaction mixtures, ensuring the production of high-purity APIs suitable for clinical development and commercialization.
References
- 1. norlab.com [norlab.com]
- 2. sopachem.com [sopachem.com]
- 3. Biotage this compound palladium scavenger | Norlab [norlab.fi]
- 4. pubs.acs.org [pubs.acs.org]
- 5. biotage.com [biotage.com]
- 6. biotage.com [biotage.com]
- 7. data.biotage.co.jp [data.biotage.co.jp]
- 8. sopachem.com [sopachem.com]
- 9. Scale-up Examples - Wordpress [reagents.acsgcipr.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing MP-TMT Scavenging Efficiency
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the efficiency of MP-TMT for scavenging metal residues from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a macroporous polystyrene-bound trimercaptotriazine resin designed to scavenge residual metals, particularly palladium, from products of catalyzed reactions.[1][2] It is a solid-supported scavenger, which allows for easy removal of the metal-scavenger complex by filtration.[3] The macroporous nature of the resin provides excellent accessibility to the active sites, leading to faster reaction kinetics and high efficiency in reducing metal contamination to low parts-per-million (ppm) levels.[1]
Q2: What types of metals can this compound scavenge?
A2: While this compound is highly effective for scavenging both Pd(II) and Pd(0), it has also been shown to remove other transition metals such as copper.[2][4] Its high affinity for palladium makes it a scavenger of choice for post-reaction purification in common cross-coupling reactions like Suzuki-Miyaura, Heck, and Buchwald aminations.[1]
Q3: What are the typical conditions for using this compound?
A3: Typical conditions for palladium scavenging with this compound involve using 3 to 5 equivalents of the resin relative to the residual palladium content.[1] The scavenging process is usually carried out at room temperature with stirring for a period of up to 24 hours.[1] this compound is compatible with a wide range of organic solvents such as THF, DCM, toluene, and acetonitrile, as well as aqueous solutions.[4][5]
Q4: How does temperature affect this compound scavenging efficiency?
A4: For this compound, temperature has a minimal impact on its scavenging efficiency, suggesting that the bonds formed with the metal are strong and relatively irreversible under the tested conditions.[6] While heating can sometimes increase the rate of scavenging by improving mass transport in viscous solutions, it does not significantly enhance the overall efficiency of this compound, which is already very high at room temperature.[6]
Troubleshooting Guide
Q1: My this compound scavenging is incomplete, and I still have high levels of residual metal. What should I do?
A1: If you are experiencing incomplete scavenging, consider the following troubleshooting steps:
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Increase the equivalents of this compound: The initial recommendation is 3-5 equivalents relative to the metal. If scavenging is incomplete, increasing the equivalents can improve metal removal. Depending on the product and solvent, it may be possible to optimize and reduce the equivalents later.[1][5]
-
Increase the reaction time: While this compound has fast kinetics, allowing the reaction to stir for a longer period (e.g., up to 24 hours) can enhance scavenging.[1]
-
Improve agitation: Ensure the resin is well-suspended in the solution to maximize the contact between the scavenger and the metal. Moderate agitation is typically sufficient.[7]
-
Check for competing ligands: The presence of other molecules in your reaction mixture that can bind to the metal may compete with this compound. In such cases, a higher excess of the scavenger may be necessary.
Q2: I am observing a loss of my final product after scavenging with this compound. How can I prevent this?
A2: this compound is designed for high selectivity to metals with minimal non-specific binding of the desired product.[4] If you observe product loss, consider the following:
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Ensure thorough washing: After filtration of the resin, wash it with a suitable solvent to recover any product that may be retained on the surface or within the resin bed.
-
Evaluate solvent choice: The choice of solvent can influence the interaction between your product and the polystyrene backbone of the resin. Test different compatible solvents to minimize non-specific binding.
-
Consider a different scavenger format: For certain applications, silica-based scavengers like Si-TMT might offer different non-specific binding properties and could be a suitable alternative.[7]
Experimental Protocols
General Protocol for Batch Scavenging with this compound
-
Determine the amount of this compound: Calculate the molar amount of residual metal catalyst in your reaction mixture. Based on this, weigh out 3-5 molar equivalents of this compound resin.
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Add scavenger to the reaction mixture: Add the weighed this compound resin to the solution containing your product and the residual metal catalyst.
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Stir the mixture: Agitate the suspension at room temperature. A gentle to moderate stirring speed is usually sufficient to keep the resin suspended. The recommended scavenging time is typically between 16 to 24 hours.[4][5]
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Isolate the product: Filter the mixture to remove the this compound resin, which now contains the scavenged metal.
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Wash the resin: Wash the filtered resin with the reaction solvent to ensure complete recovery of the product.
-
Combine and concentrate: Combine the filtrate and the washings, and then remove the solvent to obtain the purified product.
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Analyze for residual metal: Use analytical techniques like ICP-MS to determine the final concentration of the residual metal in your product.
Data Presentation
Table 1: Comparison of Scavenging Efficiency of this compound under Different Conditions
| Scavenger | Metal Catalyst | Initial Metal Concentration (ppm) | Equivalents of Scavenger | Temperature (°C) | Scavenging Efficiency (%) | Final Metal Concentration (ppm) | Reference |
| This compound | PdCl2(PPh3)2 | 852 | 4 | Room Temperature | 100 | <5-10 | [5][7] |
| Competitor TMT | PdCl2(PPh3)2 | 852 | 16 | Room Temperature | 100 | Not specified | [5][7] |
| This compound | Pd | Not specified | 5 | Room Temperature | 98 | Not specified | [6] |
| This compound | Pd | Not specified | 5 | 40 | 99 | Not specified | [6] |
| This compound | Pd | 500 | 10 wt% | Not specified | >99 | Below Detection Limit | [8] |
Mandatory Visualization
Caption: Workflow for batch metal scavenging using this compound resin.
Caption: Decision tree for troubleshooting incomplete this compound scavenging.
References
Technical Support Center: Troubleshooting Incomplete Palladium Removal with MP-TMT
This technical support center provides guidance to researchers, scientists, and drug development professionals on effectively troubleshooting incomplete palladium removal using macroporous polymer-bound trimercaptotriazine (MP-TMT).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work to remove palladium?
A1: this compound is a scavenger resin composed of a macroporous polystyrene backbone functionalized with trimercaptotriazine (TMT) ligands.[1][2] These sulfur-containing ligands have a high affinity for palladium and other transition metals, effectively chelating them from solution. The insoluble nature of the resin allows for easy removal of the palladium-TMT complex by filtration.[3]
Q2: What are the typical conditions for using this compound for palladium scavenging?
A2: Typical conditions for palladium scavenging with this compound involve using 3-5 equivalents of the resin relative to the palladium content.[1][2] The scavenging is usually performed at room temperature with stirring for a duration of up to 24 hours.[1][2]
Q3: In which solvents is this compound effective?
A3: this compound has been demonstrated to be effective in a variety of common organic solvents, including tetrahydrofuran (THF), dichloromethane (DCM), toluene, and acetonitrile (MeCN), as well as in aqueous solutions.[1][2]
Q4: Can this compound be regenerated and reused?
A4: While ion-exchange resins can sometimes be regenerated, functionalized resins like this compound are generally not amenable to regeneration after use for palladium scavenging.
Q5: What are the regulatory limits for palladium in active pharmaceutical ingredients (APIs)?
A5: Regulatory agencies such as the International Council for Harmonisation (ICH) have established strict limits for elemental impurities in pharmaceutical products. For palladium, the permitted daily exposure (PDE) is 100 µ g/day , which corresponds to a concentration limit of 10 ppm for a drug with a daily dose of 10g.[4]
Troubleshooting Guide
This guide addresses common issues encountered during palladium removal with this compound.
Issue 1: Incomplete Palladium Removal
Potential Cause 1: Insufficient Amount of this compound
-
Symptoms: Residual palladium levels remain higher than desired after treatment.
-
Solution: Increase the equivalents of this compound relative to the initial palladium concentration. A typical starting point is 3-5 equivalents, but this can be increased to optimize removal.[5] Monitoring the palladium concentration at different scavenger loadings can help determine the optimal amount.
Potential Cause 2: Suboptimal Reaction Conditions
-
Symptoms: Scavenging efficiency is lower than expected.
-
Solution:
-
Time: While many scavenging reactions are effective within a few hours, extending the reaction time (e.g., overnight) can improve palladium removal, especially for more challenging substrates.[3]
-
Temperature: Although room temperature is often sufficient, gentle heating may enhance the scavenging kinetics. However, the stability of the target compound at elevated temperatures should be considered.
-
Mixing: Ensure efficient mixing to facilitate contact between the palladium species in solution and the solid-supported scavenger.
-
Potential Cause 3: Strong Product-Palladium Complexation
-
Symptoms: Palladium is tenaciously bound to the product, hindering its removal.
-
Solution: Consider a pre-treatment step to disrupt the palladium-product complex before adding this compound. This could involve adjusting the pH of the solution or adding a competitive ligand.[4]
Potential Cause 4: Low Functional Group Loading on the Resin
-
Symptoms: Increasing the amount of resin or prolonging the reaction time does not significantly improve palladium removal.
-
Solution: Verify the functional group loading of the this compound resin batch. A lower loading (e.g., 0.30 mmol TMT/g) may be less effective than a resin with a higher loading (e.g., 0.58 mmol TMT/g).[6]
Issue 2: Low Product Recovery
Potential Cause: Non-specific Binding of the Product to the Resin
-
Symptoms: Significant loss of the desired product after the scavenging and filtration steps.
-
Solution:
-
Minimize Resin Amount: Use the minimum effective amount of this compound to avoid excessive product adsorption.
-
Solvent Selection: The choice of solvent can influence non-specific binding. Screening different solvents may identify one that minimizes product loss while maintaining high scavenging efficiency.[4]
-
Washing: Thoroughly wash the filtered resin with fresh solvent to recover any adsorbed product.
-
Data Presentation
The following tables summarize the efficiency of palladium removal using this compound under various conditions as reported in the literature.
Table 1: Effect of this compound Equivalents on Palladium Removal
| Equivalents of this compound | Initial Pd (ppm) | Final Pd (ppm) | % Removal | Reference |
| 4 | 852 | <10 | >98.8% | [5][7] |
| 5 | 33,000 | <200 | >99.4% | [3] |
| 5 | 500-800 | <10 | >98-98.8% | [3] |
Table 2: Case Studies of Palladium Removal with this compound
| Reaction Type | Initial Pd (ppm) | Final Pd (ppm) | Scavenging Conditions | Reference |
| Suzuki Cross-Coupling | 330 | 10-30 | 0.20 wt% this compound, DMF, overnight | [6] |
| Allyl Deprotection | 1550 | 3 | 0.8 wt% this compound, Methanol | [6] |
Experimental Protocols & Workflows
General Experimental Protocol for Palladium Scavenging with this compound
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Dissolution: Dissolve the crude product containing the residual palladium catalyst in a suitable solvent.
-
Addition of this compound: Add the calculated amount of this compound resin (typically 3-5 equivalents relative to the palladium content) to the solution.
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Stirring: Stir the mixture at room temperature or a slightly elevated temperature for the desired duration (e.g., 2-24 hours).
-
Filtration: Filter the mixture to remove the this compound resin. The resin can be washed with a small amount of fresh solvent to recover any adsorbed product.
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.
Visualizations
Caption: General experimental workflow for palladium removal using this compound.
Caption: Decision-making workflow for troubleshooting incomplete palladium removal.
References
Technical Support Center: Optimizing TMT Labeling Performance
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the performance of their Tandem Mass Tag (TMT) labeling experiments by carefully considering the impact of solvents.
Troubleshooting Guide
Issue 1: Low Labeling Efficiency
Symptoms:
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Incomplete labeling of peptides identified in post-labeling quality control checks.
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Low reporter ion intensities in the final mass spectrometry analysis.
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Significant number of peptides identified without a TMT label.
Possible Causes & Solutions:
| Cause | Solution |
| Suboptimal pH of Labeling Reaction | The amine-reactive chemistry of TMT reagents is highly pH-dependent, requiring an alkaline environment (pH 8.0-8.5) for efficient labeling of primary amines (peptide N-termini and lysine side chains). Acidic conditions can protonate these amines, rendering them unreactive. Ensure the final pH of the reaction mixture is within the optimal range. It is recommended to use a robust buffer like 0.2 M HEPES at pH 8.5, as it has been shown to be more effective than TEAB for TMT labeling of peptides.[1][2] |
| Presence of Water in TMT Reagent Solvent | TMT reagents are sensitive to hydrolysis in the presence of water, which reduces their reactivity. It is crucial to use anhydrous acetonitrile to reconstitute the TMT reagents.[2][3][4] Store reconstituted TMT labels in sealed pouches with desiccant packs at -80°C to minimize exposure to moisture.[2] |
| Precipitation of Peptides/Proteins | High concentrations of organic solvents can cause larger peptides and proteins to precipitate out of solution, making them unavailable for labeling.[5][6] While organic solvents like acetonitrile are beneficial for solubilizing peptides and preventing them from sticking to tube surfaces, a balance must be struck.[1][2] If precipitation is observed, consider reducing the final organic solvent concentration. |
| Interfering Substances in the Sample | Buffers containing primary amines, such as Tris or ammonium bicarbonate, will compete with the peptides for TMT labeling, leading to reduced efficiency.[3][4][5] These substances should be removed before labeling, for example, by protein precipitation with organic solvents or desalting peptides using solid-phase extraction (SPE).[5] |
Issue 2: Sample Loss During Preparation
Symptom:
-
Low peptide yield after desalting or other cleanup steps.
Possible Causes & Solutions:
| Cause | Solution |
| Peptide Adsorption to Surfaces | Peptides, especially at low concentrations (<1 μg), can adsorb to polypropylene tube surfaces.[1][2] The use of acetonitrile during the solubilization of sample peptides can help mitigate this issue.[1][2] Using low-binding microcentrifuge tubes is also recommended. |
| Improper pH During Desalting | Peptides do not bind efficiently to reversed-phase resins (like C18) at neutral pH. Acidify the peptide samples with formic acid or trifluoroacetic acid (TFA) to a pH <3 before desalting to ensure proper binding. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for reconstituting TMT reagents?
A: Anhydrous acetonitrile is the recommended solvent for reconstituting TMT reagents.[3][4][7] It is crucial to use a high-purity, anhydrous grade to prevent hydrolysis of the TMT reagent, which would reduce its labeling efficiency. While anhydrous ethanol can be used as an alternative, it is not recommended for storing stock solutions.[3][4]
Q2: What is the role of organic solvents in the TMT labeling reaction itself?
A: Organic solvents, primarily acetonitrile, play a dual role. They are necessary to dissolve the TMT reagent and are also beneficial for keeping the peptides soluble and preventing their loss due to adsorption to plasticware, especially for low-concentration samples.[1][2] However, an excessively high concentration of organic solvent can lead to the precipitation of larger peptides or proteins.[5][6]
Q3: Can I use buffers other than HEPES for TMT labeling?
A: While other buffers like triethylammonium bicarbonate (TEAB) are sometimes used, 0.2 M HEPES at pH 8.5 is often more effective for TMT labeling of peptides, especially for smaller amounts of peptides.[1][2] Incomplete labeling has been observed when using TEAB buffer in some cases.[1] It is critical to avoid buffers containing primary amines (e.g., Tris, glycine) as they will react with the TMT reagent.[3][5]
Q4: How does solvent choice impact sample cleanup before and after TMT labeling?
A:
-
Pre-labeling cleanup: If your sample contains interfering substances like Tris or urea, protein precipitation using organic solvents such as acetone or ethanol can be an effective cleanup step.[5]
-
Post-labeling cleanup (Desalting): After labeling, peptides are typically desalted using C18 solid-phase extraction. The choice of solvents is critical here:
-
Binding: The sample should be acidified (e.g., with 0.1% TFA or 0.1% formic acid) and have a low organic solvent concentration to ensure peptides bind to the C18 resin.
-
Washing: A low concentration of organic solvent in an acidic aqueous solution (e.g., 0.1% formic acid in water) is used to wash away salts and other hydrophilic contaminants.
-
Elution: Peptides are eluted from the C18 resin using a higher concentration of organic solvent, typically 70% acetonitrile in an acidic aqueous solution (e.g., 0.1% formic acid).[1]
-
Experimental Protocols
Protocol 1: TMT Reagent Reconstitution
-
Equilibrate the TMT reagent vial to room temperature before opening to prevent condensation.
-
Add the appropriate volume of anhydrous acetonitrile to the vial. For example, add 41 μL of anhydrous acetonitrile to a 0.8 mg vial of TMTpro reagent.[7]
-
Vortex the vial for 5 minutes to ensure the reagent is fully dissolved.
-
Briefly centrifuge the vial to collect the solution at the bottom.
-
The reconstituted reagent can be stored at -20°C for one week.[3][4] For longer-term storage, it is recommended to dry the unused reagent and store it with a desiccant at -20°C.[3][4]
Protocol 2: Peptide Labeling with TMT
-
Ensure the peptide sample is in a buffer free of primary amines. If necessary, perform a buffer exchange. The sample should be dissolved in a buffer that will result in a final pH of 8.0-8.5 after the addition of the TMT reagent solution. A common choice is 0.2 M HEPES, pH 8.5.[1]
-
Add the reconstituted TMT reagent to the peptide solution. A common starting point is a 4:1 TMT-to-peptide mass ratio.[8]
-
Incubate the reaction for 1 hour at room temperature.[3][4][7]
-
To quench the reaction, add 5% hydroxylamine and incubate for 15 minutes.[3][4][7] This will consume any remaining active TMT reagent.
-
Combine the individually labeled samples.
-
The combined sample can then be desalted using a C18 column or StageTip.
Visualizations
Caption: A simplified workflow for a typical TMT labeling experiment.
Caption: A troubleshooting flowchart for low TMT labeling efficiency.
References
- 1. Sample Preparation for Relative Quantitation of Proteins Using Tandem Mass Tags (TMT) and Mass Spectrometry (MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Quantitative Proteomics Using Isobaric Labeling: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. TMT Sample Preparation for Proteomics Facility Submission and Subsequent Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimization of Protein-Level Tandem Mass Tag (TMT) Labeling Conditions in Complex Samples with Top-Down Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: MP-TMT Scavenging
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing MP-TMT (Macroporous Polystyrene-bound Trimercaptotriazine) for metal scavenging, with a specific focus on the impact of temperature.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for this compound scavenging?
A1: The recommended temperature for this compound scavenging is ambient or room temperature.[1] The scavenger is highly efficient under these conditions, forming strong and largely irreversible bonds with target metals like palladium.[2]
Q2: Does heating or cooling significantly improve the scavenging efficiency of this compound?
A2: No, temperature variations have a negligible impact on the chemical scavenging efficiency of this compound. For instance, in palladium scavenging, increasing the temperature from room temperature to 40°C only results in a marginal increase in efficiency (e.g., from 98% to 99%). Similarly, cooling the reaction to -40°C has no significant negative effect on performance.[2] This robustness is attributed to the formation of very strong covalent bonds between the trimercaptotriazine ligand and the metal.
Q3: Are there any situations where adjusting the temperature during this compound scavenging is beneficial?
A3: Yes, while the chemical scavenging efficiency is not significantly temperature-dependent, adjusting the temperature can be beneficial in specific physical situations. For highly viscous reaction mixtures, gentle heating can decrease viscosity, thereby improving mass transport and ensuring efficient contact between the scavenger resin and the dissolved metal species.[2]
Q4: Can high temperatures degrade the this compound resin?
A4: While this compound is a robust macroporous polystyrene-based resin, prolonged exposure to excessively high temperatures should be avoided as it may lead to thermal degradation of the polymer backbone. For most applications, scavenging is performed at or slightly above room temperature.
Troubleshooting Guide
This guide addresses common issues encountered during this compound scavenging experiments, with a focus on factors that might be misattributed to temperature.
| Problem | Potential Cause | Troubleshooting Steps |
| Incomplete Metal Removal | Insufficient Equivalents of this compound: The amount of scavenger is not enough to bind all the residual metal. | - Increase the equivalents of this compound relative to the metal content. A typical starting point is 3–5 equivalents.[1] - If the exact metal concentration is unknown, consider a larger excess of the scavenger. |
| Poor Mass Transfer: The scavenger resin is not making adequate contact with the entire solution. | - Ensure vigorous stirring or agitation to keep the resin suspended. - For viscous solutions, consider gentle heating to reduce viscosity or diluting the reaction mixture.[2] | |
| Short Reaction Time: The scavenging reaction has not reached completion. | - Increase the reaction time. Scavenging can take up to 24 hours to reach completion.[1] - Monitor the reaction progress by analyzing aliquots at different time points using techniques like ICP-MS or a catalysis-based fluorometric method.[2] | |
| Strongly Coordinated Metal Complex: The target metal is tightly bound to ligands present in the reaction mixture, hindering its capture by the scavenger. | - While heating can sometimes help break these bonds, it is generally not necessary for this compound.[2] - Consider a pre-treatment step or solvent exchange to weaken the metal-ligand interaction before adding the scavenger. | |
| Inappropriate Solvent: The chosen solvent may hinder the scavenging process. | - Ensure a compatible solvent is used. This compound is compatible with a wide range of organic and aqueous solvents.[3] - If kinetics are slow, consider a co-solvent or changing the solvent.[4] | |
| pH of the Solution: The pH of the reaction mixture may affect the scavenger's performance, although this compound has a wide operating pH range. | - this compound is effective across a broad pH range (pH 2-10).[5] If operating at the extremes of this range with suboptimal results, consider adjusting the pH towards neutral. | |
| Product Loss | Non-specific Binding: The product of interest may be adsorbing to the resin. | - While this compound is designed for high selectivity, if product loss is observed, wash the resin thoroughly with a suitable solvent after filtration to recover any adsorbed product. |
Data Presentation
Table 1: Impact of Temperature on this compound Scavenging Efficiency for Palladium
| Temperature | Scavenging Efficiency (%) | Reference |
| -40°C | Negligible impact on efficiency | [2] |
| Room Temperature | 98 | [2] |
| 40°C | 99 | [2] |
Experimental Protocols
General Protocol for Batch Scavenging of Palladium with this compound
-
Quantify Residual Palladium: If possible, determine the concentration of residual palladium in your crude product solution using a suitable analytical technique (e.g., ICP-MS).
-
Calculate Required this compound: Based on the amount of residual palladium, calculate the mass of this compound required to provide 3-5 molar equivalents of the scavenging agent.
-
Scavenger Addition: Add the calculated amount of this compound resin to the solution containing the crude product.
-
Agitation: Stir the mixture vigorously at room temperature. Ensure that the resin beads are well-suspended throughout the solution.
-
Reaction Time: Allow the scavenging reaction to proceed for 4-24 hours at room temperature.[1][6] The optimal time may vary depending on the specific reaction conditions.
-
Monitoring (Optional): To determine the reaction endpoint, small aliquots of the solution can be carefully withdrawn at various time points, filtered to remove the resin, and analyzed for residual palladium content.
-
Filtration: Once the scavenging is complete, filter the mixture to remove the this compound resin.
-
Washing: Wash the filtered resin with a fresh portion of the reaction solvent to ensure complete recovery of the product.
-
Product Isolation: Combine the filtrate and the washings. The purified product can then be isolated by removing the solvent.
Visualizations
Caption: A typical experimental workflow for metal scavenging using this compound.
Caption: A logical workflow for troubleshooting incomplete metal scavenging.
References
MP-TMT Resin Technical Support Center
Welcome to the technical support center for MP-TMT resin. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their use of this compound resin and troubleshooting common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound resin and what are its primary applications?
A1: this compound resin, or macroporous polystyrene-bound trimercaptotriazine, is a functionalized resin primarily used for scavenging residual metals from reaction mixtures.[1][2][3][4] Its most common application is the removal of palladium from post-reaction solutions in organic synthesis, particularly after palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura, Heck, and Buchwald aminations.[2][5][6][7] It is also effective in scavenging other metals such as copper.[8] The macroporous nature of the polystyrene backbone provides excellent accessibility to the active sites, leading to efficient metal removal.[2][3][5][8]
Q2: What are the recommended storage and handling conditions for this compound resin?
A2: It is recommended to store this compound resin in a cool, dry place.[9] When handling the dry resin, it is important to avoid tightly packing it in glass containers, as the resin will expand upon exposure to solvents, which could cause the container to shatter. Standard laboratory safety precautions, such as using appropriate personal protective equipment, should be followed.
Q3: In which solvents is this compound resin compatible?
A3: this compound resin is compatible with a wide range of common organic solvents, making it versatile for various reaction workups. Compatible solvents include tetrahydrofuran (THF), dichloromethane (DCM), toluene, acetonitrile (ACN), and methanol (MeOH).[5][9] It can also be used in aqueous solutions.[1][5][9]
Q4: Can this compound resin be regenerated and reused?
A4: The regeneration of this compound resin is generally not recommended. Studies have shown that even after repeated washings, the resin may not be effectively regenerated for reuse.[10] For optimal performance and to ensure complete removal of metal contaminants, it is advisable to use fresh resin for each application.
Troubleshooting Guide
Issue 1: Incomplete Removal of Palladium
Q: I am observing higher than expected levels of residual palladium in my product after treatment with this compound resin. What are the possible causes and solutions?
A: Incomplete palladium removal can be attributed to several factors. Below is a troubleshooting guide to help you identify and resolve the issue.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Insufficient Equivalents of Resin | The number of equivalents of this compound resin relative to the residual metal is a critical factor. Typically, 3-5 equivalents are recommended.[5][9] If scavenging is incomplete, consider increasing the equivalents. A screening experiment can help determine the optimal amount for your specific reaction. |
| Suboptimal Reaction Time | While scavenging can be rapid, allowing for sufficient contact time is crucial. Typical scavenging times are up to 24 hours at room temperature.[5][9] Consider extending the reaction time if you suspect incomplete scavenging. |
| Low Functional Loading of Resin | The effectiveness of the resin is dependent on its functional loading of trimercaptotriazine (TMT). Using a resin with a low loading capacity may result in incomplete metal removal.[10] Ensure you are using a high-quality resin with a specified loading capacity. For instance, some commercial this compound resins have a loading of approximately 0.66 mmol/g.[5] |
| Poor Mixing/Agitation | Inadequate agitation can lead to inefficient contact between the resin and the solution. Ensure the reaction mixture is being stirred or agitated effectively to keep the resin suspended and facilitate mass transfer. |
| Solvent Effects | While this compound is compatible with many solvents, the scavenging efficiency can vary. In some cases, the choice of solvent can influence the accessibility of the metal to the resin's binding sites. If possible, consider performing the scavenging in a solvent known for high efficiency, such as THF or DMF.[10] |
Troubleshooting Workflow for Incomplete Palladium Removal
Caption: Troubleshooting workflow for incomplete palladium removal.
Issue 2: Low Product Recovery
Q: After treating my reaction mixture with this compound resin and filtering, I am experiencing a significant loss of my desired product. What could be the cause?
A: Low product recovery can be a concern and is often due to non-specific binding of the product to the resin or physical loss during the workup process.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Non-specific Binding to Resin | The polystyrene backbone of the resin can sometimes non-specifically adsorb the product, especially if the product is highly non-polar. To minimize this, ensure thorough washing of the resin with an appropriate solvent after filtering the reaction mixture. Multiple small washes are generally more effective than a single large wash. |
| Physical Trapping of Product | The product might be physically trapped within the resin beads. Ensure that the resin is adequately washed to recover any entrapped material. Washing with 2-3 bed volumes of the reaction solvent is a good starting point. |
| Precipitation of Product on Resin | Changes in solvent composition during the workup could cause the product to precipitate onto the surface of the resin. Ensure that your product remains soluble in the solvent used for scavenging and washing. |
| Inefficient Filtration | Fine resin particles passing through the filter can lead to product loss in subsequent steps. Use a filter with an appropriate pore size to ensure complete removal of the resin beads. |
Experimental Protocol: Standard Palladium Scavenging
This protocol provides a general procedure for the removal of residual palladium from a reaction mixture using this compound resin.
-
Reaction Completion: Once the palladium-catalyzed reaction is complete, cool the mixture to room temperature.
-
Determine Palladium Amount: Calculate the molar amount of palladium catalyst used in the reaction.
-
Add this compound Resin: Add 3-5 molar equivalents of this compound resin relative to the amount of palladium catalyst.
-
Agitation: Stir or agitate the mixture at room temperature. The duration can range from a few hours to 24 hours. Monitor the palladium levels periodically if possible.
-
Filtration: Filter the mixture to remove the this compound resin. A fritted funnel or a similar filtration setup is suitable.
-
Resin Washing: Wash the collected resin with 2-3 portions of the reaction solvent to ensure full recovery of the product.
-
Combine Filtrates: Combine the initial filtrate and the washings.
-
Solvent Removal: Remove the solvent under reduced pressure to isolate the purified product.
-
Analysis: Analyze the final product for residual palladium content using techniques like inductively coupled plasma mass spectrometry (ICP-MS) to confirm successful removal.
Quantitative Data Summary
The efficiency of palladium scavenging by this compound resin is dependent on the number of equivalents used. The following table summarizes the typical performance based on available data.
Table 1: Effect of this compound Resin Equivalents on Palladium Scavenging
| Equivalents of this compound Resin | Typical Reduction in Palladium Concentration | Reference |
| 3 - 5 | 100 to 1000-fold | [5] |
| 4 | Near complete removal (from 852 ppm to <5 ppm) | [11][12] |
| 5 | Reduction from ~800 ppm to <10 ppm | [11] |
| 16 (competitor resin) | Required for complete removal in a comparative study | [11][12] |
Note: The initial concentration of palladium and the specific reaction conditions can influence the final scavenging efficiency.
Logical Relationship Diagram: Factors Influencing Scavenging Efficiency
References
- 1. data.biotage.co.jp [data.biotage.co.jp]
- 2. Buy this compound [smolecule.com]
- 3. Biotage this compound palladium scavenger | Norlab [norlab.fi]
- 4. Biotage Biotage this compound, 25 gram, macroporous polystyrene-bound trimercaptotriazine, | Fisher Scientific [fishersci.com]
- 5. biotage.com [biotage.com]
- 6. norlab.com [norlab.com]
- 7. biotage.com [biotage.com]
- 8. sopachem.com [sopachem.com]
- 9. biotage.com [biotage.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. biotage.com [biotage.com]
- 12. sopachem.com [sopachem.com]
Technical Support Center: MP-TMT Resin Regeneration and Reuse
This technical support center provides guidance for researchers, scientists, and drug development professionals on the potential for regenerating and reusing Macroporous Polystyrene-bound Trimercaptotriazine (MP-TMT) resin.
Frequently Asked Questions (FAQs)
Q1: What is this compound resin and what is its primary application?
This compound resin is a macroporous polystyrene-bound trimercaptotriazine, which acts as a highly effective scavenger for residual palladium from palladium-catalyzed reactions.[1][2][3] It is also known to scavenge other metals such as copper.[3] Its primary application is in the purification of active pharmaceutical ingredients (APIs) and other fine chemicals where low levels of metal contamination are critical.[1]
Q2: Can this compound resin be regenerated and reused?
Currently, there are no manufacturer-published, validated protocols specifically for the regeneration and reuse of this compound resin. The strong binding affinity between the thiol groups on the resin and heavy metals like palladium makes regeneration challenging. In many industrial applications, the focus is on the efficient, single-use removal of contaminants to ensure product purity, after which the resin may be incinerated for metal recovery.[4]
Q3: Is it theoretically possible to regenerate this compound resin?
Theoretically, regeneration would involve a chemical process to strip the bound palladium from the resin's thiol groups without degrading the resin itself. This typically involves using a strong acid or a solution containing a competing chelating agent. For other types of thiol-based resins, regeneration has been achieved using strong acids like HCl or solutions containing thiourea.[5][6] However, the effectiveness and economic viability of such a process for this compound resin have not been documented in the available literature.
Q4: What are the risks associated with attempting to regenerate this compound resin?
Attempting to regenerate this compound resin without a validated protocol carries several risks:
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Incomplete Regeneration: Residual palladium may remain on the resin, leading to reduced scavenging capacity in subsequent uses.
-
Resin Degradation: Harsh regeneration conditions (e.g., strong acids, high temperatures) could damage the polystyrene backbone or the trimercaptotriazine functional groups, rendering the resin ineffective.
-
Cross-Contamination: If the stripping of palladium is incomplete, it could potentially leach into a subsequent batch, contaminating a new product.
-
Loss of Performance: The physical and chemical properties of the resin that contribute to its high efficiency, such as its specific pore structure, may be compromised.[1]
Troubleshooting Guide: Scavenging and Potential Regeneration Issues
This guide addresses potential issues that may arise during the use of this compound resin and in hypothetical regeneration attempts.
| Issue | Potential Cause | Troubleshooting Suggestion |
| Poor Scavenging Performance with Fresh Resin | - Insufficient equivalents of resin used.- Inadequate reaction time or temperature.- Presence of competing species in the reaction mixture. | - Increase the equivalents of this compound resin relative to the metal catalyst (typically 3-5 equivalents are recommended).[1]- Extend the reaction time (up to 24 hours at room temperature is common).[1]- Ensure the solvent is compatible with the resin (e.g., THF, DCM, Toluene, ACN, MeOH).[1]- Consider potential interactions between other reagents and the scavenger.[7] |
| Reduced Scavenging Capacity of "Regenerated" Resin | - Incomplete removal of bound palladium during the regeneration attempt.- Degradation of the resin's functional groups. | - If attempting regeneration, analyze a sample of the stripped resin for residual palladium content using techniques like ICP-MS to confirm complete removal.- Characterize the "regenerated" resin (e.g., by elemental analysis) to assess the integrity of the thiol groups. |
| Product Contamination After Using "Regenerated" Resin | - Leaching of palladium from the incompletely regenerated resin.- Introduction of impurities from the regeneration reagents. | - Thoroughly wash the "regenerated" resin with a compatible solvent to remove any residual stripping agents before reuse.- Perform rigorous analytical testing on the final product to check for leached metals and other contaminants. |
Experimental Protocols
Standard Protocol for Palladium Scavenging with this compound Resin
This protocol is for the single-use application of this compound resin for palladium scavenging.
-
Quantify Palladium Content: Determine the amount of residual palladium in your reaction mixture through methods like Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
-
Determine Required Resin Amount: Calculate the necessary amount of this compound resin, typically using 3-5 equivalents relative to the molar amount of palladium.[1] The loading of commercially available this compound resin is often around 0.66 mmol/g.[1]
-
Scavenging: Add the calculated amount of this compound resin to the reaction mixture or product solution.
-
Agitation: Stir the mixture at room temperature for up to 24 hours.[1]
-
Filtration: Filter the mixture to remove the this compound resin.
-
Washing: Wash the resin with a suitable solvent (e.g., toluene) and combine the filtrates.[1]
-
Product Isolation: Concentrate the combined filtrates to obtain the purified product.
-
Analysis: Analyze the final product for residual palladium to confirm successful scavenging.
Hypothetical Protocol for Investigating this compound Resin Regeneration
Disclaimer: The following is a hypothetical, investigational protocol based on general principles for similar resins and is not a validated procedure for this compound resin. Users should proceed with caution and conduct thorough validation.
-
Resin Collection and Washing: After the initial scavenging use, thoroughly wash the palladium-laden this compound resin with a compatible solvent (e.g., THF, DCM) to remove any unbound product or reagents.
-
Palladium Stripping (Investigational):
-
Option A (Acid Wash): Suspend the washed resin in a solution of hydrochloric acid (e.g., 1-6 M HCl) and stir for several hours at room temperature.
-
Option B (Thiourea Wash): Prepare a solution of thiourea in a dilute acid (e.g., 0.1 M HCl). Suspend the washed resin in this solution and stir for several hours. Thiourea is a strong complexing agent for palladium.
-
-
Filtration and Washing: Filter the resin and wash it extensively with deionized water until the filtrate is neutral. Then, wash with a series of organic solvents (e.g., methanol, DCM) to remove water.
-
Drying: Dry the resin thoroughly under vacuum.
-
Validation of Regeneration:
-
Analyze a sample of the dried, "regenerated" resin for residual palladium content using ICP-MS.
-
Determine the loading of active thiol groups on the regenerated resin to assess for functional group degradation.
-
Perform a small-scale scavenging test with the regenerated resin on a solution with a known palladium concentration to evaluate its scavenging efficiency compared to fresh resin.
-
Visualizations
Caption: Standard workflow for palladium scavenging using this compound resin.
Caption: Investigational workflow for the hypothetical regeneration of this compound resin.
References
Technical Support Center: Optimizing Scavenging Steps in Oligonucleotide Synthesis
Welcome to the Technical Support Center for oligonucleotide synthesis and purification. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges related to scavenging reactions during oligonucleotide deprotection.
Introduction to Scavengers in Oligonucleotide Synthesis
During solid-phase oligonucleotide synthesis, protecting groups are used to ensure the specific and controlled addition of nucleotide monomers. The removal of these protecting groups, or deprotection, is a critical step that can generate reactive byproducts. If not effectively neutralized, these byproducts can lead to undesired modifications of the final oligonucleotide product, compromising its purity and function. Scavengers are chemical agents added during deprotection to trap these reactive species. The two primary scavenging steps in standard phosphoramidite chemistry are:
-
Acrylonitrile Scavenging: The removal of the β-cyanoethyl protecting group from the phosphate backbone releases acrylonitrile. This Michael acceptor can alkylate the N3 position of thymidine and guanine residues, leading to the formation of a +53 Dalton adduct.
-
Carbocation Scavenging: The acidic removal of the 5'-dimethoxytrityl (DMT) group generates a stable carbocation. This carbocation can re-tritylate the 5'-hydroxyl group or cause depurination, especially at adenosine and guanosine residues.
Efficient scavenging is crucial for obtaining high-purity oligonucleotides. "Slow kinetics" in this context refers to incomplete scavenging, which can result from various factors including reagent quality, reaction conditions, and the sequence of the oligonucleotide itself.
Frequently Asked Questions (FAQs)
Q1: What is MP-TMT and is it used for scavenging in oligonucleotide synthesis?
A1: this compound, or Macroporous Polystyrene-bound Trimercaptotriazine, is a solid-supported scavenger primarily used for removing residual heavy metals, particularly palladium, from reaction mixtures in small molecule synthesis. While it is a thiol-based resin, its application in scavenging byproducts from oligonucleotide deprotection is not a standard or documented procedure. The scavengers typically used in oligonucleotide synthesis are small molecules like t-butylamine, methylamine (as part of AMA reagent), and triethylsilane, which are effective at trapping acrylonitrile and carbocations, respectively.
Q2: If one were to hypothetically use a solid-phase scavenger like this compound for a niche application in oligonucleotide chemistry, what could cause slow kinetics?
A2: Based on the principles of solid-phase reactions, several factors could contribute to slow kinetics if a resin like this compound were used:
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Steric Hindrance: The growing oligonucleotide chain is attached to a solid support, and a scavenger on another solid support (the this compound resin) would face significant steric challenges in accessing the reactive byproducts.
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Solvent Incompatibility: The efficiency of resin-based reagents is highly dependent on the solvent used to swell the polymer beads. An inappropriate solvent would lead to poor accessibility of the scavenging sites.
-
Poor Mass Transport: The diffusion of the reactive byproducts into the pores of the this compound resin could be a rate-limiting step. Vigorous agitation would be necessary to improve mass transport.
Q3: What are the signs of incomplete acrylonitrile scavenging?
A3: Incomplete scavenging of acrylonitrile results in the formation of N3-cyanoethylated thymidine or guanine adducts. This is typically observed in mass spectrometry analysis as a peak with an additional mass of +53 Da.[1] On reverse-phase HPLC, this impurity may appear as a post-eluting peak relative to the desired full-length product.[1]
Q4: How can I avoid depurination during the detritylation step?
A4: Depurination is the cleavage of the glycosidic bond between a purine base (adenine or guanine) and the sugar, creating an abasic site. To minimize depurination during detritylation:
-
Use a milder acid, such as dichloroacetic acid (DCA) instead of trichloroacetic acid (TCA).
-
Optimize the acid concentration and contact time to be just sufficient for complete detritylation.
-
Employ a carbocation scavenger, like triethylsilane, to prevent side reactions that can promote depurination.
Troubleshooting Guides
Overcoming Inefficient Acrylonitrile Scavenging
| Problem | Potential Cause | Recommended Solution |
| Presence of +53 Da adduct in mass spectrum | Ineffective scavenging of acrylonitrile. | 1. Use AMA (Ammonium Hydroxide/Methylamine): Methylamine is a more effective acrylonitrile scavenger than ammonia alone.[1] A 1:1 mixture of 40% aqueous methylamine and concentrated ammonium hydroxide is a common formulation.[2] 2. Increase Scavenger Concentration: For long oligonucleotides, a larger volume of the deprotection solution can be used to ensure an adequate excess of the scavenger.[1] 3. Pre-treatment with Diethylamine (DEA): A pre-cleavage treatment of the synthesis column with 10% DEA in acetonitrile for 5 minutes can eliminate the cyanoethyl groups before cleavage and deprotection.[1] |
| Incomplete deprotection of bases | Deprotection time or temperature is insufficient. Deprotection reagent is old or degraded. | 1. Optimize Deprotection Conditions: For standard protecting groups with ammonium hydroxide, a typical condition is 16 hours at 55°C. For AMA, conditions can be as short as 10 minutes at 65°C.[3] 2. Use Fresh Reagents: Ammonium hydroxide can lose ammonia gas over time, reducing its effectiveness. Use fresh, properly stored reagents.[4] |
Optimizing Carbocation Scavenging During Detritylation
| Problem | Potential Cause | Recommended Solution |
| Low yield of full-length product | Incomplete detritylation or re-tritylation. | 1. Incorporate a Carbocation Scavenger: Add a scavenger such as 5% (v/v) triethylsilane to the deblocking solution (e.g., 2% DCA in dichloromethane).[5] The scavenger irreversibly reacts with the DMT carbocation, preventing re-tritylation.[5][6] 2. Optimize Acid Contact Time: Ensure the acid delivery time is sufficient for complete detritylation, but not so long as to cause significant depurination. This can be sequence-dependent. |
| Evidence of depurination (chain cleavage) | The acidic conditions are too harsh. | 1. Reduce Acid Strength/Concentration: Use a milder acid (DCA instead of TCA) or lower the concentration of the acid in the deblocking solution. 2. Minimize Water Content: Ensure anhydrous conditions during the detritylation step, as water can contribute to depurination. |
Experimental Protocols
Protocol 1: Deprotection and Acrylonitrile Scavenging using AMA
-
Prepare the AMA solution: In a fume hood, mix equal volumes of 40% aqueous methylamine and concentrated ammonium hydroxide (28-30%). Keep the solution tightly capped and on ice when not in use.
-
Cleavage from Support: Transfer the solid support containing the synthesized oligonucleotide to a 2 mL screw-cap vial. Add 1-2 mL of the AMA solution.
-
Incubation: Tightly seal the vial and place it in a heating block at 65°C for 10-15 minutes.[2][3]
-
Cooling and Recovery: After incubation, cool the vial on ice for 10 minutes. Transfer the supernatant containing the deprotected oligonucleotide to a new tube. The oligonucleotide is now ready for purification.
Protocol 2: Detritylation with Carbocation Scavenging
-
Prepare the Deblock Solution: In a dedicated and dry reagent bottle, prepare a solution of 2-3% dichloroacetic acid (DCA) and 5% triethylsilane (v/v) in anhydrous dichloromethane. This solution should be prepared fresh for optimal performance.
-
Automated Synthesizer Step: This deblock solution is used in the detritylation step of the automated solid-phase synthesis cycle. The synthesizer will deliver the solution to the synthesis column for a pre-programmed time (typically 20-110 seconds) to remove the 5'-DMT group.
-
Post-Synthesis Detritylation (for DMT-on purification): If the oligonucleotide is purified with the 5'-DMT group on, the final detritylation is performed after purification. This is typically done by treating the oligonucleotide with an acidic solution, such as 80% acetic acid in water, until the orange color of the DMT cation is no longer observed.
Visualizations
Caption: Workflow of oligonucleotide synthesis, highlighting the scavenging steps.
Caption: Acrylonitrile generation and scavenging pathway.
Caption: Troubleshooting decision tree for scavenging issues.
References
- 1. glenresearch.com [glenresearch.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 4. glenresearch.com [glenresearch.com]
- 5. US5714597A - Use of carbocation scavenger during oligonucleotide synthesis - Google Patents [patents.google.com]
- 6. US5510476A - Carbocation scavenging during oligonucleotide synthesis - Google Patents [patents.google.com]
Technical Support Center: Minimizing Product Loss in TMT Workflows
Welcome to the technical support center for Tandem Mass Tag (TMT) proteomics. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you minimize product loss and ensure the success of your quantitative proteomics experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most critical steps in the TMT workflow where sample loss can occur?
A1: Sample loss can occur at multiple stages of a TMT workflow. The most critical steps include:
-
Protein digestion and peptide cleanup: Inefficient digestion or losses during desalting can significantly reduce the starting peptide material.[1][2]
-
Sample handling and transfers: Every transfer step, from protein extraction to loading the mass spectrometer, risks sample loss due to adsorption to tube walls and pipette tips. Using low-binding plastics is recommended to mitigate this.[3]
-
TMT labeling and quenching: Suboptimal reaction conditions can lead to incomplete labeling, and subsequent cleanup steps to remove excess reagent can result in peptide loss.
-
Post-labeling cleanup and fractionation: Removal of excess TMT reagent and offline fractionation are common sources of sample loss.[4][5]
Q2: How can I assess the efficiency of my TMT labeling reaction?
A2: You can assess labeling efficiency by performing a quality control (QC) check before combining your samples. This involves analyzing a small aliquot of each individually labeled sample (or a pooled mixture of all samples) by LC-MS/MS.[6][7] The goal is to ensure that >95% of peptides are labeled.[8] You can analyze the data by searching for TMT tags as a variable modification on peptide N-termini and lysine residues.[6][9]
Q3: What is the optimal TMT reagent-to-peptide ratio?
A3: The optimal ratio can vary depending on the specific TMT reagent and peptide concentration. Manufacturers often recommend a starting ratio, for example, 1:8 (peptide:TMT) by mass for standard TMT reagents and 1:5 to 1:10 for TMTpro reagents.[10][11] However, studies have shown that high labeling efficiency can be achieved with lower ratios, such as 4:1, which can be more cost-effective.[12][13] It is advisable to perform a titration experiment to determine the optimal ratio for your specific sample type and concentration.[14]
Q4: What is the ideal pH for the TMT labeling reaction?
A4: TMT labeling of primary amines (N-terminus and lysine side chains) is most efficient at a pH of 8.0-8.5.[1][2] It is crucial to maintain a stable pH throughout the reaction. Using a buffer with sufficient buffering capacity, such as 200-500 mM HEPES, can help prevent pH drops and ensure consistent labeling.[6][7][15]
Q5: How should I store my TMT-labeled peptides?
A5: TMT-labeled peptides can be stored in the same manner as unlabeled peptides. For long-term storage, it is recommended to keep the samples at -20°C or below, where they can be stable for more than a year.[16] It is also possible to store peptides bound to C18 material, provided the resin remains wet.[16]
Troubleshooting Guides
This section provides solutions to common problems encountered during TMT experiments that can lead to product loss.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Labeling Efficiency (<95%) | Incorrect pH: The sample pH may be too low for the labeling reaction to proceed efficiently.[6][7][15] | - Ensure the pH of the peptide solution is between 8.0 and 8.5 before adding the TMT reagent.- Use a higher concentration buffer (e.g., 200-500 mM HEPES) to maintain a stable pH.[6][7] |
| Hydrolyzed TMT Reagent: The TMT reagent is moisture-sensitive and can hydrolyze if not stored and handled properly.[8][11] | - Always equilibrate the TMT reagent to room temperature before opening.- Reconstitute the reagent in anhydrous acetonitrile immediately before use.- Avoid repeated use of reconstituted TMT reagents.[8] | |
| Insufficient TMT Reagent: The amount of TMT reagent may not be sufficient to label all available primary amines. | - Perform a titration experiment to determine the optimal TMT-to-peptide ratio for your samples.- Ensure accurate peptide quantification before labeling.[1][2] | |
| Presence of Primary Amines in Buffer: Buffers containing primary amines (e.g., Tris) will compete with the peptides for the TMT reagent.[11] | - Use amine-free buffers such as HEPES or TEAB for the labeling reaction.[17] | |
| Significant Peptide Loss During Desalting/Cleanup | Adsorption to Surfaces: Peptides can adsorb to plasticware, especially at low concentrations. | - Use low-protein-binding tubes and pipette tips throughout the workflow.[3]- Consider using single-vessel sample preparation methods to minimize transfer steps.[18] |
| Inefficient Elution from C18 Material: The elution buffer may not be strong enough to recover all labeled peptides. | - Ensure the elution buffer contains a high enough concentration of organic solvent (e.g., 70% acetonitrile).[17] | |
| Over-drying of Peptides: Over-drying peptides after cleanup can make them difficult to resuspend. | - Dry the peptides in a vacuum centrifuge until they are just dry, avoiding excessive drying times. | |
| Batch-to-Batch Variability | Inconsistent Sample Handling: Variations in sample preparation and labeling conditions between batches can lead to discrepancies. | - Process all samples in a single batch whenever possible.[8]- If multiple batches are necessary, include a reference channel in each TMT set, consisting of a pooled sample from all experimental conditions, to aid in normalization.[14] |
| Inconsistent Reaction Times and Temperatures: Deviations in incubation times and temperatures can affect labeling efficiency. | - Strictly adhere to the established protocol for all samples and batches. |
Experimental Protocols
Protocol: TMT Labeling of Peptides
This protocol provides a general guideline for TMT labeling of 100 µg of peptides.
Materials:
-
Lyophilized peptides
-
1 M HEPES buffer, pH 8.5
-
Anhydrous acetonitrile (ACN)
-
TMT reagent
-
5% Hydroxylamine
-
Low-protein-binding microcentrifuge tubes
Procedure:
-
Peptide Resuspension: Resuspend 100 µg of lyophilized peptides in 100 µL of 100 mM HEPES buffer, pH 8.5.
-
TMT Reagent Preparation: Equilibrate the TMT reagent vial to room temperature. Reconstitute the reagent in anhydrous ACN according to the manufacturer's instructions.
-
Labeling Reaction: Add the appropriate volume of the reconstituted TMT reagent to the peptide solution. The recommended starting TMT-to-peptide ratio is 4:1 (w/w).
-
Incubation: Incubate the reaction for 1 hour at room temperature.
-
Quenching: Add 8 µL of 5% hydroxylamine to the reaction mixture to quench the labeling reaction.
-
Quenching Incubation: Incubate for 15 minutes at room temperature.
-
Sample Pooling and Cleanup: Combine the labeled samples, and then proceed with desalting using a C18 solid-phase extraction method to remove excess TMT reagent and other reaction byproducts.
Quantitative Data Summary
| Parameter | Recommended Condition/Ratio | Expected Outcome | Reference(s) |
| TMT-to-Peptide Ratio (w/w) | 4:1 to 8:1 | >98% labeling efficiency | [12][13][19] |
| Reaction Buffer pH | 8.0 - 8.5 | Optimal labeling of primary amines | [1][2] |
| Buffer Concentration | 200-500 mM HEPES | Stable pH, consistent labeling | [6][7][15] |
| Quenching Agent | 0.3-0.5% Hydroxylamine (final conc.) | Efficient quenching of the reaction | [19][20] |
Visualizations
TMT Proteomics Workflow
The following diagram illustrates the key steps in a typical TMT-based quantitative proteomics experiment, highlighting stages where sample loss can be minimized.
Caption: TMT proteomics workflow highlighting key stages for minimizing sample loss.
Troubleshooting Logic for Low Labeling Efficiency
This decision tree provides a logical workflow for troubleshooting suboptimal TMT labeling results.
Caption: Decision tree for troubleshooting low TMT labeling efficiency.
References
- 1. aragen.com [aragen.com]
- 2. TMT Labeling for Optimized Sample Preparation in Quantitative Proteomics - Aragen Life Sciences [aragen.com]
- 3. researchgate.net [researchgate.net]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Assessment of TMT Labeling Efficiency in Large-Scale Quantitative Proteomics: The Critical Effect of Sample pH - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Expert Advice: Unlocking efficiency in proteomics with TMT labeling | Drug Discovery News [drugdiscoverynews.com]
- 9. Mass Spectrometry Sample Quantitation Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. uib.no [uib.no]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Optimizing Proteomics Sample Preparation for TMT Labeling [preomics.com]
- 13. TMT Labeling for the Masses: A Robust and Cost-efficient, In-solution Labeling Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Top considerations for TMT mass spectrometry analysis | Drug Discovery News [drugdiscoverynews.com]
- 15. Assessment of TMT Labeling Efficiency in Large-Scale Quantitative Proteomics: The Critical Effect of Sample pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Sample Preparation for Relative Quantitation of Proteins Using Tandem Mass Tags (TMT) and Mass Spectrometry (MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. One-STAGE Tip Method for TMT-Based Proteomic Analysis of a Minimal Amount of Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Optimization of Protein-Level Tandem Mass Tag (TMT) Labeling Conditions in Complex Samples with Top-Down Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. TMT labelling [protocols.io]
Technical Support Center: Troubleshooting High Residual Palladium After MP-TMT Treatment
This technical support center is designed to assist researchers, scientists, and drug development professionals in resolving issues related to high residual palladium levels following treatment with macroporous polymer-bound trimercaptotriazine (MP-TMT).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. My this compound treatment is not effectively removing palladium. What are the common causes and potential solutions?
Several factors can contribute to the suboptimal performance of this compound scavengers. Below is a systematic guide to troubleshoot and enhance palladium removal.
Possible Causes & Recommended Solutions:
-
Insufficient Equivalents of this compound: The amount of scavenger relative to the palladium catalyst is a critical factor.
-
Suboptimal Reaction Time: The scavenging process may not have reached equilibrium.
-
Influence of Temperature: Room temperature is generally sufficient for this compound scavenging.
-
Inappropriate Solvent: The choice of solvent can impact the swelling of the resin and the accessibility of the binding sites.
-
Poor Mass Transfer: Inadequate mixing can prevent the scavenger from effectively interacting with the palladium species in the solution.[5]
-
Solution: Ensure vigorous stirring or agitation to keep the this compound resin suspended in the solution, maximizing the surface area for interaction.
-
-
Low Functional Group Loading on Resin: The capacity of the resin to bind palladium is dependent on the concentration of the active trimercaptotriazine groups.
-
Solution: Verify the loading capacity of your this compound resin batch. A higher functional group loading generally leads to better scavenging performance.[6] It has been observed that with low functional group loading, increasing the treatment time or resin amount may not significantly improve palladium removal.[6]
-
-
Formation of Stable Product-Palladium Complexes: In some instances, the product itself can form a stable complex with palladium, hindering its removal by the scavenger.[5]
-
Solution: Try adding a competing ligand or changing the solvent to disrupt this interaction before introducing the this compound resin.[5]
-
Troubleshooting Workflow:
Caption: A flowchart for troubleshooting high residual palladium.
2. How much product loss should I expect with this compound treatment?
This compound is known for its high selectivity for palladium over organic products, which minimizes non-specific binding and subsequent product loss.[6] However, some physical trapping of the product within the resin can occur.
To minimize product loss:
-
Thoroughly wash the resin: After filtering the scavenger, wash it with fresh solvent to recover any adsorbed product.[3]
-
Use the optimal amount of scavenger: Using an excessive amount of resin can lead to greater physical entrapment of the product.
3. When should I consider alternative palladium removal techniques?
If you have optimized the this compound treatment and are still facing challenges, it may be beneficial to explore other methods.
Alternative Methods:
-
Activated Carbon: A common and cost-effective method, but it can sometimes lead to significant product loss due to non-specific adsorption.[6]
-
Silica-Based Scavengers (e.g., Si-TMT): These can be highly effective and are sometimes used in fixed-bed cartridge formats for continuous flow applications.[8][9]
-
Alternative Polymer-Based Scavengers: Other functionalized resins are available and may offer different selectivity or performance characteristics.
-
Crystallization/Recrystallization: This can be a highly effective method for purification if your product is a solid.
-
Chromatography: While often effective at removing the bulk of the palladium, it may not be sufficient to reach very low ppm levels on its own.[9]
Data Presentation
Table 1: Efficiency of this compound in Palladium Removal from a Suzuki Reaction
| Initial Pd (ppm) | Equivalents of this compound | Treatment Conditions | Final Pd (ppm) | Removal Efficiency (%) |
| 33,000 | 5 | Room Temperature, Overnight | <200 | >99.4 |
| 500-800 | 5 | Room Temperature, Overnight | <10 | >98.75 |
Data sourced from a study by Biotage.[4]
Table 2: Scavenging of PdCl₂(PPh₃)₂ from THF Solution with this compound
| This compound (equivalents) | % Pd Scavenged |
| 1.1 | 79 |
| 2.0 | 96 |
| 5.0 | 98 |
| 10.0 | 96 |
Initial Pd concentration was 0.0045 M.[10]
Table 3: Comparison of Palladium Scavengers
| Scavenger | Initial Pd (ppm) | Final Pd (ppm) | Removal Efficiency (%) | Reaction Type |
| This compound | 330 | 10-30 | ~90-97 | Suzuki cross-coupling |
| Si-Thiol & Si-Thiourea | 2400 | ≤ 16 | >99.3 | Suzuki cross-coupling |
| ISOLUTE® Si-TMT | 1668 | 161 | 90.3 | Buchwald-Hartwig amination |
This table summarizes data from various studies and is intended for comparative purposes.[3][5][7]
Experimental Protocols
Protocol 1: General Procedure for Palladium Scavenging using this compound (Batch Process)
-
Reaction Work-up: Following the completion of your palladium-catalyzed reaction, perform your standard aqueous work-up to remove water-soluble byproducts and reagents. Dry the organic phase over a suitable drying agent (e.g., MgSO₄ or Na₂SO₄) and filter.
-
Quantify Initial Palladium (Recommended): Before adding the scavenger, it is advisable to take a small, representative sample of your crude product solution for analysis (e.g., by ICP-MS) to determine the initial palladium concentration. This will allow for a more accurate calculation of the required amount of this compound.
-
Addition of this compound: To the solution of your crude product, add 3-5 equivalents of this compound resin relative to the initial amount of palladium catalyst used in the reaction.
-
Agitation: Stir the mixture vigorously at room temperature. Ensure that the resin is well-suspended in the solution to maximize contact. The reaction is often left to stir overnight.
-
Filtration: Once the scavenging is complete, filter the mixture to remove the this compound resin. A simple gravity filtration or filtration through a short plug of celite is usually sufficient.
-
Washing: Wash the collected resin with a small amount of fresh solvent to recover any product that may have been physically adsorbed.
-
Final Product Isolation: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain your purified product.
-
Final Palladium Quantification: Analyze a sample of the final product to confirm the residual palladium concentration has been reduced to the desired level.
Experimental Workflow Diagram:
Caption: A standard workflow for palladium scavenging.
References
- 1. biotage.com [biotage.com]
- 2. biotage.com [biotage.com]
- 3. benchchem.com [benchchem.com]
- 4. biotage.com [biotage.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. cphi-online.com [cphi-online.com]
- 8. sopachem.com [sopachem.com]
- 9. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 10. norlab.com [norlab.com]
MP-TMT Resin Filtration Technical Support Center
Welcome to the technical support center for improving the filtration of MP-TMT (Macroporous Polystyrene-bound Trimercaptotriazine) resin. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their filtration processes after using this compound resin for metal scavenging, particularly palladium removal.
Troubleshooting Guides
This section provides solutions to common problems encountered during the filtration of this compound resin.
Issue 1: Slow Filtration Rate
A slow filtration rate is one of the most common challenges. The following guide will help you identify the cause and find a solution.
Q1: My filtration is extremely slow. What are the potential causes and how can I speed it up?
A1: Slow filtration can be caused by several factors, including filter clogging, high solution viscosity, or an inappropriate filtration setup.[1]
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Filter Clogging | The filter paper or frit may be clogged with fine resin particles. |
| Solution 1:Select a filter paper with a larger pore size. While a specific pore size for this compound is not officially documented, for macroporous resins in the 150-355 micron range, a standard qualitative filter paper (e.g., Whatman Grade 1) is often a good starting point. If fines are still an issue, consider a coarser grade. | |
| Solution 2:Use a pre-filter. A pad of Celite® or glass wool on top of the filter paper can help trap fine particles and prevent clogging of the primary filter medium. | |
| High Solution Viscosity | The viscosity of the solvent used can significantly impact the flow rate.[2][3] The rate of filtration is inversely proportional to the viscosity of the liquid.[2] |
| Solution 1:Dilute the reaction mixture. Adding more of the same solvent will decrease the overall viscosity and may improve the flow rate. | |
| Solution 2:Switch to a less viscous solvent for the filtration step. If compatible with your product, consider washing the resin with a less viscous solvent after the initial filtration. | |
| Inadequate Filtration Setup | Gravity filtration can be inherently slow, especially for larger volumes or viscous solutions.[4][5][6] |
| Solution 1:Switch to vacuum or pressure filtration. Vacuum filtration is significantly faster than gravity filtration because it uses a pressure differential to pull the liquid through the filter.[4][5][6][7] Pressure filtration can also achieve higher flow rates.[8] | |
| Solution 2:Ensure a proper seal in your filtration setup. For vacuum filtration, ensure the filter flask, Büchner funnel, and vacuum tubing are all properly sealed to maintain a strong vacuum. | |
| Resin Swelling | Although this compound is a low-swelling resin, the choice of solvent can still have a minor impact on the particle size and packing of the filter bed.[9][10] Excessive swelling can lead to slower filtration.[11][12] |
| Solution:Consult the solvent compatibility table. Use a solvent that is known to be compatible with the polystyrene backbone of the resin.[13] |
Issue 2: Resin Particles in the Filtrate
The presence of fine resin particles in the filtrate indicates a breach in the filtration medium.
Q2: I am seeing fine black/brown particles in my filtrate. How can I prevent this?
A2: This issue, often referred to as "fines," occurs when small resin fragments pass through the filter.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Inappropriate Filter Pore Size | The pores of your filter paper or frit are too large for the smallest resin particles. |
| Solution:Use a finer grade of filter paper or a sintered glass funnel with a smaller porosity. Be aware that this may slow down the filtration rate, so a balance needs to be struck. | |
| Mechanical Stress on the Resin | Vigorous mechanical stirring can cause some of the resin beads to break down into smaller particles. |
| Solution:Use gentle agitation. An orbital shaker or gentle overhead stirring is preferred over a magnetic stir bar that can grind the resin beads. | |
| Improper Filter Bed Preparation | The filter bed may not be properly settled, allowing particles to bypass the filter paper. |
| Solution:Wet the filter paper with the solvent before adding the resin slurry. This helps the paper sit flat and form a good seal with the funnel. Gently pour the resin slurry onto the center of the filter paper to avoid disturbing the seal. |
Issue 3: Low Product Recovery
Losing your desired compound during the filtration and washing steps can be a significant problem.
Q3: My product yield is lower than expected after filtration. What could be the cause?
A3: Low product recovery can be due to incomplete washing of the resin or non-specific binding of your product to the resin.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Incomplete Washing of the Resin | The product may still be adsorbed to the surface of the resin beads. |
| Solution 1:Wash the resin with additional fresh solvent. Perform several small washes rather than one large wash for better efficiency. | |
| Solution 2:Choose an appropriate wash solvent. The wash solvent should be one in which your product is highly soluble. | |
| Non-Specific Binding | Although this compound is designed for metal scavenging, some polar products may exhibit non-specific binding to the polystyrene backbone. |
| Solution:Wash with a slightly more polar solvent. If your product is soluble, a wash with a more polar solvent (that is still compatible with the resin) may help to displace the product from the resin. |
Frequently Asked Questions (FAQs)
Q4: What is the recommended experimental protocol for using this compound resin and then filtering it?
A4: The following is a general protocol for palladium scavenging using this compound resin in a batch process.
Experimental Protocol: Palladium Scavenging with this compound Resin
-
Reaction Work-up: After your palladium-catalyzed reaction is complete, perform your standard aqueous work-up to remove any water-soluble impurities. Dry the organic phase containing your product and the residual palladium.
-
Addition of this compound Resin: To the organic solution of your crude product, add 3-5 equivalents of this compound resin relative to the amount of palladium catalyst used.[13][14]
-
Agitation: Gently agitate the mixture at room temperature. An orbital shaker or overhead stirrer is recommended. The scavenging time can range from a few hours to overnight (up to 24 hours).[13][14]
-
Filtration:
-
Gravity Filtration: Set up a funnel with an appropriate grade of filter paper over a collection flask. Wet the filter paper with a small amount of the solvent. Pour the resin slurry into the funnel.
-
Vacuum Filtration: Set up a Büchner funnel with a side-arm flask connected to a vacuum source. Wet the filter paper with solvent, apply the vacuum, and then pour the resin slurry into the funnel.
-
-
Washing: Wash the collected resin on the filter with 2-3 portions of fresh solvent to ensure complete recovery of your product.
-
Product Isolation: Combine the filtrate and the washes. The solvent can then be removed in vacuo to yield the purified product.
Q5: What are the compatible solvents for use with this compound resin?
A5: this compound resin is compatible with a wide range of common organic solvents. The swelling characteristics in some of these solvents are provided below.[13]
| Solvent | Swelling (mL/g) |
| Toluene | <4.9 |
| Acetonitrile (ACN) | <4.6 |
| Tetrahydrofuran (THF) | 4.3 |
| Methanol (MeOH) | 4.3 |
| Dichloromethane (DCM) | 3.8 |
| Water | 3.7 |
Q6: Can I reuse this compound resin?
A6: While technically possible to regenerate and reuse scavenger resins, it is generally not recommended in a research or pharmaceutical setting. The regeneration process can be complex and may not fully restore the resin's scavenging capacity. Incomplete regeneration can also lead to the leaching of previously scavenged metals into subsequent batches. For critical applications, using fresh resin for each batch is the best practice to ensure consistent and reliable metal removal.
Visualizations
Caption: A typical experimental workflow for palladium scavenging.
Caption: A decision tree for troubleshooting slow filtration rates.
Caption: Key factors influencing the rate of resin filtration.
References
- 1. classicfilters.com [classicfilters.com]
- 2. scribd.com [scribd.com]
- 3. ijcrt.org [ijcrt.org]
- 4. Gravity vs. Vacuum Filtration: Key Differences [saifilter.com]
- 5. vacuumfiltrations.com [vacuumfiltrations.com]
- 6. Difference Between Gravity Filtration and Vacuum Filtration - C1D1 BOOTHS [c1d1booths.com]
- 7. labrotovap.com [labrotovap.com]
- 8. Comparison of Gravity Bed and Vacuum Filters | Polytech Filtration Systems [polytech-filtration.com]
- 9. sopachem.com [sopachem.com]
- 10. Biotage Biotage this compound, 25 gram, macroporous polystyrene-bound trimercaptotriazine, | Fisher Scientific [fishersci.com]
- 11. peptide.com [peptide.com]
- 12. researchgate.net [researchgate.net]
- 13. biotage.com [biotage.com]
- 14. biotage.com [biotage.com]
Validation & Comparative
Validating Palladium Levels Post-MP-TMT Treatment: A Comparative Guide
For researchers, scientists, and drug development professionals, the efficient removal of palladium residues from active pharmaceutical ingredients (APIs) and intermediates is a critical step in ensuring product purity and safety. Macroporous polystyrene-bound trimercaptotriazine (MP-TMT) is a widely utilized scavenger for this purpose. However, verifying the efficacy of the scavenging process requires robust analytical methods to quantify residual palladium levels accurately. This guide provides a comprehensive comparison of various analytical techniques for validating palladium levels after this compound treatment, complete with experimental data and detailed protocols.
Performance of this compound in Palladium Scavenging
This compound is a highly effective scavenger for palladium, capable of reducing its concentration to low parts-per-million (ppm) levels.[1][2] The scavenging efficiency is influenced by factors such as the solvent, temperature, and the nature of the palladium species.[3]
Table 1: Documented Performance of this compound in Palladium Removal
| Initial Palladium Level | Final Palladium Level | Reduction Factor | Reaction/Solvent | Reference |
| ~800 ppm | <10 ppm (typically <5 ppm) | 100-1000 fold | Suzuki Reaction | [4] |
| 330 ppm | ~10-30 ppm | >10 fold | Suzuki Cross-Coupling / DMF | [3] |
| 328 ppm | 4 ppm | ~82 fold | Negishi Coupling / THF and Anisole | [3] |
| 852 ppm | Dependent on equivalents | Variable | Pd(Cl)2(PPh3)2 in THF/DMF | [5] |
Comparison of Analytical Methods for Palladium Quantification
The choice of analytical technique for quantifying residual palladium is crucial and depends on factors such as required sensitivity, sample matrix, cost, and available instrumentation. The most common methods include Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES), Atomic Absorption Spectrometry (AAS), X-ray Fluorescence (XRF), and colorimetric methods.
Table 2: Comparison of Analytical Methods for Palladium Quantification
| Feature | ICP-MS | ICP-OES | AAS | XRF | Colorimetric Methods |
| Detection Limit | Very Low (ppb to ppt) | Low (ppb to low ppm) | Moderate (ppm) | Moderate (ppm) | Low (ppb to ppm) |
| Precision | High | High | Good | Good | Moderate |
| Sample Throughput | High | High | Low to Moderate | High | High |
| Cost (Instrument) | High | High | Moderate | Moderate | Low |
| Cost (Operational) | High | High | Moderate | Low | Low |
| Sample Preparation | Destructive (acid digestion) | Destructive (acid digestion) | Destructive (acid digestion) | Non-destructive | Minimal |
| Matrix Effects | Can be significant | Can be significant | Can be significant | Can be significant | Can be significant |
| Ease of Use | Requires skilled operator | Requires skilled operator | Relatively easy | Relatively easy | Easy |
Experimental Protocols
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
ICP-MS is the gold standard for trace elemental analysis due to its exceptional sensitivity and is frequently used for quantifying palladium in pharmaceutical samples.[6][7]
Protocol for ICP-MS Analysis:
-
Sample Preparation (Microwave Digestion):
-
Accurately weigh approximately 50 mg of the sample into a clean microwave digestion vessel.[8]
-
Add a mixture of high-purity nitric acid (HNO₃) and hydrochloric acid (HCl) (e.g., 3:1 v/v).[8]
-
Seal the vessel and place it in a microwave digestion system.
-
Ramp the temperature to approximately 180-200°C and hold for 20-30 minutes.
-
Allow the vessel to cool to room temperature.
-
Carefully open the vessel and dilute the digested sample with deionized water to a known volume (e.g., 50 mL).
-
-
Instrument Calibration:
-
Prepare a series of palladium standard solutions of known concentrations (e.g., 1, 5, 10, 50, 100 ppb) in a matrix matching the diluted sample (e.g., 2% HNO₃).
-
Run the standards on the ICP-MS to generate a calibration curve.
-
-
Sample Analysis:
-
Introduce the diluted sample into the ICP-MS.
-
The instrument aspirates the sample into a plasma, which ionizes the palladium atoms.
-
The ions are then passed through a mass spectrometer, which separates them based on their mass-to-charge ratio.
-
The detector measures the intensity of the palladium ion signal, which is proportional to its concentration in the sample.
-
The concentration of palladium in the original sample is calculated using the calibration curve and the dilution factor.
-
Atomic Absorption Spectrometry (AAS)
AAS is a more accessible technique than ICP-MS and can be used for quantifying palladium at ppm levels.[9][10]
Protocol for Flame AAS Analysis:
-
Sample Preparation:
-
Accurately weigh about 100 mg of the sample into a volumetric flask.[10]
-
Add concentrated HCl and heat to dissolve the sample.[10]
-
Cool the flask to room temperature and dilute to the mark with 5N HCl.[10]
-
Further dilute an aliquot of this solution to bring the expected palladium concentration into the linear range of the instrument (typically 2.5-15 ppm).[10]
-
-
Instrument Setup:
-
Install a palladium hollow cathode lamp.
-
Set the wavelength to 247.6 nm.[10]
-
Optimize the flame conditions (air-acetylene).
-
-
Calibration and Measurement:
-
Prepare a series of palladium standards in the same matrix as the sample.
-
Aspirate the blank, standards, and sample solutions into the flame.
-
Measure the absorbance of each solution.
-
Construct a calibration curve and determine the concentration of palladium in the sample.
-
X-Ray Fluorescence (XRF)
XRF is a non-destructive technique that offers rapid analysis with minimal sample preparation, making it suitable for screening purposes.[11][12]
Protocol for XRF Analysis:
-
Sample Preparation:
-
For solid samples, they can often be analyzed directly. The material can be pressed into a pellet, sometimes with a binder.[13]
-
For liquid samples, a few milliliters can be placed in a sample cup with a thin-film window.
-
-
Instrument Setup and Measurement:
-
Place the sample in the XRF spectrometer.
-
The instrument irradiates the sample with X-rays, causing the palladium atoms to emit characteristic secondary X-rays.
-
A detector measures the energy and intensity of the emitted X-rays to identify and quantify the palladium present.
-
Colorimetric Methods
Colorimetric assays offer a low-cost and rapid alternative for palladium quantification, often suitable for high-throughput screening.[14] These methods typically involve a chemical reaction where a palladium catalyst induces a color change in a reagent, and the intensity of the color is proportional to the palladium concentration.
General Protocol for a Colorimetric Assay:
-
Reagent Preparation:
-
Prepare a solution of the colorimetric reagent (e.g., resorufin allyl ether).
-
-
Assay Procedure:
-
In a microplate well or cuvette, mix the sample solution with the reagent solution.
-
Initiate the reaction (e.g., by adding a reducing agent like sodium borohydride).
-
Allow the color to develop for a specified time.
-
-
Measurement and Quantification:
-
Measure the absorbance of the solution at the wavelength of maximum absorbance for the colored product using a spectrophotometer or plate reader.
-
Compare the absorbance to a calibration curve prepared with known palladium concentrations to determine the palladium level in the sample.
-
Visualizing the Workflow and Decision-Making Process
To aid researchers in navigating the process of palladium validation, the following diagrams illustrate the experimental workflow and a decision-making guide for selecting the appropriate analytical method.
References
- 1. norlab.com [norlab.com]
- 2. biotage.com [biotage.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. biotage.com [biotage.com]
- 5. sopachem.com [sopachem.com]
- 6. stacks.cdc.gov [stacks.cdc.gov]
- 7. researchgate.net [researchgate.net]
- 8. Fast and reliable ICP-MS quantification of palladium and platinum-based drugs in animal pharmacokinetic and biodistribution studies - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. orientjchem.org [orientjchem.org]
- 10. Simple, Sensitive, and Easy to use Method for Determination of Palladium Content in Palladium Acetate Using Flame Atomic Absorption Spectrophotometry – Oriental Journal of Chemistry [orientjchem.org]
- 11. drawellanalytical.com [drawellanalytical.com]
- 12. What Is the Difference Between ICP and XRF? [vrxrf.com]
- 13. researchgate.net [researchgate.net]
- 14. books.rsc.org [books.rsc.org]
A Head-to-Head Battle for Palladium Removal: MP-TMT vs. Si-TMT
In the landscape of pharmaceutical development and fine chemical synthesis, the efficient removal of residual palladium from reaction mixtures is a critical challenge. Palladium-catalyzed cross-coupling reactions, while powerful, necessitate robust purification strategies to meet the stringent regulatory limits for metal impurities in final products. Among the diverse array of metal scavengers, those based on trimercaptotriazine (TMT) have proven highly effective. This guide provides an in-depth, data-driven comparison of two prominent TMT-based scavengers: the macroporous polymer-bound MP-TMT and the silica-bound Si-TMT.
Executive Summary: Key Differences and Performance
Both this compound and Si-TMT are designed to selectively capture and remove palladium species from solution. The fundamental difference lies in their support material: this compound utilizes a macroporous polystyrene backbone, while Si-TMT is immobilized on a silica gel support. This distinction in their physical and chemical nature leads to notable differences in their handling, performance, and optimal applications.
Generally, Si-TMT exhibits faster kinetics and is often more effective, particularly in flow applications, due to its smaller, more uniform particle size which allows for better packing and mass transfer.[1][2] this compound, on the other hand, is a robust scavenger that performs well in batch applications and can be a more cost-effective option in some scenarios.[3][4]
Performance Data: A Quantitative Comparison
The following tables summarize the performance of this compound and Si-TMT in various palladium scavenging experiments. The data has been compiled from a combination of manufacturer's technical literature and independent research.
Table 1: Palladium Scavenging Efficiency in Batch Applications
| Catalyst / Reaction Type | Initial Pd (ppm) | Scavenger | Scavenger Loading | Time (h) | Temperature | Final Pd (ppm) | Source |
| PdCl₂(PPh₃)₂ | 852 | This compound | 4 equiv. | 16 | Room Temp. | <10 | [1] |
| Pd(dppf)Cl₂ | 1000 | This compound | 500 mg | Gravity Flow | Room Temp. | ~200 | [1] |
| Suzuki Coupling | ~800 | This compound | 5 equiv. | - | Room Temp. | <10 | [1] |
| Suzuki Coupling | 330 | This compound | 0.20 wt | Overnight | - | 10-30 | [5] |
| Hydrogenation | - | Si-TMT | 0.03 wt | 2 | 35°C | <1 | [5] |
Table 2: Palladium Scavenging Efficiency in Flow (Fixed-Bed) Applications
| Catalyst | Initial Pd (ppm) | Scavenger | Scavenger Bed | Flow Rate | Final Pd (ppm) | % Pd Reduction | Source |
| Pd(dppf)Cl₂ | 1000 | Si-TMT | 500 mg / 3 mL | Gravity | <10 | >99% | [1][2] |
| Pd(dppf)Cl₂ | 1000 | This compound | 500 mg / 3 mL | Gravity | ~200 | ~80% | [1][2] |
| Pd(dppf)Cl₂ | 1000 | Si-TMT | 100 mg / 3 mL | Gravity | ~50 | 95% | [1][2] |
Experimental Methodologies
To ensure a clear understanding of the data presented, detailed experimental protocols for typical batch and flow scavenging procedures are provided below.
Protocol 1: General Procedure for Batch Palladium Scavenging
-
Reaction Work-up: Following the completion of the palladium-catalyzed reaction, perform a standard aqueous work-up to remove water-soluble byproducts. The crude product containing residual palladium is then dissolved in a suitable organic solvent (e.g., THF, DCM, EtOAc).
-
Scavenger Addition: To the solution of the crude product, add the chosen scavenger (this compound or Si-TMT). The amount of scavenger can be determined based on equivalents relative to the initial amount of palladium catalyst used (typically 3-5 equivalents) or as a weight percentage relative to the crude product.[1][3]
-
Agitation: Stir the mixture at room temperature. The scavenging time can range from 30 minutes to 24 hours, with progress often monitored by the discoloration of the scavenger as it binds the metal.[1][2] For challenging cases, heating can be employed to enhance kinetics.
-
Filtration: Once the scavenging is deemed complete, the solid-supported scavenger is removed by filtration.
-
Product Isolation: The filtrate, now depleted of palladium, is concentrated under reduced pressure to yield the purified product.
-
Analysis: The palladium content of the purified product is determined by Inductively Coupled Plasma (ICP) analysis (ICP-AES or ICP-MS).[6][7]
Protocol 2: General Procedure for Flow (Fixed-Bed) Palladium Scavenging
-
Cartridge Preparation: Select a pre-packed cartridge containing the desired amount of Si-TMT or this compound.
-
Equilibration: Equilibrate the cartridge by passing 3-5 bed volumes of the solvent used to dissolve the crude product. This step removes air gaps and pre-wets the scavenger bed.[1]
-
Loading: Dissolve the crude product in a suitable solvent and load the solution onto the equilibrated cartridge.
-
Elution: Allow the solution to pass through the cartridge under gravity flow. For larger scale operations or to increase throughput, a positive pressure or a pump can be used.
-
Collection: Collect the eluent containing the purified product.
-
Analysis: Determine the palladium concentration in the collected eluent using ICP analysis.
Visualizing the Process: Workflows and Decision Making
To further clarify the experimental process and the selection criteria, the following diagrams have been generated.
Concluding Remarks
The choice between this compound and Si-TMT for palladium removal is contingent on the specific requirements of the process. For applications demanding the highest efficiency and for flow-through purifications, Si-TMT is often the superior choice. Its silica support and smaller particle size contribute to faster kinetics and more effective metal scavenging in a packed bed format.[1][8] Conversely, for standard batch processing where cost and robustness are key considerations, this compound provides a reliable and effective solution.[3]
Ultimately, the optimal scavenger and conditions should be determined through empirical screening for each specific application, taking into account the nature of the API, the solvent system, and the target palladium levels. Both this compound and Si-TMT represent powerful tools in the chemist's arsenal for achieving ultra-low levels of palladium contamination in high-value products.
References
- 1. biotage.com [biotage.com]
- 2. sopachem.com [sopachem.com]
- 3. norlab.com [norlab.com]
- 4. data.biotage.co.jp [data.biotage.co.jp]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Simple, Sensitive, and Easy to use Method for Determination of Palladium Content in Palladium Acetate Using Flame Atomic Absorption Spectrophotometry – Oriental Journal of Chemistry [orientjchem.org]
- 7. researchgate.net [researchgate.net]
- 8. selekt.biotage.com [selekt.biotage.com]
A Head-to-Head Battle for Purity: MP-TMT vs. Activated Carbon in Metal Scavenging
For researchers, scientists, and drug development professionals striving for the utmost purity in their compounds, the removal of residual metal catalysts is a critical, yet often challenging, step. Two common warriors in this battle are macroporous polymer-bound trimercaptotriazine (MP-TMT) and the age-old remedy, activated carbon. This guide provides an objective, data-driven comparison of their performance in metal scavenging, arming you with the information needed to select the optimal tool for your purification needs.
At the forefront of modern purification techniques, this compound has emerged as a highly effective and selective scavenger for a range of metals, particularly palladium, a ubiquitous catalyst in cross-coupling reactions vital to pharmaceutical and fine chemical synthesis.[1][2] In contrast, activated carbon, a porous material with a long history of use in purification, is widely employed for the removal of a broad spectrum of impurities, including heavy metals, from both aqueous and, to a lesser extent, organic media.[3][4]
This guide will delve into a quantitative comparison of their binding capacities, selectivity, and impact on product yield. We will also provide detailed experimental protocols and explore the underlying mechanisms of metal removal for both materials.
Performance Under the Microscope: A Quantitative Comparison
The efficiency of a metal scavenger is not solely defined by its ability to remove the target metal but also by its capacity, selectivity, and the preservation of the desired product. The following tables summarize the key performance indicators for this compound and activated carbon based on available experimental data.
| Performance Metric | This compound | Activated Carbon | References |
| Primary Application | Palladium and other platinum group metal scavenging from organic synthesis reaction mixtures. | Broad-spectrum impurity removal, including heavy metals from aqueous and organic solutions. | [1][2][3][4] |
| Binding Capacity | Typically >0.5 mmol/g; specific examples cite 0.6-0.7 mmol/g.[5] | Varies significantly based on the metal, solvent, and carbon source. For palladium, capacities of around 35.7 mg/g have been reported. | [5] |
| Metal Removal Efficiency | Can reduce palladium levels by a factor of 100 to 1000, often achieving final concentrations of <10 ppm.[6][7] | Highly variable; can be effective but may require larger quantities and longer contact times. In some cases, it fails to achieve complete removal. | [6][7] |
| Selectivity | High selectivity for soft metals like Pd, Pt, Cu, Hg, Ag, and Pb.[8] | Non-selective; adsorbs a wide range of organic and inorganic compounds, which can lead to product loss.[1] | |
| Product Recovery | Generally high, with minimal loss of the active pharmaceutical ingredient (API).[1] | Can lead to significant product loss due to non-selective adsorption.[9] | |
| Regeneration & Reusability | Generally considered not amenable to regeneration.[10] | Can be regenerated through thermal or chemical processes, though this can be energy-intensive and may not fully restore capacity. | [10] |
In the Lab: Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful implementation of any purification strategy. Below are representative protocols for metal scavenging using this compound and activated carbon.
Experimental Protocol: Palladium Scavenging with this compound
This protocol is a general guideline for the removal of residual palladium from a solution following a palladium-catalyzed reaction.
Materials:
-
Crude reaction mixture containing residual palladium.
-
This compound resin (e.g., Biotage® this compound).[5]
-
Anhydrous solvent (compatible with the reaction mixture, e.g., THF, DCM, Toluene, Acetonitrile).[5]
-
Inert gas (e.g., Nitrogen or Argon).
-
Stirring apparatus (e.g., magnetic stirrer or overhead stirrer).
-
Filtration apparatus (e.g., filter funnel with filter paper or a fritted glass filter).
Procedure:
-
Quantify Palladium Content: If the initial palladium concentration is unknown, it is advisable to determine it using techniques like Inductively Coupled Plasma (ICP) analysis.
-
Determine Required Amount of this compound: A typical starting point is to use 3-5 equivalents of this compound relative to the molar amount of palladium in the reaction mixture.[5]
-
Reaction Setup: In a flask under an inert atmosphere, dissolve or suspend the crude reaction mixture in a suitable anhydrous solvent.
-
Addition of this compound: Add the calculated amount of this compound resin to the reaction mixture.
-
Scavenging: Stir the suspension at room temperature for a period of up to 24 hours.[5] The optimal time may vary depending on the specific reaction and desired level of purity.
-
Filtration: Once the scavenging is complete, filter the mixture to separate the this compound resin, which now contains the bound palladium.
-
Washing: Wash the collected resin with a fresh portion of the solvent to ensure complete recovery of the product.
-
Product Isolation: Combine the filtrate and the washings. The purified product can then be isolated by removing the solvent under reduced pressure.
-
Analysis: Analyze the final product for residual palladium content to confirm the effectiveness of the scavenging process.
Experimental Protocol: Metal Removal with Activated Carbon
This protocol provides a general framework for using activated carbon to remove metal impurities from a solution. The specific parameters may need to be optimized for each application.
Materials:
-
Solution containing metal impurities.
-
Powdered or granular activated carbon.
-
Solvent (compatible with the product and capable of dissolving the impurities).
-
Stirring apparatus.
-
Filtration apparatus.
-
Heating apparatus (optional).
Procedure:
-
Select Activated Carbon: Choose an appropriate grade and form of activated carbon. The surface area, pore size, and any chemical modifications will influence its performance.
-
Determine Carbon Dosage: The amount of activated carbon required will depend on the concentration of the metal impurity and the desired level of removal. A typical starting range is 1-5% w/v.
-
Treatment: In a suitable vessel, add the activated carbon to the solution containing the metal impurity.
-
Agitation and Contact Time: Stir the mixture vigorously to ensure good contact between the carbon and the solution. The required contact time can range from 30 minutes to several hours. Gentle heating can sometimes enhance the adsorption rate.
-
Filtration: After the desired contact time, separate the activated carbon from the solution by filtration. For fine powders, a filter aid may be necessary to prevent clogging.
-
Washing: Wash the filtered carbon with a small amount of fresh solvent to recover any adsorbed product.
-
Product Recovery: The purified solution is collected as the filtrate.
-
Analysis: Analyze the treated solution to determine the final concentration of the metal impurity.
Visualizing the Process: Workflows and Mechanisms
To better understand the practical application and underlying principles of each scavenger, the following diagrams, generated using Graphviz, illustrate the experimental workflows and proposed metal scavenging mechanisms.
The scavenging mechanism of this compound relies on the strong affinity of the sulfur atoms in the trimercaptotriazine functional group for soft metals like palladium. This interaction leads to the formation of a stable metal-sulfur bond, effectively sequestering the metal onto the solid polymer support.
Activated carbon, on the other hand, employs a less specific mechanism of adsorption. Its vast, porous surface area provides numerous sites for both physical adsorption (van der Waals forces) and chemisorption (formation of chemical bonds) of metal ions. The surface of activated carbon often contains various functional groups (e.g., carboxyl, hydroxyl) that can also participate in ion exchange and complexation with metal ions.
Conclusion: Choosing the Right Scavenger for the Job
The choice between this compound and activated carbon for metal scavenging is highly dependent on the specific requirements of the purification process.
This compound excels in applications where high selectivity for specific metals, particularly palladium, and maximum product recovery are paramount. Its performance in removing residual catalysts from high-value active pharmaceutical ingredients and fine chemicals is well-documented, offering a reliable method to achieve the stringent purity levels required by regulatory bodies. While its initial cost may be higher and regeneration is not a standard practice, the preservation of valuable product often justifies the expense.
Activated carbon remains a viable and cost-effective option for general purification and the removal of a broader range of impurities, including some heavy metals. Its major drawbacks are its lack of selectivity, which can lead to significant product loss, and the potential need for larger quantities and longer processing times to achieve the desired level of metal removal. Its regenerability is an advantage in large-scale applications where the cost of the adsorbent is a significant factor, such as wastewater treatment.
For researchers and professionals in the drug development pipeline, where the value of the final product is high and purity is non-negotiable, This compound often presents a superior solution for targeted metal scavenging. However, for less sensitive applications or as a preliminary purification step, activated carbon can still play a useful role. Ultimately, the selection should be guided by a thorough evaluation of the specific metal contaminant, the value of the product, the required purity levels, and the overall process economics.
References
- 1. sopachem.com [sopachem.com]
- 2. suprasciences.com [suprasciences.com]
- 3. Activated Carbon for Pharmaceutical Industry: Applications, Benefits, and Selection Guide [suneetacarbons.com]
- 4. Activated Carbon for Active Pharmaceutical Ingredient [zhulincarbon.com]
- 5. biotage.com [biotage.com]
- 6. biotage.com [biotage.com]
- 7. biotage.com [biotage.com]
- 8. selekt.biotage.com [selekt.biotage.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
analytical methods for detecting residual palladium
A comprehensive guide to the in active pharmaceutical ingredients (APIs) and drug products. This guide provides a detailed comparison of common techniques, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the most appropriate method for their needs.
The presence of residual palladium, often originating from catalysts used in synthetic organic chemistry, is strictly regulated in pharmaceutical products due to its potential toxicity. The International Council for Harmonisation (ICH) Q3D guideline for elemental impurities sets permissible daily exposure (PDE) limits for metals like palladium, necessitating accurate and reliable analytical methods for their detection and quantification.[1][2]
Comparative Analysis of Analytical Methods
A variety of analytical techniques are available for the determination of residual palladium, each with its own set of advantages and limitations. The choice of method often depends on factors such as the required sensitivity, sample matrix, throughput needs, and available instrumentation. The most commonly employed methods include Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES), Atomic Absorption Spectrometry (AAS), X-ray Fluorescence (XRF), and colorimetric/fluorimetric assays.[3][4][5]
Below is a summary of the quantitative performance of these key analytical methods:
| Feature | ICP-MS | AAS | XRF | Colorimetric/Fluorimetric |
| Limit of Detection (LOD) | ~0.001 µg/L[6][7] | ~0.10 mg/L (Flame AAS)[8][9] | ~0.11 mg/kg[1] | As low as 0.1 ppb |
| Limit of Quantification (LOQ) | ~0.025 µg/L[6][7] | ~0.30 mg/L (Flame AAS)[8][9] | ~0.37 mg/kg[1] | Not always reported |
| Precision | Excellent (CV: 0.02-1.9%)[6][7] | Good (%RSD < 3%)[8] | Good (~7%)[1] | Variable |
| Accuracy/Recovery | High (83.5-105.1%)[6][7] | High (99.78-100.13%)[8] | High (>95%)[1] | Good correlation with ICP-MS[4] |
| Sample Preparation | Digestion required[4] | Digestion/dissolution required[8] | Minimal (pellet pressing)[1] | Simple dissolution |
| Analysis Time | Slow | Moderate | Fast[1] | Very Fast |
| Cost (Instrument) | High | Moderate | Moderate to High | Low |
| Throughput | High (with autosampler) | Moderate | High | High |
Experimental Workflow
The general workflow for the analysis of residual palladium in pharmaceutical samples involves several key stages, from sample receipt to the final report. The specific steps can vary depending on the chosen analytical technique.
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a general guide and may require optimization for specific sample matrices and instrumentation.
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
ICP-MS is a highly sensitive technique capable of detecting palladium at ultra-trace levels.[2]
1. Sample Preparation (Acid Digestion):
-
Accurately weigh approximately 50 mg of the pharmaceutical sample into a clean digestion vessel.[6]
-
Add a mixture of high-purity nitric acid (HNO₃) and hydrochloric acid (HCl) (e.g., 3:1 v/v).[6]
-
Digest the sample using a microwave digestion system. A typical program involves ramping to a high temperature (e.g., 200°C) and holding for a specified time to ensure complete dissolution.
-
After cooling, quantitatively transfer the digested sample to a volumetric flask and dilute to a final volume with deionized water. The final acid concentration should be compatible with the ICP-MS instrument.
2. Instrument Calibration:
-
Prepare a series of calibration standards by diluting a certified palladium standard solution with the same acid matrix as the samples.
-
The concentration range of the standards should bracket the expected palladium concentration in the samples. A typical range is 0.025 to 10 µg/L.[7]
-
An internal standard (e.g., Rhodium) is often added to all blanks, standards, and samples to correct for instrumental drift and matrix effects.
3. Sample Analysis:
-
Aspirate the prepared samples and standards into the ICP-MS.
-
Monitor the appropriate palladium isotopes (e.g., ¹⁰⁵Pd, ¹⁰⁶Pd, ¹⁰⁸Pd) to avoid isobaric interferences.
-
The instrument software will generate a calibration curve from the standards, which is then used to calculate the palladium concentration in the unknown samples.
Atomic Absorption Spectrometry (AAS)
AAS is a robust and widely available technique for elemental analysis. Flame AAS is suitable for higher concentrations, while Graphite Furnace AAS (GFAAS) offers better sensitivity.
1. Sample Preparation (Dissolution/Digestion):
-
Accurately weigh a suitable amount of the sample (e.g., 1 gram) into a beaker.[8]
-
Add a sufficient volume of concentrated nitric acid to dissolve the sample completely. Gentle heating may be required.[8]
-
Quantitatively transfer the solution to a volumetric flask and dilute with deionized water to the final volume.[8]
2. Instrument Calibration:
-
Prepare a series of palladium calibration standards (e.g., 0.25 to 1.50 mg/L for Flame AAS) by diluting a stock standard solution with the same diluent used for the samples.[8]
-
A blank solution (diluent only) is used to zero the instrument.
3. Sample Analysis:
-
Set up the AAS instrument with a palladium hollow cathode lamp at the correct wavelength (e.g., 247.6 nm).[8]
-
Aspirate the blank, standards, and samples into the flame (or inject into the graphite furnace).
-
The absorbance of each solution is measured, and a calibration curve is constructed to determine the palladium concentration in the samples.
X-ray Fluorescence (XRF) Spectrometry
XRF is a non-destructive technique that requires minimal sample preparation, making it suitable for rapid screening.[1]
1. Sample Preparation (Pellet Pressing):
-
Homogenize the powdered API sample.[1]
-
Accurately weigh a specific amount of the sample (e.g., 1-2 grams).
-
Press the powdered material into a pellet using a hydraulic press. A binder such as cellulose may be used to improve pellet integrity.[1]
2. Instrument Calibration:
-
Prepare a set of calibration standards by spiking a matrix-matching material (e.g., cellulose) with known concentrations of a palladium standard.[1]
-
Press the standards into pellets in the same manner as the samples.
-
Generate a calibration curve by measuring the X-ray fluorescence intensity of the palladium Kα line for each standard.
3. Sample Analysis:
-
Place the sample pellet into the XRF spectrometer.
-
Irradiate the sample with X-rays and measure the resulting fluorescence spectrum.
-
The palladium concentration is determined from the intensity of its characteristic X-ray emission lines using the calibration curve.
Colorimetric/Fluorimetric Methods
These methods are based on a chemical reaction that produces a colored or fluorescent product in the presence of palladium, allowing for rapid, often visual, detection.
1. Sample Preparation (Dissolution):
-
Dissolve a precisely weighed amount of the API sample in a suitable solvent. The solvent should not interfere with the colorimetric or fluorimetric reaction.
2. Reagent Preparation:
-
Prepare a solution of the chemosensor (e.g., resorufin allyl ether) and any necessary co-reagents (e.g., a reducing agent like sodium borohydride) in an appropriate buffer.
3. Sample Analysis:
-
Add a specific volume of the sample solution to the reagent solution in a cuvette or microplate well.
-
Allow the reaction to proceed for a defined period.
-
Measure the absorbance (for colorimetric methods) or fluorescence intensity (for fluorimetric methods) at the appropriate wavelength using a spectrophotometer or fluorometer.
-
The palladium concentration is determined by comparing the signal of the sample to a calibration curve prepared with known palladium concentrations.
References
- 1. Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measuring Elemental Compositions in Drug Products with ICP-MS [eag.com]
- 3. researchgate.net [researchgate.net]
- 4. books.rsc.org [books.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Fast and reliable ICP-MS quantification of palladium and platinum-based drugs in animal pharmacokinetic and biodistribution studies - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. Fast and reliable ICP-MS quantification of palladium and platinum-based drugs in animal pharmacokinetic and biodistribution studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. impactfactor.org [impactfactor.org]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of Commercial Palladium Scavengers for Pharmaceutical Applications
A detailed guide for researchers and drug development professionals on the performance and selection of commercial palladium scavengers, supported by experimental data.
In modern pharmaceutical synthesis, palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. However, the final active pharmaceutical ingredient (API) must be purified of residual palladium to meet the stringent limits set by regulatory bodies like the International Council for Harmonisation (ICH), which typically mandates less than 10 ppm of palladium in the final drug product.[1][2] This has led to the development of various palladium scavengers, materials designed to selectively bind and remove palladium from reaction mixtures. This guide provides a comparative overview of different commercial palladium scavengers, presenting their performance data in structured tables and outlining the experimental protocols used for their evaluation.
Key Performance Indicators for Palladium Scavengers
The selection of an appropriate palladium scavenger depends on several factors, including:
-
Scavenging Efficiency: The percentage of palladium removed from the solution.
-
Loading Capacity: The amount of palladium that can be captured per unit mass of the scavenger.
-
Selectivity: The ability to bind palladium in the presence of the API and other metal ions.
-
Kinetics: The rate at which the scavenger removes palladium.
-
Process Compatibility: The scavenger's stability and performance under various process conditions (e.g., different solvents, temperatures, and pH).
-
API Recovery: The percentage of the desired product recovered after the scavenging process.
Performance Comparison of Commercial Palladium Scavengers
The following tables summarize the performance of several commercially available palladium scavengers based on data from manufacturers and independent studies. It is important to note that direct comparison can be challenging due to variations in experimental conditions across different studies.
Silica-Based Scavengers
Silica-based scavengers are widely used due to their high surface area, well-defined particle size, and compatibility with a broad range of organic solvents.[3]
| Scavenger | Functional Group | Supplier | Initial Pd (ppm) | Scavenger Equivalents | Solvent | Time (h) | Temperature (°C) | Final Pd (ppm) | Scavenging Efficiency (%) | Reference |
| SiliaMetS® Thiol | Thiol | SiliCycle | - | - | - | - | - | - | Best for: Ag, Hg, Os, Pd & Ru | [4] |
| SiliaMetS® DMT | Dimercaptotriazine | SiliCycle | - | - | - | - | - | - | Best for: Ag, As, Au, Bi, Ir, Ni, Os, Pd, Pt, Rh, Ru, Se & U | [5] |
| SiliaMetS® Cysteine | Cysteine | SiliCycle | - | - | - | - | - | - | Preferred for tin residues, also scavenges Pd, Sn, Ru, Pt, Cu, Rh, Cd, Sc | [5] |
| SiliaMetS® Thiourea | Thiourea | SiliCycle | 2400 | - | - | - | - | ≤ 16 | >99.3 | [6] |
| ISOLUTE® Si-TMT | Trimercaptotriazine | Biotage | 852 | ~4 | THF/DMF | 16 | RT | <10 | >99 | [2][7] |
| ISOLUTE® Si-Thiol | Thiol | Biotage | - | - | - | - | - | - | Scavenges Pd, Pt, Cu, Hg, Ag, Pb | [8] |
| Silica-Thiol | Thiol | Sigma-Aldrich | 1250 | - | Methanol | 24 | RT | - | Similar to Carboxen® 1005 | [1] |
Polymer-Based Scavengers
Polymer-based scavengers, often based on polystyrene, offer high loading capacities and robustness in various chemical environments.
| Scavenger | Functional Group | Supplier | Initial Pd (ppm) | Scavenger Equivalents | Solvent | Time (h) | Temperature (°C) | Final Pd (ppm) | Scavenging Efficiency (%) | Reference |
| Biotage® MP-TMT | Macroporous Polystyrene-bound Trimercaptotriazine | Biotage | 33,000 | 5 | - | Overnight | RT | <200 | >99.4 | [9] |
| Biotage® this compound | Macroporous Polystyrene-bound Trimercaptotriazine | Biotage | 852 | 4 | THF/DMF | 16 | RT | <10 | >99 | [2][7][10] |
| Quadrapure® | - | - | 2400 | - | - | - | - | >16 | <99.3 | [6] |
Carbon-Based Scavengers
Activated carbon is a traditional scavenger, but newer synthetic carbons offer improved performance and higher API recovery.
| Scavenger | Type | Supplier | Initial Pd (ppm) | Scavenger to Catalyst Ratio (w/w) | Solvent | Time (h) | Temperature (°C) | Final Pd (ppm) | API Recovery (%) | Reference |
| Carboxen® 564 | Synthetic Carbon | Sigma-Aldrich | 1250 | 20:1 | Methanol | 24 | RT | - | >96 | [1] |
| Carboxen® 1005 | Synthetic Carbon | Sigma-Aldrich | 1250 | 20:1 | Methanol | 24 | RT | - | - | [1] |
| Activated Carbon (Darco KB-B) | Activated Carbon | - | 300 | 0.2 wt | THF | 18 | 45 | <1 | - | [3] |
| Activated Carbon | Activated Carbon | - | - | - | - | 16 | - | ~13% remaining | Lower than scavengers | [11] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate comparison of scavenger performance. Below are representative methodologies derived from the cited application notes and studies.
General Protocol for Batch Scavenging Evaluation
This protocol is a generalized procedure for assessing the efficiency of a palladium scavenger in a batch format.
-
Preparation of the Palladium Solution: A stock solution of a palladium complex (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, or residual palladium from a cross-coupling reaction) is prepared in a suitable solvent (e.g., THF, DMF, Methanol) to a known concentration (e.g., 500-1000 ppm).
-
Scavenger Addition: A predetermined amount of the palladium scavenger (typically 2-10 equivalents relative to the palladium content) is added to the palladium solution in a reaction vessel.
-
Incubation: The mixture is agitated (e.g., stirred or shaken) for a specific duration (e.g., 2 to 24 hours) at a controlled temperature (e.g., room temperature or elevated temperature).[12][13]
-
Separation: The scavenger is separated from the solution by filtration.
-
Analysis: The palladium concentration in the filtrate is determined using Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[12]
-
Calculation of Scavenging Efficiency: The efficiency is calculated as: Efficiency (%) = [(Initial Pd Concentration - Final Pd Concentration) / Initial Pd Concentration] x 100
Protocol for Evaluating API Recovery
This protocol assesses the potential loss of the desired product during the scavenging process.
-
Preparation of API Solution: A solution of the API in a relevant solvent is prepared at a known concentration.
-
Scavenger Treatment: The palladium scavenger is added to the API solution (typically at a concentration similar to that used in scavenging experiments).
-
Incubation and Separation: The mixture is incubated and the scavenger separated using the same procedure as the batch scavenging evaluation.
-
API Quantification: The concentration of the API in the filtrate is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Calculation of API Recovery: The recovery is calculated as: Recovery (%) = (Final API Concentration / Initial API Concentration) x 100
Visualizing Experimental Workflows and Selection Logic
To further aid in understanding the processes involved in palladium scavenging, the following diagrams, generated using Graphviz, illustrate a typical experimental workflow and a decision-making process for scavenger selection.
Caption: Experimental workflow for evaluating palladium scavenger performance.
Caption: Decision tree for selecting a suitable palladium scavenger.
Conclusion
The choice of a palladium scavenger is a critical step in the purification of APIs synthesized via palladium-catalyzed reactions. This guide provides a comparative overview of commercially available scavengers, highlighting their performance based on available data. While silica- and polymer-based scavengers with functional groups like thiols, thioureas, and dimercaptotriazines demonstrate high efficiency, the optimal choice is highly dependent on the specific process conditions. Researchers and process chemists are encouraged to perform screening studies using a variety of scavengers under their specific reaction conditions to identify the most effective and economical solution for their purification needs. The provided experimental protocols and decision-making diagrams serve as a valuable starting point for these investigations.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. data.biotage.co.jp [data.biotage.co.jp]
- 3. pubs.acs.org [pubs.acs.org]
- 4. silicycle.com [silicycle.com]
- 5. silicycle.com [silicycle.com]
- 6. silicycle.com [silicycle.com]
- 7. sopachem.com [sopachem.com]
- 8. sopachem.com [sopachem.com]
- 9. biotage.com [biotage.com]
- 10. biotage.com [biotage.com]
- 11. biotage.com [biotage.com]
- 12. silicycle.com [silicycle.com]
- 13. Metal Scavengers [sigmaaldrich.com]
A Guide to the Cost-Effectiveness of MP-TMT for Palladium Removal
In the landscape of pharmaceutical and fine chemical synthesis, the efficient removal of residual palladium from active pharmaceutical ingredients (APIs) and intermediates is a critical step to ensure product purity and meet stringent regulatory standards.[1][2][3] Macroporous polystyrene-bound trimercaptotriazine (MP-TMT) has emerged as a widely used scavenger for this purpose. This guide provides an objective comparison of this compound's performance and cost-effectiveness against other common palladium scavengers, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Performance Comparison of Palladium Scavengers
The primary measure of a scavenger's cost-effectiveness is not its price per kilogram, but rather the amount of scavenger required to achieve the desired level of purity.[4] Highly efficient scavengers can lead to significant cost savings through reduced material consumption and streamlined processes.[4]
The following tables summarize the performance of Biotage's this compound in comparison to silica-based alternatives and other competitor products based on available experimental data.
Table 1: this compound vs. Competitor TMT Resin
| Parameter | Biotage this compound | Competitor TMT Resin |
| Scavenger Equivalents for >99% Pd Removal | ~4.1 | ~16 |
| Relative Efficiency | 2-3 times more efficient[4] | - |
| Initial Palladium Concentration | 852 ppm | 852 ppm |
| Final Palladium Concentration | <10 ppm (typically <5 ppm with 5 equiv.)[3] | Not specified |
| Underlying Support | Macroporous Polystyrene | Polystyrene |
This data is based on a comparative study stirring the scavenger with Pd(Cl)2(PPh3)2 in a THF/DMF solution for 16 hours at room temperature.[1][4]
Table 2: Comparison of Polystyrene and Silica-Based Scavengers in Different Formats
| Scavenger | Format | Palladium Removal Efficiency |
| ISOLUTE® Si-TMT | Batch (5 equiv.) | >99% |
| ISOLUTE® Si-TMT | Flow (500 mg/3 mL cartridge) | >99% |
| ISOLUTE® Si-TMT | Flow (100 mg/3 mL cartridge) | 95% |
| ISOLUTE® Si-Thiol | Batch (5 equiv.) | 82% |
| ISOLUTE® Si-Thiol | Flow (500 mg/3 mL cartridge) | 91% |
| ISOLUTE® Si-Thiol | Flow (100 mg/3 mL cartridge) | 45% |
| This compound | One-Pass Flow | Effective, but less so than Si-TMT in this format[5] |
This data highlights that silica-based scavengers, particularly Si-TMT, can be more effective in flow applications due to their particle size and packing properties.[3]
Table 3: Screening of Various Scavenger Types
| Scavenger | Final Palladium Concentration (ppm) |
| Control (No Scavenger) | 1668 |
| ISOLUTE® Si-TMT | 161 |
| SiliaMetS Thiol | 70 |
| SEM26 | 20 |
| DARCO KB-G (Activated Carbon) | 633 |
| SiliaMetS DMT | 287 |
This screening was performed on aliquots from a reaction mixture heated to 50°C for 4 hours.[6]
Experimental Protocols
For accurate evaluation of scavenger performance, it is crucial to follow standardized experimental protocols. Below are detailed methodologies for key experiments cited in the comparison.
Protocol 1: Batch Scavenging of PdCl2(PPh3)2 with this compound
Objective: To determine the efficiency of this compound in removing a soluble palladium complex from an organic solvent mixture.
Materials:
-
Biotage® this compound
-
Dichlorobis(triphenylphosphine)palladium(II) (PdCl2(PPh3)2)
-
Tetrahydrofuran (THF), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Reaction vessel (e.g., round-bottom flask) with magnetic stirrer
-
Filtration apparatus
-
Inductively Coupled Plasma (ICP) spectrometer for palladium analysis
Procedure:
-
Prepare a stock solution of PdCl2(PPh3)2 in a 1:1 (v/v) mixture of THF and DMF to a final palladium concentration of approximately 852 ppm.
-
Dispense a known volume of the palladium solution into a reaction vessel.
-
Add a pre-determined amount of this compound resin. The amount is typically calculated in equivalents relative to the molar amount of palladium in the solution (e.g., 4.1 equivalents).
-
Stir the suspension at room temperature for 16-24 hours.
-
After the incubation period, filter the mixture to separate the this compound resin from the solution.
-
Wash the resin with a small volume of the THF/DMF solvent mixture to ensure complete recovery of the product solution.
-
Analyze the palladium concentration in the filtrate using ICP spectrometry.
-
Calculate the percentage of palladium scavenged.
Protocol 2: Palladium Scavenging from a Suzuki Coupling Reaction Mixture
Objective: To evaluate the performance of this compound in removing palladium from a post-reaction mixture.
Materials:
-
Crude product from a Suzuki coupling reaction containing residual palladium catalyst.
-
Biotage® this compound
-
Appropriate organic solvent for the crude product (e.g., toluene, ethyl acetate)
-
Reaction vessel with magnetic stirrer
-
Filtration apparatus
-
ICP spectrometer
Procedure:
-
After the completion of the Suzuki coupling reaction and initial work-up (e.g., washing with brine and drying), dissolve the crude product in a suitable organic solvent.
-
Determine the initial palladium concentration in the solution via ICP analysis of a small aliquot.
-
Add 3-5 equivalents of this compound resin relative to the initial amount of palladium catalyst used in the reaction.
-
Stir the mixture at room temperature for up to 24 hours.[7]
-
Filter the solution to remove the resin.
-
Wash the resin with the organic solvent used.
-
Combine the filtrates and evaporate the solvent to obtain the purified product.
-
Determine the final palladium concentration in the purified product by ICP analysis.
Visualizing the Workflow
The general workflow for metal scavenging using a resin-based scavenger like this compound is a straightforward batch process. The following diagram illustrates the key steps.
References
An Objective Performance Comparison for Targeted Protein Degradation Research: MP-TMT vs. an Established Alternative
A Note on "QuadraSil": Initial searches for "QuadraSil" in the context of ubiquitin enrichment and proteomics did not yield relevant results. The product line "QuadraSil™" from Johnson Matthey is a range of functionalized silica beads designed for scavenging metal catalysts from chemical reactions. As this technology is not intended for or used in protein analysis, a direct performance comparison with MP-TMT for ubiquitin enrichment is not applicable.
Therefore, this guide will provide a performance comparison between This compound (di-Gly remnant enrichment) and a widely used, relevant alternative for enriching ubiquitinated proteins: Tandem Ubiquitin Binding Entities (TUBEs) . This comparison is designed to be a valuable resource for researchers, scientists, and drug development professionals working in the field of targeted protein degradation.
Performance Comparison: this compound vs. Tandem Ubiquitin Binding Entities (TUBEs)
In the study of targeted protein degradation (TPD), the effective enrichment and analysis of ubiquitinated proteins are paramount. This guide offers a detailed, objective comparison of two leading methodologies: this compound, which focuses on identifying ubiquitination sites, and TUBEs, which are designed to capture intact polyubiquitinated proteins. Understanding the distinct advantages and workflows of each technology is crucial for designing experiments that can accurately unravel the complexities of the ubiquitin-proteasome system.
Overview of Technologies
This compound (Multiplexed Tandem Mass Tag-based Ubiquitin Remnant Profiling) is a quantitative proteomic technique that enables the identification and multiplexed quantification of ubiquitination sites. The methodology is centered around the enrichment of peptides containing the di-glycine (di-Gly) remnant (K-ε-GG), which is left on a lysine residue after the tryptic digestion of a ubiquitinated protein. The use of tandem mass tags (TMT) allows for the simultaneous analysis of multiple samples, making it a high-throughput approach.[1][2][3]
Tandem Ubiquitin Binding Entities (TUBEs) are engineered proteins that consist of multiple ubiquitin-binding domains linked together. This tandem arrangement provides a high-affinity capture of polyubiquitinated proteins.[4][5] A key feature of TUBEs is their ability to protect the captured proteins from deubiquitinases (DUBs) and proteasomal degradation during the experimental process.[5][6] Both pan-selective and linkage-specific TUBEs are available, allowing for the enrichment of all polyubiquitinated proteins or those with specific ubiquitin chain linkages (e.g., K48, K63).[4]
Performance Comparison: Quantitative Data
The following table summarizes the key performance characteristics of this compound and TUBE-based enrichment for mass spectrometry analysis.
| Feature | This compound (di-Gly remnant enrichment) | TUBE-based Enrichment |
| Enrichment Target | Peptides with di-Gly remnants (ubiquitination sites) | Intact polyubiquitinated proteins |
| Specificity | High for di-Gly modified peptides[1] | High for polyubiquitin chains (low affinity for mono-ubiquitin)[4][7] |
| Multiplexing Capability | Yes (e.g., TMT10plex, TMTpro 16plex)[1] | Primarily label-free or SILAC-based quantification |
| Typical Number of Identifications | Tens of thousands of ubiquitination sites[1][2] | Hundreds to thousands of polyubiquitinated proteins |
| Information Provided | Site-specific ubiquitination and stoichiometry | Overall polyubiquitination status of a protein |
| Protection from DUBs | Not applicable (enrichment is post-digestion) | Yes, protects ubiquitinated proteins during enrichment[5][6] |
| Downstream Analysis | LC-MS/MS | LC-MS/MS, Western Blot |
Experimental Workflows
The choice between this compound and TUBE-based enrichment is often dictated by the specific biological question. The diagrams below illustrate the distinct experimental workflows for each technology.
Caption: Experimental workflow for this compound (di-Gly remnant enrichment).
Caption: Experimental workflow for TUBE-based polyubiquitinated protein enrichment.
Detailed Experimental Protocols
This compound Protocol for Ubiquitin Remnant Profiling
-
Cell Lysis and Protein Extraction: Cells are lysed in a denaturing buffer (e.g., 8 M urea) containing protease and DUB inhibitors. Protein concentration is determined.
-
Reduction, Alkylation, and Tryptic Digestion: Proteins are reduced with DTT and alkylated with iodoacetamide. The sample is then diluted to reduce the urea concentration, and trypsin is added for overnight digestion.
-
TMT Labeling: The resulting peptides are desalted and labeled with the appropriate TMT reagents according to the manufacturer's protocol. Labeled samples are then combined.
-
di-Gly Remnant Enrichment: The pooled, labeled peptides are incubated with anti-K-ε-GG antibody-conjugated beads to enrich for ubiquitinated peptides.[8]
-
LC-MS/MS Analysis: The enriched peptides are desalted and analyzed by high-resolution liquid chromatography-tandem mass spectrometry.
-
Data Analysis: The raw mass spectrometry data is processed to identify peptides, localize the di-Gly modification, and quantify the relative abundance of each ubiquitination site based on the TMT reporter ion intensities.
TUBE-based Protocol for Polyubiquitinated Protein Enrichment
-
Cell Lysis: Cells are lysed in a non-denaturing lysis buffer containing protease inhibitors. DUB inhibitors are often not required as the TUBEs themselves protect against deubiquitination.[5][6]
-
Incubation with TUBE Resin: The cleared cell lysate is incubated with TUBE-conjugated resin (e.g., agarose beads) under gentle rotation to allow for the binding of polyubiquitinated proteins.
-
Washing: The resin is washed multiple times with a wash buffer to remove non-specifically bound proteins.
-
Elution: The bound polyubiquitinated proteins are eluted from the TUBE resin, typically using a denaturing buffer or by competitive elution.
-
Preparation for Mass Spectrometry: The eluted proteins are then subjected to in-solution tryptic digestion.
-
LC-MS/MS Analysis: The resulting peptides are desalted and analyzed by LC-MS/MS for protein identification and label-free or SILAC-based quantification.
Conceptual Relationship: Targeting Ubiquitination for Analysis
The two methods interrogate the ubiquitinated proteome at different levels, as illustrated in the following diagram.
References
- 1. Ubiquitin diGLY proteomics as an approach to identify and quantify the ubiquitin-modified proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Refined preparation and use of anti-diglycine remnant (K-ε-GG) antibody enables routine quantification of 10,000s of ubiquitination sites in single proteomics experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Global Mass Spectrometry-Based Analysis of Protein Ubiquitination Using K-ε-GG Remnant Antibody Enrichment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Proteomic approaches to study ubiquitinomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lifesensors.com [lifesensors.com]
- 6. Purification and Detection of Ubiquitinated Plant Proteins Using Tandem Ubiquitin Binding Entities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Current methodologies in protein ubiquitination characterization: from ubiquitinated protein to ubiquitin chain architecture - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Refined Preparation and Use of Anti-diglycine Remnant (K-ε-GG) Antibody Enables Routine Quantification of 10,000s of Ubiquitination Sites in Single Proteomics Experiments - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Palladium Quantification Following Scavenging using ICP-MS
For researchers and professionals in drug development, the efficient removal of palladium residues from active pharmaceutical ingredients (APIs) is a critical step to ensure product safety and regulatory compliance. Palladium-catalyzed cross-coupling reactions are ubiquitous in pharmaceutical synthesis, but residual palladium must be meticulously removed. This guide provides a comparative overview of common palladium scavenging techniques and details the subsequent quantification of remaining palladium using Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), a highly sensitive analytical method.
Comparison of Palladium Scavenging Agents
A variety of scavenging agents are available, each with distinct mechanisms and efficiencies. The choice of scavenger often depends on the nature of the palladium species, the solvent system, and the functional groups present in the API. Below is a comparison of commonly used scavengers with supporting experimental data.
| Scavenger Type | Functional Group/Matrix | Initial Pd (ppm) | Final Pd (ppm) | Scavenging Conditions | Reference |
| Silica-Based Thiol | Thiol-functionalized silica | 300 | <1 | THF, 45°C, 18 h | [1] |
| Activated Carbon | Darco KB-B | 300 | <1 | THF, 45°C, 18 h | [1] |
| Silica-Based TMT | 2,4,6-trimercaptotriazine on silica | ~852 | <10 | THF/DMF, RT, overnight (5 equivalents) | [2][3] |
| Functionalized Polymer | Macroporous polystyrene with dimercaptotriazine | 33,000 | <200 | Room Temperature, overnight (5 equivalents) | [4] |
| Binary System | TMT and activated charcoal | 2239 | 20 | DCM, 20°C, 2 h | [1] |
| PhosphonicS SPM32 | Thio-functionalized scavenger | 2100 (from Pd(OAc)₂) | ~27 | Acetonitrile, 1000 RPM, 2 h | [5] |
Alternative Palladium Quantification Methods
While ICP-MS is the gold standard for trace metal analysis due to its high sensitivity and specificity, other techniques can also be employed for palladium quantification.
| Method | Principle | Typical Application | Advantages | Limitations |
| ICP-MS | Ionization of the sample in an argon plasma followed by mass-to-charge ratio separation. | Trace and ultra-trace elemental analysis in diverse matrices.[6] | Extremely low detection limits (ppb to ppt), high throughput, and isotopic analysis capabilities.[7][8] | High initial instrument cost, potential for polyatomic interferences which may require high-resolution instruments or mathematical corrections.[6][9] |
| UV-VIS Spectrophotometry | Measurement of the absorbance of light by the palladium complex in a solution. | Quantification of higher concentrations of palladium.[10] | Lower cost, simpler instrumentation. | Lower sensitivity compared to ICP-MS, susceptible to interference from other colored compounds.[10] |
| Laser Ablation-ICP-MS (LA-ICP-MS) | Direct analysis of solid samples by ablating a small amount of material with a laser, which is then transported to the ICP-MS. | Spatially resolved analysis of palladium in solid samples.[11] | Minimal sample preparation, ability to analyze heterogeneous samples. | Calibration can be challenging, potential for matrix effects.[11] |
| Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) | Atoms and ions in the plasma emit light at characteristic wavelengths, which are measured. | Analysis of samples with higher palladium concentrations.[12] | More tolerant to matrix effects than ICP-MS, lower instrument cost. | Higher detection limits than ICP-MS.[12] |
Experimental Protocols
Palladium Scavenging: General Procedure
The following is a generalized protocol for palladium scavenging from a solution containing the API. Optimization of scavenger amount, temperature, and time is crucial for efficient palladium removal.[13]
Figure 1. A generalized workflow for palladium scavenging from a reaction mixture.
ICP-MS Analysis of Palladium
Accurate quantification of residual palladium requires careful sample preparation and analysis by ICP-MS.
1. Sample Preparation (Microwave Digestion):
A common method for preparing organic samples for ICP-MS analysis is microwave-assisted acid digestion.[7][12][14]
-
Accurately weigh approximately 50 mg of the final product into a clean microwave digestion vessel.[7]
-
Add a mixture of high-purity nitric acid (HNO₃) and hydrochloric acid (HCl) (e.g., 3:1 v/v).[7]
-
Seal the vessels and place them in the microwave digestion system.
-
Ramp the temperature to approximately 200°C and hold for a programmed time (e.g., 30 minutes) to ensure complete digestion of the organic matrix.[14]
-
After cooling, quantitatively transfer the digested sample to a volumetric flask and dilute to a known volume with deionized water.
2. ICP-MS Instrumentation and Analysis:
-
Instrument Calibration: Prepare a series of palladium standard solutions of known concentrations (e.g., 0.1 to 100 ppb) to generate a calibration curve.[10]
-
Instrument Parameters: Typical ICP-MS parameters for palladium analysis include:
-
RF Power: ~1550 W
-
Plasma Gas Flow: ~15 L/min
-
Carrier Gas Flow: ~1 L/min
-
Monitored Isotopes: ¹⁰⁵Pd, ¹⁰⁶Pd, ¹⁰⁸Pd (selection depends on potential isobaric interferences)[6]
-
-
Analysis: Introduce the prepared samples and standards into the ICP-MS. The instrument measures the intensity of the palladium isotopes, and the concentration in the original sample is calculated based on the calibration curve and the dilution factor.
Figure 2. Workflow for the quantification of palladium in a solid sample using ICP-MS.
Logical Relationships in Palladium Scavenging Strategies
The selection of a palladium scavenging strategy is a multi-faceted decision process involving consideration of the palladium species, the desired final concentration, and the nature of the product.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. biotage.com [biotage.com]
- 3. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biotage.com [biotage.com]
- 5. spinchem.com [spinchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Fast and reliable ICP-MS quantification of palladium and platinum-based drugs in animal pharmacokinetic and biodistribution studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fast and reliable ICP-MS quantification of palladium and platinum-based drugs in animal pharmacokinetic and biodistribution studies - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. Ultra-trace interference-free analysis of palladium in natural waters by ICP-MS after on-line matrix separation and pre-concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of Palladium II in 5% Pd/BaSO4 by ICP-MS with Microwave Digestion, and UV-VIS Spectrophotometer [scirp.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. CN101196472B - Method for measuring palladium content in palladium carbon catalyzer by microwave clearing ICP method - Google Patents [patents.google.com]
A Comparative Guide to Recent Advances in Palladium Scavenging Technologies
The removal of residual palladium from active pharmaceutical ingredients (APIs) is a critical step in drug development and manufacturing. Driven by stringent regulatory limits (ICH Q3D guidelines) and the high cost of palladium, the development of efficient scavenging technologies is paramount.[1][2] This guide provides a comparative analysis of modern palladium scavengers, focusing on performance data, experimental methodologies, and the relative advantages of different platforms.
General Experimental Workflow
The process of palladium scavenging from a liquid phase is a multi-step procedure that involves selection, implementation, and verification. The general workflow is applicable across various scales, from initial screening in a research lab to large-scale manufacturing processes.[3]
Caption: General workflow for palladium scavenging from a liquid phase.
Comparative Performance of Palladium Scavengers
The selection of a scavenger depends on the specific reaction conditions, solvent, nature of the palladium species, and cost considerations.[4] Modern scavengers are typically based on silica, polymers, or activated carbon, each functionalized with ligands that have a high affinity for palladium, such as thiols, amines, and trimercaptotriazine (TMT).[1]
Below is a summary of performance data from recent case studies in the pharmaceutical industry.
| Scavenger Type | Product Example | Initial Pd (ppm) | Final Pd (ppm) | Conditions (Solvent, Temp, Time) | Scale / Notes |
| Activated Carbon | Darco KB-B | 300 | < 1 | THF, 45°C, 18 h | Lower cost, but potential for API loss.[1] |
| Polymer-Based | Microporous Polystyrene TMT (MP-TMT) | 330 | 10 - 30 | DMF, RT, Overnight | Used for a c-Met kinase inhibitor.[1] |
| Polymer-Based | Polystyrene-Bound TMT | 1550 | 3 | Methanol, RT | 0.8 wt scavenger used for Faropenem sodium salt.[1] |
| Silica-Based | Si-TMT | > Target | < 1 | Not specified, 35°C, 2 h | Adopted on a 7 kg scale.[1] |
| Silica-Based | Si-Thiol & Si-Thiourea Mix | 2400 | 10 | Not specified | 10 wt% scavenger on a 7.7 kg scale for GDC-0084.[5] |
| Binary System | TMT (20 mol%) + Activated Charcoal (0.2 wt) | 2239 | 20 | DCM, 20°C, 2 h | Demonstrates a synergistic effect.[1] |
Key Observations:
-
Silica vs. Polymer: Silica-based scavengers offer the advantage of a rigid structure that does not swell, which can prevent kinetic issues and allows for compatibility with a wider range of solvents compared to polymers.[5][6]
-
Functional Scavengers vs. Carbon: While activated carbon is cost-effective, it can be less selective, potentially leading to loss of the target API.[1][7] Functionalized silica and polymer scavengers often show higher efficiency and selectivity, requiring less material and preserving yield.[7] In one study, a silica-based scavenger required 48 times less volume than activated carbon to achieve the same level of palladium removal.[7]
-
Binary Systems: Combining different types of scavengers, such as a chelating resin and activated carbon, can lead to synergistic effects and superior performance compared to using a single agent.[1]
Experimental Protocols
A standardized protocol is crucial for screening and selecting the optimal scavenger for a specific process. The following methodologies are representative of common industry practices.
Protocol 1: Rapid Scavenger Screening
This protocol is adapted from a method for the rapid assessment of multiple adsorbents.[1]
-
Preparation: In separate microcentrifuge tubes, add 50 mg of each scavenger to be tested.
-
Sample Addition: Add a defined volume (e.g., 1 mL) of the palladium-contaminated API solution to each tube.
-
Agitation: Seal the tubes and agitate them on a shaker or rotator at a controlled temperature (e.g., room temperature or process temperature) for a set duration (e.g., 2-16 hours).
-
Separation: Centrifuge the tubes to pellet the scavenger.
-
Sampling: Carefully extract a sample of the supernatant from each tube for analysis.
-
Analysis: Dilute the samples appropriately and analyze for palladium content using Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).[8]
-
Evaluation: Compare the final palladium concentrations for each scavenger to identify the most effective candidate(s).
Protocol 2: Batch Scavenging Process Evaluation
This protocol outlines a typical lab-scale batch process for evaluating a chosen scavenger.[7]
-
Setup: To a reaction vessel containing the palladium-contaminated API solution (e.g., 10% wt/vol in a suitable solvent like Ethyl Acetate), add the selected metal scavenger (e.g., 10 wt% relative to the API).
-
Reaction: Stir the mixture at a controlled temperature (e.g., Room Temperature) for a predetermined time (e.g., 16 hours). Monitor the palladium concentration over time by taking small, filtered samples if kinetic data is desired.
-
Filtration: Once the reaction is complete, filter the mixture to remove the solid-supported scavenger. Wash the filter cake with a small amount of clean solvent to recover any remaining API.
-
Product Recovery: Combine the filtrate and the washings. The solvent can be removed under reduced pressure to determine the recovered mass yield of the API.
-
Final Analysis: Submit a sample of the recovered API (or the final solution) for final palladium concentration analysis via ICP-MS to confirm it meets the required specification (e.g., < 10 ppm).[9]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. cphi-online.com [cphi-online.com]
- 4. researchgate.net [researchgate.net]
- 5. silicycle.com [silicycle.com]
- 6. silicycle.com [silicycle.com]
- 7. biotage.com [biotage.com]
- 8. arborassays.com [arborassays.com]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Safety and Handling Protocols for MP-TMT
For Immediate Implementation by Laboratory Personnel
This guide provides crucial safety and logistical information for the handling and disposal of MP-TMT (macroporous polystyrene-bound trimercaptotriazine), a resin commonly used for scavenging palladium and other heavy metals in organic synthesis. Adherence to these protocols is essential for ensuring the safety of all laboratory personnel and minimizing environmental impact.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory for all personnel handling this compound. The required PPE varies depending on the specific operation being performed.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Transfer (Dry Powder) | Chemical safety goggles | Disposable nitrile gloves | Standard laboratory coat | N95 or P100 respirator if not handled in a fume hood |
| In-Reaction (Slurry) | Chemical safety goggles | Disposable nitrile gloves | Standard laboratory coat | Not generally required if in a closed system or fume hood |
| Filtration and Washing | Chemical safety goggles with face shield | Disposable nitrile gloves | Standard laboratory coat | Not generally required if performed in a fume hood |
| Spill Cleanup | Chemical safety goggles with face shield | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant apron over a laboratory coat | N95 or P100 respirator |
| Disposal | Chemical safety goggles with face shield | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant apron over a laboratory coat | Not generally required if handling sealed waste containers |
Operational Plan: Step-by-Step Handling Procedures
1. Engineering Controls:
-
All handling of dry this compound powder should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize the risk of inhalation.[1]
-
Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.
2. Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store this compound in a cool, dry, and well-ventilated location, away from incompatible materials such as strong oxidizing agents.[1]
-
Keep the container tightly closed when not in use.
3. Weighing and Transfer:
-
Wear the appropriate PPE as specified in the table above.
-
To prevent the generation of airborne dust, handle the dry resin carefully.[1]
-
Use anti-static weighing paper or a container to minimize dispersal of the fine powder.
-
Clean any spills immediately by sweeping or vacuuming with a HEPA-filtered vacuum; avoid dry sweeping which can create dust.[1]
4. In-Reaction Use:
-
When adding this compound to a reaction mixture, do so slowly to avoid splashing.
-
The resin will swell when it comes into contact with solvents. Do not tightly seal a glass container holding dry resin that will be exposed to solvent, as the expansion can cause the container to shatter.[1]
5. Filtration and Product Isolation:
-
After the scavenging process is complete, separate the resin from the reaction mixture by filtration.
-
Wash the resin with a suitable solvent to recover any remaining product.
-
The filtered resin should be considered hazardous waste and handled accordingly.
Disposal Plan
1. Waste Collection:
-
Collect all used this compound resin and any contaminated materials (e.g., weighing paper, gloves, filter paper) in a designated, labeled hazardous waste container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.
2. Waste Treatment and Disposal:
-
According to the safety data sheet, one approved method of disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1]
-
All disposal must be carried out in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal procedures.
Quantitative Data
Compatible Solvents
| Solvent | Swelling (mL/g) |
| Tetrahydrofuran (THF) | 4.3 |
| Dichloromethane (DCM) | 3.8 |
| Toluene | <4.9 |
| Acetonitrile (ACN) | <4.6 |
| Methanol (MeOH) | 4.3 |
| Water | 3.7 |
Typical Scavenging Conditions
| Parameter | Value |
| Equivalents of this compound relative to palladium | 3–5 |
| Reaction Time | Up to 24 hours |
| Temperature | Room Temperature |
Experimental Workflow
Caption: Workflow for the safe handling and disposal of this compound resin.
References
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|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
